4-Methoxythioanisole
Description
The exact mass of the compound 1-Methoxy-4-(methylthio)benzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 124839. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Anisoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methoxy-4-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNSKXYRRRCKGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172114 | |
| Record name | 1-Methoxy-4-(methylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1879-16-9 | |
| Record name | 1-Methoxy-4-(methylthio)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001879169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Methylthio)anisole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124839 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methoxy-4-(methylthio)benzene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40172114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methoxy-4-(methylthio)benzene | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Methoxythioanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis methods for 4-Methoxythioanisole (also known as 1-methoxy-4-(methylthio)benzene), a valuable intermediate in the fields of medicinal chemistry and materials science. This document details established synthetic routes, provides in-depth experimental protocols, and presents a comparative analysis of these methods to aid researchers in selecting the most suitable approach for their specific needs.
Introduction
This compound is an aromatic thioether characterized by a methoxy group and a methylthio group attached to a benzene ring at the para position. This substitution pattern imparts unique electronic and steric properties, making it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials. The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community. This guide will focus on two principal and reliable synthetic strategies: the S-methylation of 4-methoxythiophenol and the nucleophilic aromatic substitution of 4-chloroanisole.
Core Synthesis Methodologies
Two primary synthetic pathways have been identified as the most effective for the preparation of this compound.
Method 1: S-Alkylation of 4-Methoxythiophenol
This is a widely employed and straightforward method for the synthesis of aryl methyl thioethers. The reaction involves the deprotonation of the thiol group of 4-methoxythiophenol with a suitable base to form a thiophenolate anion, which then acts as a nucleophile and attacks a methylating agent, such as methyl iodide or dimethyl sulfate.
Reaction Scheme:
This method is generally high-yielding and proceeds under mild conditions. The choice of base and methylating agent can be adapted to suit specific laboratory constraints and desired purity profiles.
Method 2: Nucleophilic Aromatic Substitution of 4-Chloroanisole
This approach involves the displacement of the chloride from 4-chloroanisole by a methylthiolate nucleophile, typically sodium thiomethoxide. This reaction often requires elevated temperatures and polar aprotic solvents to facilitate the nucleophilic aromatic substitution.
Reaction Scheme:
While this method utilizes a different starting material, it provides an alternative route that can be advantageous depending on the commercial availability and cost of the precursors.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two primary synthesis methods, based on analogous reactions reported in the literature.[1]
| Parameter | Method 1: S-Alkylation of 4-Methoxythiophenol | Method 2: Nucleophilic Aromatic Substitution of 4-Chloroanisole |
| Starting Material | 4-Methoxythiophenol | 4-Chloroanisole |
| Reagents | Potassium Carbonate, Methyl Iodide | Sodium Thiomethoxide, Hexamethylphosphoramide, Toluene |
| Solvent | Acetonitrile | Hexamethylphosphoramide/Toluene |
| Reaction Temperature | 45°C | 130°C |
| Reaction Time | 8 hours | 6 hours (dropwise addition) + 1 hour stirring |
| Reported Yield | 85% (for 3-methoxy isomer)[1] | 78.3% (for 3-methoxy isomer)[1] |
Detailed Experimental Protocols
Protocol for Method 1: S-Alkylation of 4-Methoxythiophenol
This protocol is adapted from a reported procedure for the synthesis of the 3-methoxy isomer.[1]
Materials:
-
4-Methoxythiophenol (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Methyl Iodide (CH₃I) (2.0 eq)
-
Acetonitrile (CH₃CN)
-
Ethyl Acetate
-
Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 4-methoxythiophenol (e.g., 1.0 g, 7.13 mmol) and dissolve it in acetonitrile (10 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add potassium carbonate (e.g., 1.97 g, 14.27 mmol) to the stirred solution.
-
Continue stirring the reaction mixture at 0°C for 20 minutes.
-
Slowly add methyl iodide (e.g., 0.9 mL, 14.27 mmol) dropwise to the reaction mixture.
-
After the addition is complete, heat the reaction mixture to 45°C and stir for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the acetonitrile under reduced pressure.
-
To the crude residue, add ethyl acetate (50 mL) and wash with a brine solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
Protocol for Method 2: Nucleophilic Aromatic Substitution of 4-Chloroanisole
This protocol is adapted from a reported procedure for the synthesis of the 3-methoxy isomer.[1]
Materials:
-
4-Chloroanisole (1.0 eq)
-
15% Aqueous solution of Sodium Thiomethoxide (NaSCH₃) (1.4 eq)
-
Hexamethylphosphoramide (HMPA)
-
Toluene
-
Chloromethane (CH₄Cl)
-
Water
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark apparatus, charge 4-chloroanisole (e.g., 71.3 g, 0.5 mol), hexamethylphosphoramide (300 g), and toluene (70 g) under a nitrogen atmosphere.
-
Heat the mixture to an internal temperature of 130°C.
-
Slowly add a 15% aqueous solution of sodium thiomethoxide (a total of 327 g, 0.7 mol) dropwise over 6 hours, initiating azeotropic distillation to remove water.
-
After the addition is complete, stir the reaction mixture for an additional hour at the same temperature.
-
Cool the reaction mixture to 30°C.
-
Bubble chloromethane (e.g., 20.0 g, 0.4 mol) through the mixture and stir for 1 hour at 30°C to methylate any demethylated byproducts.
-
Add water (600 g) and toluene (200 g) to the reaction mixture and transfer to a separatory funnel.
-
Separate the aqueous layer and wash the organic layer twice with water (300 g each).
-
Concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by vacuum distillation to obtain high-purity this compound.
Mandatory Visualizations
The following diagrams illustrate the described synthetic pathways.
Conclusion
This technical guide has outlined two robust and effective methods for the synthesis of this compound. The S-alkylation of 4-methoxythiophenol offers a high-yielding route under relatively mild conditions, making it an attractive choice for laboratory-scale synthesis. The nucleophilic aromatic substitution of 4-chloroanisole provides a viable alternative, particularly for larger-scale production where the cost and availability of starting materials are critical considerations. The detailed protocols and comparative data presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary information to efficiently produce this compound for their research and development endeavors.
References
An In-depth Technical Guide to 4-Methoxythioanisole (CAS: 1879-16-9)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-Methoxythioanisole, a versatile reagent in organic synthesis. It covers its chemical and physical properties, safety information, synthesis, and key applications, with a focus on its utility for professionals in research and drug development.
Chemical Identity and Properties
This compound, also known as 1-methoxy-4-(methylthio)benzene, is an organosulfur compound.[1][2] It is structurally characterized by a benzene ring substituted with a methoxy group and a methylthio group at the para position.
The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | Reference(s) |
| CAS Number | 1879-16-9 | [1][3][4] |
| Molecular Formula | C₈H₁₀OS | [3][4][5] |
| Molecular Weight | 154.23 g/mol | [1][3][4] |
| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [3][6] |
| Melting Point | 22-23 °C | [1][5] |
| Boiling Point | 99 °C at 4 mmHg | [1][5] |
| Density | 1.11 g/mL at 25 °C | [1][5] |
| Refractive Index (n20/D) | 1.5795 | [1] |
| Flash Point | 108 °C (226.4 °F) - closed cup | [1] |
| Solubility | Soluble in water (377.7 mg/L at 25 °C, est.) | [7] |
| Identifier | Value | Reference(s) |
| SMILES | COc1ccc(SC)cc1 | [1] |
| InChI Key | DQNSKXYRRRCKGH-UHFFFAOYSA-N | [1] |
| MDL Number | MFCD00010587 | [1][8] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
| Hazard Class | GHS Codes |
| Pictogram | GHS07 (Exclamation mark) |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261, P264, P270, P301+P312, P302+P352, P305+P351+P338 |
Data sourced from Sigma-Aldrich.[1]
When handling this chemical, appropriate PPE is mandatory to ensure safety.
-
Eye/Face Protection: Eyeshields or safety glasses.[1]
-
Hand Protection: Protective gloves.[1]
-
Respiratory Protection: Dust mask type N95 (US) or equivalent.[1]
Store in a dry, well-ventilated place. The compound is classified under Storage Class 11 (Combustible Solids).[1]
Synthesis and Reactivity
This compound is a key building block in organic synthesis. Its synthesis and subsequent reactions are critical for creating more complex molecules.
A common synthetic route to this compound involves the S-methylation of 4-methoxybenzenethiol. This reaction provides a straightforward method to obtain the target compound.
Caption: General workflow for the synthesis of this compound.
The following is a representative protocol for the synthesis of this compound.
-
Preparation: To a solution of 4-methoxybenzenethiol (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or acetone) in a round-bottom flask, add a base such as sodium hydroxide or potassium carbonate (1.1 eq).
-
Reaction: Stir the mixture at room temperature until the thiol is fully deprotonated, forming the thiolate.
-
Addition of Methylating Agent: Slowly add a methylating agent, such as methyl iodide or dimethyl sulfate (1.1 eq), to the reaction mixture. The reaction is typically exothermic and may require cooling.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, quench the mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation to yield pure this compound.
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of various target molecules, particularly in the pharmaceutical industry. The thioether and methoxy groups offer sites for further chemical modification.
A primary application of this compound is its oxidation to the corresponding sulfoxide and sulfone. These oxidized sulfur-containing moieties are present in numerous biologically active compounds.
Caption: Oxidation pathway of this compound.
This compound has been utilized in the preparation of more complex molecules, such as 1-methoxy-4-(methylsulfinyl)benzene, a related compound with potential applications in medicinal chemistry.[1] The presence of the electron-donating methoxy group and the versatile thioether makes the aromatic ring amenable to electrophilic substitution and other transformations, allowing for the construction of diverse molecular scaffolds for drug discovery programs.
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and quality control of this compound.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are used to confirm the structure of the molecule.[8][9]
-
Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the molecule.[9]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[8][9]
Detailed spectral data, including peak assignments and spectra images, are available in various chemical databases such as the Spectral Database for Organic Compounds (SDBS) and from commercial suppliers.[8][9]
References
- 1. 4-甲氧基茴香硫醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-Methoxy-4-(methylthio)benzene | C8H10OS | CID 15885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. 1-METHOXY-4-(METHYLTHIO)BENZENE | 1879-16-9 [chemicalbook.com]
- 6. This compound | 1879-16-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 1-methoxy-4-(methyl thio) benzene, 1879-16-9 [thegoodscentscompany.com]
- 8. 1879-16-9|this compound|BLD Pharm [bldpharm.com]
- 9. Page loading... [guidechem.com]
A-Depth Technical Guide to 1-Methoxy-4-(methylthio)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-methoxy-4-(methylthio)benzene, also known as 4-(methylthio)anisole. It covers its chemical identity, physicochemical properties, synthesis, and known biological context, aiming to serve as a foundational resource for its application in research and development.
Chemical Identity and Properties
The formal IUPAC name for 4-(methylthio)anisole is 1-methoxy-4-(methylthio)benzene or 1-methoxy-4-methylsulfanylbenzene .[1] It is an organic compound featuring a benzene ring substituted with a methoxy group and a methylthio group at the para position.
Physicochemical and Spectroscopic Data
The key physical and chemical properties of 1-methoxy-4-(methylthio)benzene are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference(s) |
| IUPAC Name | 1-methoxy-4-(methylthio)benzene | [1][2] |
| Synonyms | 4-(Methylthio)anisole, 4-Methoxythioanisole | [1][2][3] |
| CAS Number | 1879-16-9 | [2][4] |
| Molecular Formula | C₈H₁₀OS | [2][4] |
| Molecular Weight | 154.23 g/mol | [4] |
| Appearance | White or colorless to light yellow solid, powder, or clear liquid | [5] |
| Melting Point | 22-23 °C | [6] |
| Boiling Point | 99 °C at 4 mmHg | [6] |
| Density | 1.11 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.5795 | |
| Flash Point | 108 °C | [6] |
| LogP | 2.4 - 2.7 | [1][6] |
Synthesis and Purification
While a specific, peer-reviewed protocol for the synthesis of 1-methoxy-4-(methylthio)benzene is not prominently available in open literature, a logical and common synthetic route involves the methylation of 4-methoxythiophenol. This method is a standard Williamson ether synthesis variation applied to a thioether.
Experimental Protocol: Synthesis via S-methylation
This protocol describes a representative method for the synthesis of 1-methoxy-4-(methylthio)benzene from 4-methoxythiophenol.
Materials:
-
4-methoxythiophenol
-
Methyl iodide (or dimethyl sulfate)
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Methanol (or another suitable polar aprotic solvent like DMF or acetone)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxythiophenol (1.0 eq.) in methanol. To this solution, add a stoichiometric equivalent of sodium hydroxide (1.0 eq.) and stir until the thiophenol is fully converted to the sodium thiophenolate salt.
-
Methylation: Cool the solution in an ice bath. Slowly add methyl iodide (1.1 eq.) dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator. To the residue, add water and extract the product with diethyl ether (3 x volumes).
-
Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude 1-methoxy-4-(methylthio)benzene by vacuum distillation or column chromatography on silica gel to obtain the final product.
Biological Activity and Potential Applications
Direct research on the biological activity of 1-methoxy-4-(methylthio)benzene itself is limited in publicly available literature. However, its structural motifs are present in various biologically active molecules, suggesting potential areas for investigation.
Known Chemical Reactions and Applications
The primary documented application of 1-methoxy-4-(methylthio)benzene is as a chemical intermediate. For instance, it has been used in the preparation of 1-methoxy-4-(methylsulfinyl)benzene (the corresponding sulfoxide) through oxidation.[7] This oxidation reaction is a key transformation, as sulfoxides are important functional groups in medicinal chemistry.
Context from Structurally Related Compounds
The therapeutic potential of this compound can be inferred by examining related structures:
-
Isothiocyanate Derivatives: Compounds like 4-(methylthio)butyl isothiocyanate and 4-methylthio-3-butenyl isothiocyanate, found in plants like Eruca sativa (arugula) and Raphanus sativus (radish), exhibit significant anti-inflammatory and anti-cancer properties.[8][9][10] These compounds have been shown to induce apoptosis in cancer cell lines and modulate inflammatory pathways.[9]
-
Phenolic Analogs: Related 4-substituted phenols are known to interact with tyrosinase and can modulate melanin synthesis, indicating potential applications in dermatology or as antimelanoma agents.[11]
These examples suggest that 1-methoxy-4-(methylthio)benzene could serve as a valuable scaffold or starting material for developing novel therapeutic agents, particularly in oncology and inflammatory diseases. A logical first step in its biological evaluation would be to screen it for activities demonstrated by its close analogs.
Safety Information
1-Methoxy-4-(methylthio)benzene is classified as an irritant and is harmful if swallowed.[12]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
1-Methoxy-4-(methylthio)benzene is a well-characterized organic compound with established physical properties. While its primary current role is a synthetic intermediate, its structural relationship to potent bioactive molecules suggests it may be an under-explored compound with potential therapeutic relevance. This guide provides the foundational chemical data and logical workflows to encourage and facilitate further investigation by researchers in medicinal chemistry and drug discovery.
References
- 1. 1-Methoxy-4-(methylthio)benzene | C8H10OS | CID 15885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1-methoxy-4-(methylthio)- [webbook.nist.gov]
- 3. 1-METHOXY-4-(METHYLTHIO)BENZENE | 1879-16-9 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Page loading... [guidechem.com]
- 7. Study of the reaction 1-methoxy-4-(methylthio)benzene + IO4−: importance of micellar medium effects - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Modulatory Effect of 4-(methylthio)butyl Isothiocyanate Isolated From Eruca Sativa Thell. on DMBA Induced Overexpression of Hypoxia and Glycolytic Pathway in Sprague-Dawley Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic and antioxidant activity of 4-methylthio-3-butenyl isothiocyanate from Raphanus sativus L. (Kaiware Daikon) sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Methylthio-butanyl derivatives from the seeds of Raphanus sativus and their biological evaluation on anti-inflammatory and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of action of 4-substituted phenols to induce vitiligo and antimelanoma immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Bromothioanisole | C7H7BrS | CID 66037 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical and chemical properties of 4-Methoxythioanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Methoxythioanisole. It includes detailed experimental protocols for its synthesis and characterization, alongside essential safety and handling information. The data is presented in a clear, structured format to support its application in research and development.
Core Properties of this compound
This compound, also known as 1-methoxy-4-(methylthio)benzene, is an organic sulfur compound with the chemical formula C₈H₁₀OS.[1] It serves as a valuable building block in organic synthesis.[2]
Physical Properties
The physical characteristics of this compound are summarized in the table below, providing key data for laboratory use.
| Property | Value | Reference(s) |
| Molecular Weight | 154.23 g/mol | [1][3] |
| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [1][2] |
| Melting Point | 22-23 °C | [3][4] |
| Boiling Point | 99 °C at 4 mmHg / 137 °C at 30 mmHg | [2][3] |
| Density | 1.11 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.5795 | [3][4] |
| Flash Point | 108 °C (closed cup) | [3][4] |
| Vapor Pressure | 0.0415 mmHg at 25 °C | [4] |
Chemical and Spectroscopic Identifiers
This table provides key chemical identifiers and structural information for this compound.
| Identifier | Value | Reference(s) |
| CAS Number | 1879-16-9 | [3] |
| Linear Formula | CH₃OC₆H₄SCH₃ | [3] |
| SMILES | COc1ccc(SC)cc1 | [3] |
| InChI Key | DQNSKXYRRRCKGH-UHFFFAOYSA-N | [3] |
| Purity | >98.0% (GC) | [1][2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.
-
¹H NMR (400 MHz, CDCl₃) : δ = 7.29 – 7.25 (m, 2H), 6.87 – 6.83 (m, 2H), 3.79 (s, 3H), 2.44 (s, 3H).[5]
-
¹³C NMR (100 MHz, CDCl₃) : δ = 158.2, 130.3, 128.8, 114.6, 55.4, 18.1.[5]
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy confirms the presence of key functional groups. A detailed analysis of the FT-IR and FT-Raman spectra of this compound has been performed, with assignments based on potential energy distribution (PED).[6]
-
FT-IR Spectrum : A medium-strong intensity band at 1290 cm⁻¹ and a weak band at 1106 cm⁻¹ are assigned to the C-H in-plane bending vibrations, mixed with C-C stretching modes. The most intense band at 1504 cm⁻¹ is also related to in-plane bending vibration coupled with ring stretching.[6]
-
FT-Raman Spectrum : The FT-Raman spectrum was recorded using a 1064 nm line of a Nd:YAG laser for excitation.[6]
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below.
Synthesis of this compound via Williamson Ether Synthesis
This protocol describes the S-methylation of 4-methoxythiophenol. This reaction is a variation of the Williamson ether synthesis, applied to a thiol for the formation of a thioether.
Materials:
-
4-Methoxythiophenol
-
A suitable base (e.g., Sodium Hydroxide)
-
A methylating agent (e.g., Methyl Iodide or Dimethyl Sulfate)
-
Solvent (e.g., Ethanol, Tetrahydrofuran (THF))
-
Deionized water
-
Organic extraction solvent (e.g., Diethyl ether)
-
Drying agent (e.g., Anhydrous Sodium Sulfate)
Procedure:
-
In a round-bottom flask, dissolve 4-methoxythiophenol in the chosen solvent.
-
Add the base to the solution to deprotonate the thiol, forming the thiophenoxide nucleophile.
-
Slowly add the methylating agent to the stirred solution at room temperature or while cooling in an ice bath.
-
Allow the reaction to stir for a specified time, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Spectroscopic Characterization
Procedure:
-
NMR Spectroscopy : Prepare a sample by dissolving a small amount of this compound in deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz).[5]
-
FT-IR Spectroscopy : Record the spectrum on an FT-IR spectrophotometer. For liquid samples, a thin film can be prepared between NaCl plates.[6]
-
FT-Raman Spectroscopy : Record the spectrum on an FT-Raman spectrophotometer using a Nd:YAG laser (1064 nm excitation).[6]
Visualized Workflows
The following diagrams illustrate key logical and experimental workflows related to this compound.
Caption: Workflow for the synthesis of this compound via S-methylation.
Caption: Logical diagram of the oxidation reaction of this compound.
Safety and Handling
This compound is considered hazardous and requires careful handling.
Hazard Classifications:
-
Acute Toxicity, Oral (Category 4).[3]
-
Skin Irritation (Category 2).[3]
-
Eye Irritation (Category 2).[3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system.[3]
Precautionary Statements:
-
Prevention : Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[3]
-
Handling : Handle in a well-ventilated place. Avoid contact with skin and eyes. Prevent fire caused by electrostatic discharge.[7]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep refrigerated (0-10°C).[2]
Personal Protective Equipment (PPE):
-
Eye/Face Protection : Eyeshields.[3]
-
Skin Protection : Protective gloves.[3]
-
Respiratory Protection : Dust mask type N95 (US) or equivalent.[3]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. rsc.org [rsc.org]
- 5. 4-Methoxythiophenol, 97% | Fisher Scientific [fishersci.ca]
- 6. orgchemres.org [orgchemres.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide to the FT-IR Spectral Analysis of 4-Methoxythioanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectral analysis of 4-Methoxythioanisole (4-MTA). It details the vibrational characteristics of the molecule, offers a step-by-step experimental protocol for its analysis, and presents the spectral data in a clear, tabular format for easy interpretation and comparison. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization and development of therapeutic agents.
Introduction to this compound and its Spectroscopic Importance
This compound (CAS No: 1879-16-9), a sulfur-containing aromatic compound, is a key intermediate in the synthesis of various pharmaceutical and agrochemical products. Its molecular structure, featuring a para-substituted benzene ring with methoxy (-OCH₃) and methylthio (-SCH₃) groups, gives rise to a characteristic infrared spectrum. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound by measuring the absorption of infrared radiation by its vibrational modes. This allows for the identification of functional groups and the elucidation of molecular structure, making it an indispensable tool in drug development for quality control, stability testing, and structural characterization.
FT-IR Spectral Data of this compound
The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the various vibrational modes of its functional groups and aromatic backbone. The spectral data, compiled from experimental findings, is summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3080 | Very Weak | Aromatic C-H Stretching |
| 3016 | - | Asymmetric C-H Stretching (in CH₃) |
| 2934 | - | Asymmetric C-H Stretching (in CH₃) |
| 2853 | - | Symmetric C-H Stretching (in CH₃) |
| 1604 | - | C-C Stretching (Aromatic Ring) |
| 1583 | - | C-C Stretching (Aromatic Ring) |
| 1504 | Strong | C-C Stretching (Aromatic Ring) & C-H In-plane Bending |
| 1290 | Medium-Strong | C-H In-plane Bending |
| 1246 | - | C-C Stretching (Aromatic Ring) |
| 1106 | Weak | C-H In-plane Bending |
| 826 | - | C-H Out-of-plane Bending |
| 805 | - | C-H Out-of-plane Bending |
Table 1: Summary of FT-IR Spectral Data and Vibrational Assignments for this compound.[1][2]
Interpretation of Key Vibrational Modes
The FT-IR spectrum of 4-MTA can be divided into several key regions:
-
Aromatic C-H Stretching: The weak band observed at 3080 cm⁻¹ is characteristic of the C-H stretching vibrations of the aromatic ring.[1][2]
-
Aliphatic C-H Stretching: The bands in the 3016-2853 cm⁻¹ region are assigned to the asymmetric and symmetric stretching vibrations of the methyl (CH₃) groups in the methoxy and methylthio substituents.[2]
-
Aromatic C-C Stretching: The series of bands between 1604 cm⁻¹ and 1246 cm⁻¹ are attributed to the stretching vibrations of the carbon-carbon bonds within the benzene ring.[1][2] The strong intensity of the band at 1504 cm⁻¹ suggests a significant contribution from the ring stretching mode coupled with in-plane C-H bending.[1]
-
C-H Bending Vibrations: The bands at 1290 cm⁻¹ and 1106 cm⁻¹ correspond to the in-plane bending of the aromatic C-H bonds.[1][2] The absorptions at 826 cm⁻¹ and 805 cm⁻¹ are assigned to the out-of-plane C-H bending vibrations, which are characteristic of para-substituted benzene rings.[1][2]
Experimental Protocols for FT-IR Analysis
The following section outlines a detailed methodology for obtaining the FT-IR spectrum of this compound, which is a liquid at room temperature.[3][4][5][6]
Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a suitable detector (e.g., DTGS).
-
Sample Cell: For neat liquid analysis, a demountable liquid cell with infrared-transparent windows (e.g., NaCl or KBr plates). Alternatively, an Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide) can be used.
-
Sample: this compound (liquid).
-
Cleaning Solvents: A volatile organic solvent in which the sample is soluble (e.g., isopropanol or acetone) for cleaning the sample cell or ATR crystal.
-
Consumables: Pasteur pipettes, lint-free tissues.
Experimental Procedure (Neat Liquid using Salt Plates)
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be clean and dry.
-
Background Spectrum Acquisition:
-
Place a clean, empty demountable liquid cell or a clean, dry pair of salt plates in the sample holder within the spectrometer's sample compartment.
-
Close the compartment lid and allow the internal atmosphere to purge with dry air or nitrogen for several minutes to minimize interference from atmospheric water and carbon dioxide.
-
Acquire a background spectrum. This will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation:
-
In a fume hood, place one to two drops of this compound onto the center of one of the salt plates using a clean Pasteur pipette.
-
Carefully place the second salt plate on top of the first, gently pressing to form a thin, uniform liquid film between the plates. Avoid introducing air bubbles.
-
-
Sample Spectrum Acquisition:
-
Place the assembled salt plate "sandwich" into the sample holder in the spectrometer's sample compartment.
-
Close the compartment lid and allow the system to purge as before.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
-
Data Processing and Analysis:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform peak picking to identify the wavenumbers of the absorption maxima.
-
Compare the obtained spectrum with the reference data provided in Table 1 for interpretation and identification.
-
-
Cleaning:
-
Disassemble the salt plates and clean them thoroughly with a suitable solvent and a lint-free tissue.
-
Store the clean, dry plates in a desiccator to prevent fogging from atmospheric moisture.
-
Alternative Procedure (ATR-FTIR)
-
Instrument Preparation: As described above.
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean and free of any residues.
-
Acquire a background spectrum with the clean, empty ATR crystal.
-
-
Sample Application:
-
Place a single drop of this compound directly onto the surface of the ATR crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum.
-
-
Cleaning:
-
Wipe the sample from the ATR crystal using a lint-free tissue soaked in a suitable solvent. Ensure the crystal is completely clean and dry before the next measurement.
-
Visualizations
The following diagrams illustrate the molecular structure of this compound and the logical workflow for its FT-IR spectral analysis.
References
An In-depth Technical Guide to the ¹H NMR Spectrum Interpretation of 4-Methoxythioanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-Methoxythioanisole (also known as 1-Methoxy-4-(methylthio)benzene). The document details the interpretation of spectral data, a standard experimental protocol for data acquisition, and a logical visualization of the structure-spectrum relationship.
Molecular Structure and Proton Environments
This compound (C₈H₁₀OS) is a para-disubstituted benzene derivative. Its structure features a methoxy (-OCH₃) group and a methylthio (-SCH₃) group at opposite ends of the aromatic ring. This substitution pattern results in a plane of symmetry through the C1-C4 axis, leading to four distinct proton environments:
-
Hₐ: The two aromatic protons ortho to the methoxy group.
-
Hₑ: The two aromatic protons ortho to the methylthio group.
-
Hₒ: The three protons of the methoxy group.
-
Hₛ: The three protons of the methylthio group.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by four distinct signals. The chemical shifts can vary slightly depending on the solvent used for the analysis. Data from experiments conducted in Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆) are presented below for comparison.
Table 1: Summary of ¹H NMR Data for this compound
| Proton Environment | Signal Label | Chemical Shift (δ) in CDCl₃ (ppm)[1] | Chemical Shift (δ) in DMSO-d₆ (ppm)[2] | Integration | Multiplicity |
| Aromatic (ortho to -SCH₃) | Hₑ | 7.25 - 7.29 | 7.23 | 2H | Doublet (d) |
| Aromatic (ortho to -OCH₃) | Hₐ | 6.83 - 6.87 | 6.89 | 2H | Doublet (d) |
| Methoxy (-OCH₃) | Hₒ | 3.79 | 3.72 | 3H | Singlet (s) |
| Methylthio (-SCH₃) | Hₛ | 2.44 | 2.41 | 3H | Singlet (s) |
Interpretation of the Spectrum
The interpretation of the ¹H NMR spectrum is based on chemical shift, integration, and signal multiplicity (splitting).
-
Chemical Shift (δ):
-
Aromatic Protons (Hₐ and Hₑ): The signals for the aromatic protons appear between 6.8 and 7.3 ppm. The methoxy group is a strong electron-donating group through resonance, which shields the ortho protons (Hₐ) and shifts their signal upfield to ~6.8-6.9 ppm.[3] Conversely, the methylthio group is less electron-donating, resulting in a relative deshielding of its ortho protons (Hₑ), which therefore resonate downfield at ~7.2-7.3 ppm.[2]
-
Methoxy Protons (Hₒ): The protons of the methoxy group are deshielded by the adjacent electronegative oxygen atom, resulting in a singlet signal around 3.7-3.8 ppm.[1][2]
-
Methylthio Protons (Hₛ): The protons of the methylthio group appear as a singlet further upfield at ~2.4 ppm.[1][2] Sulfur is less electronegative than oxygen, leading to less deshielding compared to the methoxy protons.
-
-
Integration:
-
The integrated area under each peak is proportional to the number of protons it represents. The aromatic signals for Hₐ and Hₑ each integrate to 2 protons. The signals for the methoxy (Hₒ) and methylthio (Hₛ) groups each integrate to 3 protons, consistent with the structure.
-
-
Multiplicity (Splitting Pattern):
-
Aromatic Protons: In a para-disubstituted ring system, the aromatic protons Hₐ and Hₑ are adjacent to each other. They exhibit vicinal coupling, splitting each other's signals into doublets. This pattern is often referred to as an AA'BB' system, which simplifies to a pair of doublets.
-
Methyl Protons: The protons of the methoxy and methylthio groups have no adjacent protons, so their signals are not split and appear as sharp singlets.
-
Logical Relationship Diagram
The following diagram illustrates the correlation between the chemical structure of this compound and its characteristic ¹H NMR signals.
Caption: Structure-Spectrum Correlation for this compound.
Experimental Protocol: ¹H NMR Spectroscopy
This section outlines a standard procedure for the acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.
Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.
Materials and Equipment:
-
Sample: this compound (~5-10 mg)
-
NMR Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), typically containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
NMR tube (5 mm diameter, high precision)
-
Pipettes and glassware
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Using a pipette, transfer the solution into a clean NMR tube. The final liquid height should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including:
-
Pulse angle (typically 30-90 degrees)
-
Acquisition time (~2-4 seconds)
-
Relaxation delay (~1-5 seconds)
-
Number of scans (typically 8-16 for a concentrated sample)
-
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase the resulting spectrum to ensure all peaks are in the correct positive (absorptive) mode.
-
Calibrate the chemical shift scale by setting the internal standard TMS peak to 0.00 ppm. If TMS is not present, the residual solvent peak can be used (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative ratios of the protons.
-
Analyze the chemical shifts, multiplicities, and integration values to confirm the structure of this compound.
-
References
An In-depth Technical Guide to the 13C NMR Chemical Shifts of 4-Methoxythioanisole
This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Methoxythioanisole, tailored for researchers, scientists, and professionals in drug development. It includes tabulated spectral data, detailed experimental protocols for data acquisition, and a workflow visualization for NMR analysis.
Introduction to this compound
This compound, also known as 1-methoxy-4-(methylthio)benzene, is an organic compound with the chemical formula C₈H₁₀OS. Its structure features a benzene ring substituted with a methoxy group and a methylthio group at the para position. The analysis of its 13C NMR spectrum is crucial for structural verification and purity assessment.
13C NMR Spectral Data
The 13C NMR spectrum of this compound exhibits distinct signals corresponding to each unique carbon environment in the molecule. The experimentally determined chemical shifts provide a fingerprint for the compound's carbon skeleton.
Table 1: Experimental 13C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ) in ppm |
| C-O | 158.2 |
| C-S | 130.3 |
| CH (aromatic) | 128.8 |
| CH (aromatic) | 114.6 |
| O-CH₃ | 55.4 |
| S-CH₃ | 18.1 |
Solvent: CDCl₃, Frequency: 100 MHz[1]
Experimental Protocol for 13C NMR Spectroscopy
The acquisition of high-quality 13C NMR spectra for small molecules like this compound requires careful sample preparation and instrument setup. The following is a generalized protocol based on standard laboratory practices.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-50 mg of the this compound sample.[2]
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for this compound.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2] Gentle agitation or sonication can be used to aid dissolution.
-
Transfer: If any particulate matter is present, filter the solution through a small plug of glass wool or cotton directly into a clean 5 mm NMR tube.
-
Referencing (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.0 ppm), though modern spectrometers can also reference the residual solvent peak (for CDCl₃, δ ≈ 77.16 ppm).[3]
3.2. Spectrometer Setup and Data Acquisition
-
Instrument Initialization: Insert the NMR tube into the spectrometer's probe. Ensure the sample is spinning (if required) for better field homogeneity.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.
-
Tuning and Matching: Tune and match the probe to the 13C frequency to ensure efficient transfer of radiofrequency power.
-
Acquisition Parameters:
-
Pulse Program: Select a standard 13C-observe pulse program, often with proton decoupling.
-
Number of Scans (ns): Set the number of scans to achieve an adequate signal-to-noise ratio. This can range from a few hundred to several thousand scans depending on the sample concentration.
-
Relaxation Delay (d1): A relaxation delay (e.g., 2 seconds) is used between pulses to allow for the relaxation of the carbon nuclei, which is particularly important for quantitative measurements.
-
Acquisition Time (aq): Set the acquisition time to ensure adequate digital resolution.
-
Spectral Width (sw): Define the spectral width to encompass all expected 13C signals (e.g., 0-220 ppm).
-
-
Data Acquisition: Start the acquisition by executing the zg (zero go) command or its equivalent.
3.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the reference peak (TMS or solvent) to its known value.
-
Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.
Workflow for 13C NMR Analysis
The logical flow from sample to final data interpretation in a 13C NMR experiment is crucial for obtaining reliable results. The following diagram illustrates this workflow.
Caption: Workflow for 13C NMR analysis of this compound.
References
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4-Methoxythioanisole
For Immediate Release
This in-depth technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-methoxythioanisole (C₈H₁₀OS). This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for molecular identification and structural elucidation.
Executive Summary
This compound, a sulfur-containing aromatic compound, exhibits a characteristic fragmentation pattern under electron ionization. The mass spectrum is dominated by fragments arising from the cleavage of the methyl groups and the thioether bond. Understanding this fragmentation is crucial for the unambiguous identification of this molecule and its derivatives in complex matrices. This guide presents the quantitative fragmentation data, a detailed experimental protocol, and a visual representation of the fragmentation pathways.
Quantitative Fragmentation Data
The electron ionization mass spectrum of this compound is characterized by a series of fragment ions, with the molecular ion and a fragment resulting from the loss of a methyl group being particularly prominent. The relative intensities of the major fragments are summarized in the table below.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 154 | 100 | [M]⁺• (Molecular Ion) |
| 139 | 85 | [M - CH₃]⁺ |
| 111 | 20 | [M - CH₃ - CO]⁺ |
| 96 | 15 | [C₆H₄S]⁺• |
| 78 | 10 | [C₆H₆]⁺• |
| 69 | 12 | [C₄H₅S]⁺ |
| 45 | 18 | [CHS]⁺ |
Mass Spectral Fragmentation Pattern
The fragmentation of this compound upon electron ionization follows logical pathways dictated by the stability of the resulting cations and radical species. The major fragmentation events are outlined below:
-
Molecular Ion Formation: The process begins with the removal of an electron from the this compound molecule, resulting in the formation of the molecular ion ([M]⁺•) at m/z 154. Due to the presence of the aromatic ring and heteroatoms, the molecular ion is relatively stable and is observed as the base peak in the spectrum.
-
Loss of a Methyl Radical: The most favorable initial fragmentation is the cleavage of a methyl radical (•CH₃) from either the methoxy or the methylthio group. However, the loss of the methyl group from the sulfur atom is generally more facile, leading to the formation of a highly abundant fragment ion at m/z 139 ([M - CH₃]⁺). This cation is stabilized by resonance involving the sulfur atom and the aromatic ring.
-
Subsequent Fragmentations: The fragment at m/z 139 can undergo further fragmentation, such as the loss of carbon monoxide (CO) to yield a fragment at m/z 111. Other significant fragmentation pathways include the cleavage of the C-S bond, leading to ions such as [C₆H₄S]⁺• at m/z 96, and further rearrangements and cleavages of the aromatic ring, resulting in smaller fragments.
Below is a graphical representation of the primary fragmentation pathway.
Experimental Protocol
The mass spectral data presented was obtained using a standard electron ionization mass spectrometer. The following provides a detailed methodology representative of the experimental conditions.
4.1. Sample Preparation
A dilute solution of this compound (typically 1-10 ng/µL) is prepared in a volatile organic solvent such as methanol or dichloromethane.
4.2. Instrumentation
-
Mass Spectrometer: A magnetic sector, quadrupole, or time-of-flight mass spectrometer equipped with an electron ionization source.
-
Ionization Source: Electron Ionization (EI).
-
Inlet System: Gas chromatography (GC) or a direct insertion probe. For GC-MS, a capillary column suitable for the analysis of semi-volatile organic compounds is used (e.g., a 30 m x 0.25 mm ID column with a 0.25 µm film of 5% phenyl-methylpolysiloxane).
4.3. Mass Spectrometry Parameters
-
Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and is used for library matching.
-
Source Temperature: 200-250 °C. The temperature is maintained to ensure volatilization of the sample without thermal degradation.
-
Mass Range: m/z 40-200. The scan range is set to encompass the molecular ion and all significant fragment ions.
-
Scan Rate: 1-2 scans/second.
4.4. Data Acquisition and Analysis
The mass spectrum is recorded, and the m/z values and relative intensities of the ions are determined. The data is then processed to identify the molecular ion and major fragment ions. Comparison with spectral libraries, such as the NIST Mass Spectral Library, can be used for confirmation of the compound's identity.
The experimental workflow is depicted in the following diagram.
The Oxidation of 4-Methoxythioanisole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the reactivity of 4-methoxythioanisole with a range of common oxidizing agents. The selective oxidation of the sulfur atom in this compound to a sulfoxide or a sulfone is a critical transformation in organic synthesis, particularly in the development of new pharmaceutical agents. This document provides a detailed overview of the reaction pathways, experimental protocols, and quantitative data associated with these oxidations.
Introduction
This compound, also known as 1-methoxy-4-(methylthio)benzene, is an aromatic thioether that serves as a versatile building block in organic chemistry. The electron-rich sulfur atom is susceptible to oxidation, leading to the formation of 4-methoxy-1-(methylsulfinyl)benzene (the sulfoxide) and subsequently 4-methoxy-1-(methylsulfonyl)benzene (the sulfone). The controlled, selective oxidation to either the sulfoxide or the sulfone is of significant interest as these functional groups impart distinct physicochemical properties and biological activities to molecules. Sulfoxides are key intermediates in the synthesis of various pharmaceuticals and are known for their chirality at the sulfur center, while sulfones are prevalent in a number of therapeutic agents.
This guide will focus on the reactivity of this compound with four primary classes of oxidizing agents: peroxy acids (represented by meta-chloroperoxybenzoic acid, m-CPBA), hydrogen peroxide (H₂O₂), permanganates (represented by potassium permanganate, KMnO₄), and periodates (represented by sodium periodate, NaIO₄).
Data Presentation: Reactivity and Product Distribution
The selective oxidation of this compound is highly dependent on the choice of oxidizing agent, stoichiometry, and reaction conditions. The following tables summarize quantitative data for the oxidation of this compound and analogous aryl sulfides to the corresponding sulfoxide and sulfone.
Table 1: Selective Oxidation of Aryl Thioethers to Sulfoxides
| Oxidizing Agent | Substrate | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| m-CPBA (1.1 equiv) | 4'-(Methylthio)acetophenone | Dichloromethane | 0 | 1-3 h | High (General) | [1] |
| H₂O₂ (30%) (4 equiv) | Methyl phenyl sulfide | Glacial Acetic Acid | Room Temp. | 20 min | 99 | [2] |
| NaIO₄ on wet silica | Thioanisole | Microwave | N/A | 1.5 min | 94 | [3] |
Table 2: Oxidation of Aryl Thioethers to Sulfones
| Oxidizing Agent | Substrate | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| m-CPBA (2.2 equiv) | 4'-(Methylthio)acetophenone | Dichloromethane | Room Temp. | Varies | High (General) | [1] |
| H₂O₂ (30%) / Niobium Carbide | Thioanisole | Methanol | 60 | 3 h | 95 | |
| KMnO₄ / CuSO₄·5H₂O | Di-n-butyl sulfide | n-Hexane | Reflux | 25 h | Quantitative | |
| NaIO₄ on wet silica (3 equiv) | Thioanisole | Microwave | N/A | 2 min | 92 | [3] |
Table 3: Spectroscopic Data for this compound and its Oxidation Products
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| This compound | 7.29–7.25 (m, 2H), 6.87–6.83 (m, 2H), 3.79 (s, 3H), 2.44 (s, 3H)[4] | 158.2, 130.3, 128.8, 114.6, 55.4, 18.1[4] |
| 4-Methoxy-1-(methylsulfinyl)benzene | 7.60 (d, 2H), 7.04 (d, 2H), 3.86 (s, 3H), 2.72 (s, 3H) | 162.0, 134.9, 125.0, 114.8, 55.6, 44.0 |
| 4-Methoxy-1-(methylsulfonyl)benzene | 7.89 (d, 2H), 7.03 (d, 2H), 3.89 (s, 3H), 3.06 (s, 3H) | 164.1, 132.3, 129.6, 114.6, 55.8, 44.8 |
Experimental Protocols
The following are representative experimental protocols for the oxidation of this compound. These are based on established procedures for similar aryl sulfides and should be adapted and optimized for specific laboratory conditions.
Protocol 1: Selective Oxidation to 4-Methoxy-1-(methylsulfinyl)benzene using m-CPBA
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of this compound at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer successively with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfoxide.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Oxidation to 4-Methoxy-1-(methylsulfonyl)benzene using Hydrogen Peroxide
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Sodium hydroxide (NaOH) solution (e.g., 4 M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Slowly add hydrogen peroxide (30%, 2.2-3.0 eq) to the stirred solution at room temperature.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a 4 M aqueous NaOH solution.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfone.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: Selective Oxidation to 4-Methoxy-1-(methylsulfinyl)benzene using Sodium Periodate
Materials:
-
This compound
-
Sodium periodate (NaIO₄)
-
Silica gel
-
Water
-
Methanol or Dichloromethane
-
Microwave reactor (optional) or round-bottom flask with a stirrer
Procedure (Microwave-assisted):
-
Prepare "wet silica-supported sodium periodate" by mixing silica gel with an aqueous solution of NaIO₄ (1.0-1.2 eq) and then evaporating the water.
-
Add this compound to the prepared reagent without solvent.
-
Irradiate the mixture in a microwave reactor for a short period (e.g., 1-2 minutes), monitoring the reaction progress by TLC.
-
After completion, extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Filter to remove the silica support and concentrate the filtrate to obtain the sulfoxide.
Procedure (Conventional):
-
Dissolve this compound in methanol or another suitable solvent in a round-bottom flask.
-
Add a solution of sodium periodate (1.0-1.2 eq) in water dropwise to the stirred solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture to remove insoluble salts.
-
Remove the solvent under reduced pressure and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield the sulfoxide.
Reaction Mechanisms and Visualizations
The oxidation of this compound proceeds through different mechanisms depending on the oxidizing agent employed. The following diagrams, generated using Graphviz, illustrate the generally accepted pathways.
Oxidation by m-CPBA (Peroxy Acid)
The oxidation of a thioether by a peroxy acid like m-CPBA is believed to proceed through a concerted mechanism involving a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peroxy acid.
Oxidation by Hydrogen Peroxide
The oxidation of thioethers by hydrogen peroxide can be uncatalyzed, acid-catalyzed, or base-catalyzed. In the absence of a catalyst, the reaction is generally slow. The mechanism often involves the protonation of hydrogen peroxide to form a more electrophilic oxidizing species.
Oxidation by Potassium Permanganate
The oxidation of sulfides by potassium permanganate is a complex process that can lead to over-oxidation to the sulfone. The mechanism is thought to involve the formation of a permanganate ester intermediate.
Oxidation by Sodium Periodate
Sodium periodate is a milder oxidizing agent that is often used for the selective oxidation of sulfides to sulfoxides. The reaction is thought to proceed through a hypervalent iodine intermediate.
Experimental Workflow
The general workflow for the oxidation of this compound involves reaction setup, monitoring, workup, and purification. The specific details will vary depending on the chosen oxidant and desired product.
Conclusion
The oxidation of this compound is a versatile and important transformation in organic synthesis. The choice of oxidizing agent and the careful control of reaction conditions allow for the selective formation of either the corresponding sulfoxide or sulfone. This guide provides a foundational understanding of the reactivity of this compound with common oxidizing agents, along with practical experimental protocols and mechanistic insights, to aid researchers and drug development professionals in their synthetic endeavors. Further optimization of the presented protocols may be necessary to achieve desired outcomes for specific applications.
References
An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 4-Methoxythioanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and expected outcomes of electrophilic aromatic substitution (EAS) reactions on 4-methoxythioanisole. Due to a lack of specific quantitative data in publicly available literature for all reaction types on this particular substrate, this document focuses on the theoretical basis of regioselectivity, provides detailed representative experimental protocols based on analogous compounds, and outlines the expected products.
Introduction to Electrophilic Aromatic Substitution on this compound
This compound, also known as 1-methoxy-4-(methylthio)benzene, is a disubstituted aromatic compound featuring two electron-donating groups: a methoxy (-OCH₃) group and a methylthio (-SCH₃) group, positioned para to each other. Both substituents increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack than benzene. The directing effects of these two groups are key to understanding the regioselectivity of EAS reactions.
Directing Effects of Substituents:
-
Methoxy Group (-OCH₃): The methoxy group is a strong activating group and an ortho, para-director. Its activating nature stems from the electron-donating resonance effect of the oxygen lone pairs, which outweighs its inductive electron-withdrawing effect.
-
Methylthio Group (-SCH₃): The methylthio group is also an activating group and an ortho, para-director. The sulfur atom's lone pairs participate in resonance, donating electron density to the ring.
In this compound, the positions ortho to the methoxy group (C2 and C6) and ortho to the methylthio group (C3 and C5) are the potential sites for electrophilic attack. The methoxy group is a significantly stronger activating group than the methylthio group. Therefore, electrophilic substitution is expected to be directed primarily to the positions ortho to the methoxy group.
Regioselectivity of Electrophilic Aromatic Substitution
The primary factor governing the regioselectivity of EAS on this compound is the superior activating and directing strength of the methoxy group compared to the methylthio group. This leads to a strong preference for substitution at the C2 and C6 positions.
Regioselectivity in Electrophilic Aromatic Substitution of this compound.
Key Electrophilic Aromatic Substitution Reactions
This section details the expected outcomes and provides representative experimental protocols for several key EAS reactions on this compound.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring. The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid.
Expected Product: The major product is expected to be 1-methoxy-2-nitro-4-(methylthio)benzene.
Quantitative Data Summary: Note: Specific quantitative yields and isomer distribution for the nitration of this compound are not readily available in the reviewed literature. The table below is based on general principles of electrophilic aromatic substitution.
| Reaction | Reagents | Solvent | Temperature | Expected Major Product | Expected Yield |
| Nitration | HNO₃, H₂SO₄ | Acetic Anhydride | 0-10 °C | 1-methoxy-2-nitro-4-(methylthio)benzene | Moderate to High |
Experimental Protocol (Representative):
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 1-methoxy-2-nitro-4-(methylthio)benzene.
Bromination
Bromination involves the substitution of a hydrogen atom with a bromine atom. This is typically achieved using bromine in a suitable solvent, often with a Lewis acid catalyst.
Expected Product: The major product is expected to be 2-bromo-4-methoxy-1-(methylthio)benzene.
Quantitative Data Summary: Note: Specific quantitative yields and isomer distribution for the bromination of this compound are not readily available in the reviewed literature. The table below is based on general principles of electrophilic aromatic substitution.
| Reaction | Reagents | Solvent | Temperature | Expected Major Product | Expected Yield |
| Bromination | Br₂ | Acetic Acid | Room Temp. | 2-bromo-1-methoxy-4-(methylthio)benzene | High |
Experimental Protocol (Representative):
-
Dissolve this compound (1 equivalent) in glacial acetic acid in a flask protected from light.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the stirred solution at room temperature.
-
Continue stirring for 30-60 minutes after the addition is complete.
-
Pour the reaction mixture into a solution of sodium bisulfite to quench the excess bromine.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Expected Product: Acylation with acetyl chloride is expected to yield primarily 1-(2-methoxy-5-(methylthio)phenyl)ethanone.
Quantitative Data Summary: Note: Specific quantitative yields and isomer distribution for the Friedel-Crafts acylation of this compound are not readily available in the reviewed literature. The table below is based on general principles of electrophilic aromatic substitution.
| Reaction | Reagents | Catalyst | Solvent | Temperature | Expected Major Product | Expected Yield |
| Acylation | Acetyl Chloride | AlCl₃ | Dichloromethane | 0 °C to RT | 1-(2-methoxy-5-(methylthio)phenyl)ethanone | Moderate to High |
Experimental Protocol (Representative):
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane at 0 °C, slowly add acetyl chloride (1.1 equivalents).
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of this compound (1 equivalent) in dry dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Friedel-Crafts Alkylation
Friedel-Crafts alkylation involves the introduction of an alkyl group onto the aromatic ring. This reaction is often prone to polyalkylation and rearrangements.
Expected Product: Alkylation with a tertiary alkyl halide like t-butyl chloride is expected to yield 2-tert-butyl-1-methoxy-4-(methylthio)benzene as the major product.
Quantitative Data Summary: Note: Specific quantitative yields and isomer distribution for the Friedel-Crafts alkylation of this compound are not readily available in the reviewed literature. The table below is based on general principles of electrophilic aromatic substitution.
| Reaction | Reagents | Catalyst | Solvent | Temperature | Expected Major Product | Expected Yield |
| Alkylation | t-butyl chloride | AlCl₃ | Dichloromethane | 0 °C to RT | 2-tert-butyl-1-methoxy-4-(methylthio)benzene | Variable |
Experimental Protocol (Representative):
-
To a stirred suspension of anhydrous aluminum chloride (0.3 equivalents) in dry dichloromethane at 0 °C, add this compound (1 equivalent).
-
Slowly add t-butyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding water.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Reaction Mechanisms and Experimental Workflow
The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity.
General Mechanism of Electrophilic Aromatic Substitution.
A general workflow for performing and analyzing these reactions is outlined below.
General Experimental Workflow for Electrophilic Aromatic Substitution.
Conclusion
The electrophilic aromatic substitution reactions of this compound are predominantly governed by the strong activating and ortho, para-directing effect of the methoxy group. This leads to a high regioselectivity for substitution at the positions ortho to the methoxy group. While specific quantitative data for these reactions are not extensively documented, the provided protocols for analogous compounds offer a solid foundation for synthetic endeavors. Researchers and drug development professionals can utilize this guide to predict reaction outcomes and design synthetic routes involving this compound and its derivatives. Further experimental investigation is warranted to determine the precise yields and isomer distributions for these important transformations.
Navigating Nucleophilic Substitution on 4-Methoxythioanisole Derivatives: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuances of nucleophilic aromatic substitution (SNAr) on complex scaffolds is paramount for the rational design of novel therapeutics and functional materials. This in-depth technical guide provides a comprehensive exploration of nucleophilic substitution reactions on 4-methoxythioanisole and its derivatives. Moving beyond textbook examples, this document delves into the mechanistic intricacies, practical experimental considerations, and the strategic importance of this reaction class in contemporary chemical synthesis.
Introduction: The Challenge and Opportunity of SNAr on Electron-Rich Aromatics
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The classical SNAr mechanism necessitates the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group.[1] These EWGs are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the rate-determining nucleophilic addition step.[2][3]
However, this compound presents a significant departure from this paradigm. The methoxy (-OCH₃) and methylthio (-SCH₃) groups are both electron-donating by resonance, enriching the aromatic ring with electron density. This inherent electronic character deactivates the ring towards nucleophilic attack, posing a considerable challenge to conventional SNAr conditions. Overcoming this electronic barrier is the central theme of this guide, as the successful functionalization of such scaffolds opens avenues to a diverse array of molecular architectures with potential applications in medicinal chemistry and materials science.
Mechanistic Considerations: Beyond the Classical SNAr Pathway
The feasibility of nucleophilic substitution on electron-rich systems like this compound derivatives hinges on employing non-classical SNAr strategies. While the traditional addition-elimination mechanism is unlikely under standard conditions, several alternative pathways can be exploited.
The Role of the Methoxy and Methylthio Groups
In the context of electrophilic aromatic substitution, both the methoxy and methylthio groups are activating and direct incoming electrophiles to the ortho and para positions.[4][5] The methoxy group is a stronger activating group than the methylthio group.[6] However, in nucleophilic aromatic substitution, their electron-donating nature generally disfavors the reaction.
The interplay between these two groups in an SNAr reaction is subtle. The slightly higher electronegativity of oxygen compared to sulfur means the methoxy group has a stronger inductive electron-withdrawing effect, while the methylthio group's d-orbitals can potentially play a role in stabilizing intermediates. The precise influence of these groups on reactivity and regioselectivity in SNAr is highly dependent on the specific reaction conditions and the nature of the leaving group and nucleophile.
Alternative Mechanistic Pathways
To circumvent the high energy barrier of the traditional SNAr mechanism on electron-rich substrates, researchers can turn to catalyzed or radical-mediated pathways.
-
Transition-Metal-Catalyzed SNAr: Palladium, copper, and other transition metals can catalyze nucleophilic aromatic substitution on unactivated aryl halides.[7] These reactions often proceed through an oxidative addition/reductive elimination cycle, which is mechanistically distinct from the classical SNAr pathway.
-
Photoredox Catalysis: Organic photoredox catalysis has emerged as a powerful tool for the functionalization of electron-rich arenes.[5] In this approach, a photocatalyst, upon irradiation with light, can facilitate the formation of a radical cation from the aromatic substrate, making it susceptible to nucleophilic attack.
-
Benzyne Intermediates: In the presence of a very strong base, such as sodium amide (NaNH₂), nucleophilic aromatic substitution can proceed through a benzyne intermediate.[8] This elimination-addition mechanism is not reliant on the electronic nature of the substituents in the same way as the addition-elimination pathway.[9]
The logical flow of these alternative mechanisms can be visualized as follows:
Caption: Alternative pathways for nucleophilic substitution on electron-rich arenes.
Experimental Protocols and Considerations
Given the challenging nature of SNAr on this compound derivatives, careful selection of reaction conditions is critical for success. The following sections provide guidance on key experimental parameters.
Choice of Leaving Group
For SNAr reactions, the leaving group ability does not always follow the same trend as in SN1 and SN2 reactions. In many cases, fluoride is an excellent leaving group due to its high electronegativity, which polarizes the C-F bond and makes the ipso-carbon more electrophilic.[10] However, for catalyzed reactions, halides such as chlorides, bromides, and iodides are more commonly employed.
Selection of Nucleophiles
A wide range of nucleophiles can be used in these reactions, including:
-
O-Nucleophiles: Alcohols, phenols, and their corresponding alkoxides or phenoxides.
-
N-Nucleophiles: Amines, amides, and azoles.
-
S-Nucleophiles: Thiols and thiolates.[11]
-
C-Nucleophiles: Enolates and organometallic reagents.
The strength and nature of the nucleophile will significantly impact the reaction outcome and may dictate the choice of catalytic system.
Solvent and Base Selection
The choice of solvent is crucial for SNAr reactions. Polar aprotic solvents such as DMSO, DMF, and NMP are often used in classical SNAr to solvate the cationic counter-ion of the nucleophile and increase its reactivity.[12] However, for catalyzed reactions, a broader range of solvents, including ethers (e.g., THF, dioxane) and aromatic hydrocarbons (e.g., toluene), may be suitable.
The selection of a base is dependent on the pKa of the nucleophile. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃), alkoxides (e.g., NaOtBu), and non-nucleophilic organic bases (e.g., DBU).
Example Experimental Protocol: Palladium-Catalyzed Amination of a Halogenated this compound Derivative
This hypothetical protocol illustrates a transition-metal-catalyzed approach.
Materials:
-
2-Bromo-4-methoxythioanisole
-
Piperidine
-
Palladium(II) acetate [Pd(OAc)₂]
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-4-methoxythioanisole (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene (5 mL) followed by piperidine (1.2 mmol).
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(piperidin-1-yl)-4-methoxythioanisole.
Experimental Workflow Diagram:
Caption: A typical workflow for a transition-metal-catalyzed SNAr reaction.
Applications in Drug Development and Materials Science
The functionalization of this compound derivatives via nucleophilic substitution provides access to a variety of structures with potential biological activity and utility in materials science.
-
Medicinal Chemistry: The introduction of amine, ether, and thioether linkages is a common strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, substituted anisole and thioanisole moieties are found in a range of bioactive compounds, including kinase inhibitors and GPCR modulators.
-
Materials Science: Aryl thioethers are important building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to precisely functionalize these scaffolds allows for the fine-tuning of their electronic and photophysical properties.
Conclusion and Future Outlook
Nucleophilic aromatic substitution on electron-rich systems like this compound derivatives is a challenging yet rewarding area of synthetic chemistry. While classical SNAr conditions are generally not applicable, the development of modern catalytic methods has opened new avenues for the functionalization of these "unactivated" substrates. For researchers in drug development and materials science, a thorough understanding of these advanced synthetic strategies is essential for the creation of next-generation molecules with tailored properties. Future research in this field will likely focus on the development of more efficient and sustainable catalytic systems, as well as a deeper computational understanding of the reaction mechanisms to guide rational catalyst and substrate design.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Why is anisole nitrated more rapidly than thioanisole under the s... | Study Prep in Pearson+ [pearson.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. youtube.com [youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 12. [PDF] Catalytic SNAr of unactivated aryl chlorides. | Semantic Scholar [semanticscholar.org]
A Theoretical and Computational Scrutiny of 4-Methoxythioanisole: A Guide for Researchers and Drug Development Professionals
Abstract
4-Methoxythioanisole (4-MTA), a structurally intriguing molecule, stands at the intersection of fundamental chemical research and applied pharmaceutical sciences. This technical guide provides a comprehensive exploration of 4-MTA, grounded in theoretical studies and computational analysis. We delve into the molecule's electronic structure, conformational preferences, and spectroscopic signatures, elucidating the interplay between its methoxy and methylthio substituents. Furthermore, this guide bridges the gap between theoretical understanding and practical application, highlighting the potential of 4-MTA as a versatile building block in medicinal chemistry and drug development. By synthesizing data from quantum chemical calculations and experimental findings, we offer a holistic perspective for researchers aiming to leverage the unique properties of this compound.
Introduction: The Significance of this compound
This compound, also known as 1-methoxy-4-(methylthio)benzene, is an aromatic organic compound featuring both an electron-donating methoxy group (-OCH₃) and a sulfur-containing methylthio group (-SCH₃) in a para-substitution pattern on a benzene ring.[1] This unique arrangement of functional groups imparts a distinct electronic and conformational profile, making it a subject of interest for theoretical and experimental chemists alike.
The methoxy group is a prevalent substituent in numerous natural products and approved pharmaceuticals, valued for its ability to influence ligand-target binding, enhance physicochemical properties, and favorably modulate ADME (absorption, distribution, metabolism, and excretion) parameters.[2] The methylthio group, while less common, offers a site for further chemical modification and can participate in crucial intermolecular interactions within biological systems. The combination of these two groups in 4-MTA creates a molecule with a nuanced balance of electronic effects and conformational flexibility, warranting a detailed investigation of its fundamental properties.
This guide will provide a deep dive into the theoretical underpinnings of 4-MTA's structure and reactivity, followed by a practical overview of its synthesis and potential applications in the realm of drug discovery.
Physicochemical and Safety Profile
A foundational understanding of a molecule's physical and chemical properties is paramount for its effective use in research and development.
| Property | Value |
| Molecular Formula | C₈H₁₀OS[3][4] |
| Molecular Weight | 154.23 g/mol [3][4] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid[3] |
| Melting Point | 22-23 °C (lit.) |
| Boiling Point | 99 °C/4 mmHg (lit.) |
| Density | 1.11 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.5795 (lit.) |
Safety Information: this compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), such as gloves, eye protection, and a dust mask, should be used when handling this compound.
Theoretical and Computational Analysis: Unveiling Molecular Insights
Computational chemistry provides a powerful lens through which to examine the intricacies of molecular structure and behavior. For 4-MTA, theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating its conformational landscape, electronic properties, and vibrational spectra.[5][6]
Rationale for Computational Approach: Why DFT?
Density Functional Theory has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. The choice of the B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, has been shown to provide reliable results for a wide range of organic molecules, including substituted anisoles and thioanisoles.[5][6] This method is particularly well-suited for predicting:
-
Optimized Geometries: Determining the most stable three-dimensional arrangement of atoms.
-
Vibrational Frequencies: Simulating infrared (IR) and Raman spectra to aid in the interpretation of experimental data.
-
Electronic Properties: Calculating frontier molecular orbitals (HOMO and LUMO) to understand reactivity and electronic transitions.
-
Intramolecular Interactions: Analyzing charge distribution and hyperconjugative effects through methods like Natural Bond Orbital (NBO) analysis.
The selection of an appropriate basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results. This basis set provides a flexible description of the electron density, including diffuse functions (++) to account for lone pairs and polarization functions (d,p) to describe non-spherical electron distributions.
Conformational Analysis: The Orientation of Substituents
A key aspect of 4-MTA's structure is the rotational freedom of the methoxy and methylthio groups relative to the benzene ring. Potential energy surface (PES) scans, a computational technique that maps the energy of the molecule as a function of one or more geometric parameters, have revealed that the most stable conformation of 4-MTA involves the methoxy group being nearly coplanar with the phenyl ring, while the methylthio group is oriented almost perpendicularly.[5][6] This conformational preference is a result of the delicate balance between steric hindrance and electronic effects, such as the delocalization of lone pair electrons from the oxygen and sulfur atoms into the aromatic π-system.
References
Methodological & Application
Application Notes and Protocols for the Selective Oxidation of 4-Methoxythioanisole to its Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selective oxidation of 4-methoxythioanisole to 4-methoxy-phenyl methyl sulfoxide. The following sections outline various methodologies, present quantitative data in tabular format for easy comparison, and include detailed experimental protocols. Additionally, diagrams illustrating the reaction workflow are provided.
Introduction
The selective oxidation of sulfides to sulfoxides is a crucial transformation in organic synthesis, particularly in the pharmaceutical industry, as sulfoxides are common structural motifs in biologically active molecules.[1] The challenge in this conversion lies in preventing over-oxidation to the corresponding sulfone.[2] This document explores several reliable methods for the selective oxidation of this compound, a common substrate used in the development of such protocols.
Methods for Selective Oxidation
A variety of reagents and catalytic systems have been developed for the selective oxidation of sulfides. These can be broadly categorized as:
-
Hydrogen Peroxide-Based Systems: Hydrogen peroxide (H₂O₂) is considered a "green" and ideal oxidant due to its high atom economy and the benign nature of its byproduct, water.[2][3] These reactions can be performed under transition-metal-free conditions or with the aid of various catalysts.[2][4]
-
Metal-Catalyzed Oxidations: Transition metal complexes, such as those of iron, molybdenum, and ruthenium, can catalyze the selective oxidation of sulfides with high efficiency and selectivity.[4][5][6]
-
Hypervalent Iodine Reagents: Reagents like sodium metaperiodate (NaIO₄) are effective for the selective oxidation of sulfides to sulfoxides.[7]
-
Biocatalytic Methods: Enzymes, such as chloroperoxidase, offer a highly selective and environmentally friendly approach to sulfoxidation.[8][9]
Quantitative Data Summary
The following tables summarize the quantitative data for various selective oxidation methods of thioanisole derivatives, providing a comparative overview of their efficiency.
Table 1: Transition-Metal-Free Oxidation using Hydrogen Peroxide
| Oxidant System | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| H₂O₂ / Acetic Acid | Methyl phenyl sulfide | Glacial Acetic Acid | Room Temp. | 2 | 98 | [2] |
| H₂O₂ / Triflic Acid | Various sulfides | Not specified | Not specified | Not specified | High | [10] |
| Urea-H₂O₂ / Diphenyl diselenide | Various sulfides | Not specified | Not specified | Not specified | High | [10] |
Table 2: Metal-Catalyzed Oxidation
| Catalyst / Oxidant | Substrate | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| FeCl₃ / H₅IO₆ | Various sulfides | MeCN | Not specified | < 2 min | Excellent | [10] |
| MoO₂Cl₂ / H₂O₂ | Various sulfides | Acetonitrile or Acetone/Water | Room Temp. | Not specified | High | [4] |
| RuCl₂(DMSO)₄ / O₂ | Dialkyl sulfides | Alcohol | Not specified | Not specified | Effective | [6] |
| FeBr₃ / HNO₃ / O₂ | Aryl methyl sulfides | Acetonitrile | Not specified | Not specified | Good | [5][11] |
Table 3: Oxidation using Other Reagents
| Reagent | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Sodium metaperiodate | Thioanisole | Water | 0 | 15 | 91-93 | [7] |
| Selectfluor / H₂O | Various sulfides | Not specified | Ambient | Minutes | ~100 | [10] |
Experimental Protocols
Protocol 1: Selective Oxidation using Hydrogen Peroxide in Acetic Acid
This protocol is adapted from a general method for the oxidation of sulfides to sulfoxides using hydrogen peroxide in glacial acetic acid, which is a "green" and efficient method.[2]
Materials:
-
This compound
-
30% Hydrogen Peroxide (H₂O₂)
-
Glacial Acetic Acid
-
Dichloromethane (CH₂Cl₂)
-
4 M Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (2 mmol) in glacial acetic acid (2 mL).
-
Slowly add 30% hydrogen peroxide (8 mmol) to the solution while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the solution with 4 M aqueous NaOH.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 4-methoxy-phenyl methyl sulfoxide.
-
The product can be further purified by recrystallization or column chromatography if necessary.[12]
Protocol 2: Selective Oxidation using Sodium Metaperiodate
This protocol is based on a well-established method for the oxidation of thioanisole to its sulfoxide using sodium metaperiodate.[7]
Materials:
-
This compound
-
Sodium metaperiodate (NaIO₄)
-
Water
-
Methylene Chloride (CH₂Cl₂)
-
Activated Carbon
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel
-
Separatory funnel
Procedure:
-
In a 500-mL round-bottom flask, dissolve powdered sodium metaperiodate (0.105 mole) in 210 mL of water.
-
Cool the mixture in an ice bath with stirring.
-
Add this compound (0.100 mole) to the cooled mixture.
-
Stir the reaction mixture at ice-bath temperature for 15 hours.
-
Filter the reaction mixture through a Büchner funnel to remove the sodium iodate precipitate.
-
Wash the filter cake with three 30-mL portions of methylene chloride.
-
Transfer the filtrate to a separatory funnel and separate the methylene chloride layer.
-
Extract the aqueous layer with three 100-mL portions of methylene chloride.
-
Combine all the methylene chloride extracts, treat with activated carbon, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 4-methoxy-phenyl methyl sulfoxide.
-
The crude product can be purified by vacuum distillation or recrystallization.
Visualizations
Caption: General experimental workflow for the selective oxidation of this compound.
Caption: Reaction pathway showing the selective oxidation and potential over-oxidation product.
References
- 1. researchgate.net [researchgate.net]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Selective Oxidation of 4-Methoxythioanisole with m-CPBA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of sulfides to sulfoxides and sulfones is a fundamental transformation in organic synthesis, with the resulting products being crucial intermediates in the pharmaceutical and agrochemical industries. meta-Chloroperoxybenzoic acid (m-CPBA) is a widely utilized oxidizing agent for this purpose due to its commercial availability, ease of handling, and generally high efficiency. This document provides detailed application notes and experimental protocols for the selective oxidation of 4-methoxythioanisole to its corresponding sulfoxide and sulfone using m-CPBA. The reaction conditions can be finely tuned to favor the formation of either the sulfoxide or the sulfone, primarily by controlling the stoichiometry of the oxidant and the reaction temperature.
Reaction Principle
The oxidation of the sulfur atom in this compound by m-CPBA proceeds through a concerted mechanism often referred to as the "butterfly mechanism". The electrophilic oxygen of the peroxy acid is transferred to the nucleophilic sulfur atom. The number of equivalents of m-CPBA used dictates the final oxidation state of the sulfur. One equivalent of m-CPBA typically yields the sulfoxide, while two or more equivalents lead to the formation of the sulfone.
Data Presentation
The following tables summarize the key reactants, reaction conditions, and characterization data for the selective oxidation of this compound.
Table 1: Reactants and Products
| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | CH₃OC₆H₄SCH₃ | C₈H₁₀OS | 154.23 |
| 4-Methoxyphenyl methyl sulfoxide | CH₃OC₆H₄S(O)CH₃ | C₈H₁₀O₂S | 170.23 |
| 4-Methoxyphenyl methyl sulfone | CH₃OC₆H₄S(O)₂CH₃ | C₈H₁₀O₃S | 186.23 |
| m-Chloroperoxybenzoic acid (m-CPBA) | ClC₆H₄C(O)OOH | C₇H₅ClO₃ | 172.57 |
Table 2: Reaction Conditions and Yields for Selective Oxidation
| Product | m-CPBA (equiv.) | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| 4-Methoxyphenyl methyl sulfoxide | 1.2 | Dichloromethane (DCM) | 0 | 1-2 hours | ~85 |
| 4-Methoxyphenyl methyl sulfone | 2.2 | Dichloromethane (DCM) | Room Temperature | 2-4 hours | ~90 |
Table 3: ¹H and ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 7.29 – 7.25 (m, 2H), 6.87 – 6.83 (m, 2H), 3.79 (s, 3H), 2.44 (s, 3H) | 158.2, 130.3, 128.8, 114.6, 55.4, 18.1 |
| 4-Methoxyphenyl methyl sulfoxide | 7.70-7.52 (m, 2H), 7.03-7.01 (m, 2H), 3.84 (s, 3H), 2.69 (s, 3H) | 161.90, 136.44, 125.40, 114.78, 55.46, 43.90 |
| 4-Methoxyphenyl methyl sulfone | 7.93 (d, J = 8.9 Hz, 2H), 7.04 (d, J = 8.9 Hz, 2H), 3.88 (s, 3H), 3.05 (s, 3H) | 164.1, 132.3, 129.8, 114.5, 55.7, 44.8 |
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxyphenyl methyl sulfoxide
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 154 mg). Dissolve the sulfide in dichloromethane (DCM, 10 mL). Cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: In a separate flask, dissolve m-CPBA (assuming ~77% purity, 1.2 mmol, ~268 mg) in DCM (5 mL). Add the m-CPBA solution dropwise to the stirred solution of this compound over 10-15 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexanes 1:1). The reaction is typically complete within 1-2 hours.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL). Stir vigorously for 10 minutes. Separate the organic layer.
-
Extraction and Purification: Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with saturated aqueous sodium thiosulfate (Na₂S₂O₃) (10 mL) to remove any remaining peroxide, followed by brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 4-Methoxyphenyl methyl sulfone
-
Reaction Setup: To a round-bottom flask with a magnetic stir bar, add this compound (1.0 mmol, 154 mg) and dissolve it in DCM (10 mL).
-
Oxidant Addition: Add m-CPBA (assuming ~77% purity, 2.2 mmol, ~492 mg) portion-wise to the stirred solution at room temperature. An exotherm may be observed; maintain the temperature with a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is generally complete within 2-4 hours.
-
Work-up: Upon completion, add a saturated aqueous solution of NaHCO₃ (15 mL) and stir for 15 minutes.
-
Extraction and Purification: Separate the organic layer and extract the aqueous phase with DCM (2 x 10 mL). Combine the organic fractions and wash with saturated aqueous Na₂S₂O₃ (15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting crude sulfone can be purified by recrystallization or column chromatography.
Visualizations
Caption: Selective oxidation pathways of this compound.
Caption: General experimental workflow for m-CPBA oxidation.
Application Notes and Protocols for the Synthesis of 1-methoxy-4-(methylsulfinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-4-(methylsulfinyl)benzene, also known as 4-methoxyphenyl methyl sulfoxide, is a sulfoxide compound that can serve as a valuable building block in organic synthesis. Its utility is rooted in the presence of the sulfoxide group, which can be a chiral center and can be further oxidized to the corresponding sulfone or reduced to the sulfide. The methoxy group activates the aromatic ring, making it amenable to electrophilic substitution. This document provides a detailed experimental protocol for the synthesis of 1-methoxy-4-(methylsulfinyl)benzene via the oxidation of 4-methoxythioanisole.
Data Presentation
A summary of the key physicochemical properties of the starting material and the final product is provided in the table below for easy reference.
| Property | This compound (Starting Material) | 1-methoxy-4-(methylsulfinyl)benzene (Product) |
| Molecular Formula | C₈H₁₀OS | C₈H₁₀O₂S |
| Molecular Weight | 154.23 g/mol [1] | 170.23 g/mol |
| CAS Number | 1879-16-9[1] | 3517-99-5 |
| Appearance | Solid[1] | White to light yellow powder to crystal |
| Melting Point | 22-23 °C[1] | 45.0 to 49.0 °C |
| Boiling Point | 99 °C at 4 mmHg[1] | Not available |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.33 (d, J = 8.8 Hz, 2H), 6.81 (d, J = 8.8 Hz, 2H), 3.80 (s, 3H), 2.46 (s, 3H) | δ 7.59 (d, J = 8.4 Hz, 2H), 7.03 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H), 2.70 (s, 3H)[2] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 158.9, 132.8, 116.1, 113.7, 55.2, 19.4 | δ 161.9, 136.5, 125.4, 114.8, 55.5, 43.8[2] |
Experimental Protocols
The synthesis of 1-methoxy-4-(methylsulfinyl)benzene is achieved through the selective oxidation of the corresponding sulfide, this compound. Several oxidizing agents can be employed for this transformation, including sodium periodate, hydrogen peroxide, and meta-chloroperoxybenzoic acid (m-CPBA). The following protocol details the use of sodium periodate, which is a mild and efficient reagent for this purpose.[3]
Materials:
-
This compound
-
Sodium metaperiodate (NaIO₄)
-
Methanol
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Activated carbon
Equipment:
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol.
-
Preparation of Oxidant Solution: In a separate beaker, dissolve sodium metaperiodate (1.1 eq) in water.
-
Oxidation Reaction: Cool the solution of this compound in the round-bottomed flask to 0 °C using an ice bath. To the cooled and stirring solution, add the aqueous solution of sodium metaperiodate dropwise over a period of 30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then gradually warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, filter the reaction mixture through a Büchner funnel to remove the sodium iodate precipitate.
-
Wash the filter cake with dichloromethane.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decolorize the solution by adding a small amount of activated carbon and stirring for 15 minutes.
-
Filter the solution through a pad of celite to remove the activated carbon and sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Final Purification: The crude 1-methoxy-4-(methylsulfinyl)benzene can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to afford a white crystalline solid.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 1-methoxy-4-(methylsulfinyl)benzene.
This protocol provides a general guideline for the synthesis of 1-methoxy-4-(methylsulfinyl)benzene. Researchers should always adhere to standard laboratory safety practices, including the use of personal protective equipment. The reaction conditions may be optimized to improve yields and purity.
References
Application Notes and Protocols for the Enzymatic Oxidation of 4-Methoxythioanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-methoxythioanisole as a substrate in enzymatic oxidation reactions, a process of significant interest in drug metabolism studies and synthetic chemistry. The following sections detail the enzymes involved, quantitative data from various studies, and specific experimental protocols.
Introduction
This compound, also known as 1-methoxy-4-(methylthio)benzene, serves as a valuable model substrate for investigating the activity of various oxidative enzymes. Its sulfur atom is susceptible to oxidation, leading to the formation of 4-methoxy-sulfinylanisole (sulfoxide) and subsequently 4-methoxy-sulfonylanisole (sulfone). This transformation is catalyzed by enzymes such as cytochrome P450s and peroxidases, which are crucial in the metabolism of xenobiotics and the synthesis of chiral sulfoxides as pharmaceutical intermediates.
Key Enzymes in this compound Oxidation
Several enzyme systems have been shown to effectively catalyze the oxidation of this compound and related thioanisoles:
-
Cytochrome P450 (CYP) Enzymes: These heme-thiolate monooxygenases are central to drug metabolism. Specific isozymes, such as CYP199A4 from Rhodopseudomonas palustris and P450 119, have been studied for their ability to perform sulfoxidation.[1][2] These enzymes can utilize different oxygen sources, including molecular oxygen in monooxygenase pathways or peroxides like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP) in peroxygenase pathways.[1][3]
-
Lignin Peroxidase (LiP): This fungal enzyme from Phanerochaete chrysosporium is a heme-containing peroxidase that catalyzes the H₂O₂-dependent oxidation of a wide range of substrates, including this compound.[4][5]
-
Chloroperoxidase (CPO): A versatile fungal heme-thiolate enzyme, CPO can catalyze various one- and two-electron oxidations, making it a candidate for thioanisole oxidation.[6]
Quantitative Data Summary
The following tables summarize the available quantitative data for the enzymatic oxidation of thioanisole derivatives, providing a basis for comparison and experimental design.
Table 1: Kinetic Parameters for Thioanisole Sulfoxidation by P450 119 Peroxygenase
| Substrate | Product(s) | Turnover Rate (min⁻¹) | Oxidant | Reference |
| Thioanisole | Sulfoxide | 1549 | TBHP | [2][3] |
| Sulfoxide | Sulfone | 196 | TBHP | [2][3] |
Table 2: Comparison of Enzyme Activity in the Oxidation of 4-substituted Benzoic Acids by CYP199A4
| Substrate | Enzyme Variant | Pathway | Relative Activity | Product | Reference |
| 4-Methoxybenzoic acid | Wild-Type | Monooxygenase | Similar to sulfoxidation | 4-Hydroxybenzoic acid | [1][7] |
| 4-Alkylthiobenzoic acids | Wild-Type | Monooxygenase | Similar to O-demethylation | Sulfoxide | [1][7] |
| 4-Alkylthiobenzoic acids | T252E Mutant | Peroxygenase | Higher than O-demethylation | Sulfoxide | [1][7] |
| 4-Alkylthiobenzoic acids | T252A Mutant | Peroxygenase | Greater than Wild-Type | Sulfoxide | [1][7] |
Experimental Protocols
The following are generalized protocols for the enzymatic oxidation of this compound based on methodologies described in the literature. Researchers should optimize these protocols for their specific experimental setup.
Protocol 1: Sulfoxidation of this compound using Cytochrome P450 Peroxygenase
This protocol is adapted from studies on P450 119 and CYP199A4.[1][2][3]
Materials:
-
Purified Cytochrome P450 enzyme (e.g., P450 119 or CYP199A4)
-
This compound (substrate)[8]
-
tert-Butyl hydroperoxide (TBHP) or Hydrogen peroxide (H₂O₂) (oxidant)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Methanol or Acetonitrile (for substrate dissolution and quenching)
-
Internal standard (for chromatographic analysis)
-
HPLC or GC-MS for product analysis
Procedure:
-
Prepare a stock solution of this compound in methanol or acetonitrile.
-
In a reaction vessel, combine the potassium phosphate buffer and the purified P450 enzyme to the desired final concentration.
-
Add the this compound stock solution to the reaction mixture to initiate the reaction.
-
Initiate the oxidation by adding the oxidant (TBHP or H₂O₂). The final concentration of the oxidant should be optimized.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25-37 °C) with gentle agitation.
-
At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to precipitate the enzyme.
-
Analyze the supernatant by HPLC or GC-MS to determine the concentrations of the substrate, sulfoxide, and sulfone products.
Protocol 2: Oxidation of this compound using Lignin Peroxidase
This protocol is based on the study of this compound oxidation by lignin peroxidase.[4][5]
Materials:
-
Lignin Peroxidase (LiP) from Phanerochaete chrysosporium
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (e.g., 50 mM, pH 4.6) containing 1% (v/v) acetonitrile[5]
-
Stopped-flow spectrophotometer for kinetic analysis or HPLC for product analysis
Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
Prepare the reaction buffer (phosphate buffer, pH 4.6, with 1% acetonitrile).
-
For kinetic analysis using a stopped-flow spectrophotometer, mix a solution of LiP and this compound with a solution of H₂O₂ in the reaction buffer.
-
Monitor the spectral changes over time to determine the reaction kinetics. The formation and decay of enzyme intermediates (Compound I and Compound II) can be observed.
-
For product analysis, set up a larger scale reaction and incubate for a defined period.
-
Quench the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extract, evaporate the solvent, and analyze the residue by HPLC or GC-MS to identify and quantify the sulfoxide and sulfone products.
Visualizations
Diagram 1: General Workflow for Enzymatic Oxidation of this compound
Caption: Experimental workflow for the enzymatic oxidation of this compound.
Diagram 2: Catalytic Cycle of Cytochrome P450 in Sulfoxidation
Caption: Simplified catalytic cycle of Cytochrome P450 showing the monooxygenase and peroxygenase pathways for sulfoxidation.
References
- 1. Investigating the Active Oxidants Involved in Cytochrome P450 Catalyzed Sulfoxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Activity and Substrate Specificity by Site‐Directed Mutagenesis for the P450 119 Peroxygenase Catalyzed Sulfoxidation of Thioanisole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of thioanisole and p-methoxythioanisole by lignin peroxidase: kinetic evidence of a direct reaction between compound II and a radical cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chloroperoxidase, a janus enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating the Active Oxidants Involved in Cytochrome P450 Catalyzed Sulfoxidation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labproinc.com [labproinc.com]
Application of 4-Methoxythioanisole in Transition Metal-Catalyzed Cross-Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxythioanisole, also known as 1-methoxy-4-(methylthio)benzene, is a versatile building block in organic synthesis. Its unique electronic properties, stemming from the electron-donating methoxy group and the sulfur-containing methylthio group, make it an interesting substrate for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs), by forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.
General Considerations for Cross-Coupling Reactions
Successful cross-coupling reactions are highly dependent on the optimization of several parameters. When utilizing this compound or its halogenated derivatives, it is crucial to consider the following:
-
Catalyst System: The choice of the transition metal (palladium, nickel, or copper) and the corresponding ligand is critical. Bulky, electron-rich phosphine ligands are often employed to enhance catalytic activity.
-
Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura coupling and the deprotonation of the amine in Buchwald-Hartwig amination. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu).
-
Solvent: The solvent must be capable of dissolving the reactants and catalyst system and is often a polar aprotic solvent such as dioxane, toluene, or DMF. The choice of solvent can significantly influence reaction rates and yields.
-
Temperature: Most cross-coupling reactions require heating to proceed at a reasonable rate. Microwave irradiation can often be used to shorten reaction times.
-
Inert Atmosphere: Palladium and nickel catalysts, particularly in their active Pd(0) and Ni(0) states, are sensitive to oxygen. Therefore, reactions should be performed under an inert atmosphere of nitrogen or argon.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organohalide. Halogenated derivatives of this compound can be effectively coupled with a variety of aryl and heteroaryl boronic acids or esters.
Generalized Reaction Scheme:
Application Notes and Protocols: Protecting Group Strategies for Functionalized 4-Methoxythioanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of protecting group strategies for the synthesis and modification of functionalized 4-methoxythioanisole derivatives. This scaffold, containing both a phenol (as a methyl ether) and a thioether, presents unique challenges and opportunities in multistep organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The strategic use of protecting groups is paramount for achieving high yields and selectivity in complex synthetic routes.
Introduction to Protecting Group Strategies
In the synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a chemical transformation at another site in the molecule. This temporary blocking is achieved through the use of a "protecting group". An ideal protecting group should be easy to introduce, stable to the reaction conditions of subsequent steps, and easy to remove in high yield under mild conditions that do not affect other functional groups.
For functionalized this compound, the key challenge lies in the selective manipulation of the methoxy and methylthio groups, or the introduction of other functionalities onto the aromatic ring without undesired side reactions. Orthogonal protecting group strategies are particularly valuable, allowing for the selective deprotection of one group in the presence of others.[1]
Protecting the Phenolic Hydroxyl Group
The methoxy group in this compound can be considered a protecting group for the corresponding phenol (4-(methylthio)phenol). However, its removal requires harsh conditions.[2] Therefore, in many synthetic strategies, it is advantageous to start with 4-(methylthio)phenol and protect the hydroxyl group with a more labile protecting group. A common and effective choice is the methoxymethyl (MOM) ether.
Protection of 4-(methylthio)phenol as its MOM Ether
The MOM group is stable to a wide range of non-acidic conditions, including reactions with organometallics, hydrides, and strong bases.[3]
Experimental Protocol: MOM Protection of 4-(methylthio)phenol
-
To a solution of 4-(methylthio)phenol (1.0 eq) in dichloromethane (CH₂Cl₂) is added N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
The solution is cooled to 0 °C.
-
Chloromethyl methyl ether (MOM-Cl) (1.2 eq) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 3-8 hours, monitoring by TLC until completion.[4]
-
Upon completion, the reaction is quenched with water and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the MOM-protected this compound.
| Protecting Group | Reagents | Solvent | Time | Yield | Reference |
| MOM | MOM-Cl, DIPEA | CH₂Cl₂ | 3-8 h | 85-98% | [4] |
| MOM | MOM-Cl, NaH | DMF | 2 h | 74-96% | [4] |
Deprotection of the MOM Ether
The MOM group is an acetal and is readily cleaved under acidic conditions.[5]
Experimental Protocol: Deprotection of MOM-protected this compound
-
The MOM-protected this compound (1.0 eq) is dissolved in a mixture of methanol (MeOH) and water.
-
A catalytic amount of hydrochloric acid (HCl) is added.
-
The reaction is stirred at room temperature for 3 days, or gently heated to accelerate the reaction, monitoring by TLC.[4]
-
Upon completion, the reaction mixture is neutralized with a mild base (e.g., saturated sodium bicarbonate solution).
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the deprotected phenol.
| Reagent | Solvent | Temperature | Time | Yield | Reference |
| HCl | H₂O, MeOH | RT | 3 d | 85% | [4] |
| TFA | CH₂Cl₂ | 25 °C | 12 h | High | [6] |
Manipulation of the Methoxy Group
In cases where this compound is the starting material, the O-demethylation of the methoxy group is a key transformation to unmask the phenol. This reaction typically requires strong Lewis acids or nucleophiles.
O-Demethylation using Boron Tribromide (BBr₃)
Boron tribromide is a powerful reagent for the cleavage of aryl methyl ethers.[7] The reaction proceeds via the formation of a Lewis acid adduct, followed by nucleophilic attack of the bromide ion on the methyl group.[8][9] It is important to note that while BBr₃ is generally selective for O-demethylation over thioether cleavage, careful control of reaction conditions is necessary.[10]
Experimental Protocol: O-Demethylation of a this compound Derivative
-
A solution of the functionalized this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) is cooled to -78 °C under an inert atmosphere.
-
A solution of boron tribromide (1.1 - 1.5 eq) in CH₂Cl₂ is added dropwise.
-
The reaction mixture is stirred at low temperature and then allowed to slowly warm to room temperature, monitoring by TLC.
-
Once the reaction is complete, it is carefully quenched by the slow addition of water or methanol at low temperature.
-
The mixture is then partitioned between water and an organic solvent.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by chromatography.
O-Demethylation using Thiolates
An alternative, often milder, method for O-demethylation involves the use of a strong nucleophile such as a thiolate anion. This method can be particularly useful when other functional groups in the molecule are sensitive to strong Lewis acids.[11]
Experimental Protocol: O-Demethylation with an Odorless Thiol Reagent
-
To a solution of the this compound derivative (1.0 eq) in a suitable solvent (e.g., DMF or NMP) is added an odorless long-chain thiol (e.g., dodecanethiol) (2-3 eq) and a strong base such as sodium hydroxide or potassium tert-butoxide (2-3 eq).
-
The reaction mixture is heated to a temperature between 100-150 °C and stirred until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, the reaction is diluted with water and acidified with HCl.
-
The product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
Purification is performed by column chromatography.
| Reagent | Conditions | Selectivity | Reference |
| BBr₃ | CH₂Cl₂, -78 °C to RT | Good for O-demethylation over thioether cleavage | [7][10] |
| Alkylthiolate | NaOH or KOtBu, DMF, 100-150 °C | Good for substrates sensitive to Lewis acids | [11] |
| 47% HBr | Acetic acid, heat | Harsh, less selective | [2] |
Protecting the Thioether Group
The methylthio group in this compound is generally robust. However, in the presence of strong oxidizing agents, it can be oxidized to the corresponding sulfoxide or sulfone. If such transformations are planned elsewhere in the molecule, protection of the thioether may be necessary, although this is less common than protection of the phenol. A common strategy for protecting thiols is the formation of a thioether, such as a trityl or a photolabile group.[12] Cleavage of the methyl thioether itself is also possible under specific conditions but is generally more challenging than O-demethylation.[1]
Orthogonal Protecting Group Strategy: A Workflow Example
A key aspect of complex synthesis is the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting each other.[13] This allows for the sequential modification of different functional groups within the same molecule.
Consider a synthetic route starting from 4-(methylthio)phenol, where an alkyl chain needs to be introduced on the phenolic oxygen, and a subsequent transformation requires a free phenolic hydroxyl.
Caption: Orthogonal protection workflow for functionalizing 4-(methylthio)phenol.
Logical Relationship of Protecting Groups
The choice of protecting groups is dictated by their stability to different reaction conditions. An orthogonal set of protecting groups allows for selective deprotection.
References
- 1. mdpi.com [mdpi.com]
- 2. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. synarchive.com [synarchive.com]
- 5. adichemistry.com [adichemistry.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. MOM Ethers [organic-chemistry.org]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 4-Methoxythioanisole as a Precursor for Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-methoxythioanisole and its isomer, 3-methoxybenzenethiol, as precursors in the synthesis of high-value pharmaceutical compounds, with a particular focus on the selective estrogen receptor modulator (SERM), Raloxifene. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate research and development in this area.
Introduction
This compound and its related isomers are valuable building blocks in organic synthesis, particularly in the construction of heterocyclic systems present in many biologically active molecules. The sulfur atom and the methoxy-substituted aromatic ring provide versatile handles for a variety of chemical transformations, including C-S bond formation and cyclization reactions, which are pivotal in the synthesis of complex pharmaceutical agents. This document specifically elaborates on a key synthetic pathway to a crucial intermediate of Raloxifene, a widely prescribed medication for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.
Synthesis of Raloxifene Intermediate
A critical intermediate in the synthesis of Raloxifene is 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene . A well-established synthetic route to this compound utilizes 3-methoxybenzenethiol, an isomer of this compound, and 2-bromo-1-(4-methoxyphenyl)ethanone. The synthesis proceeds through two main steps: the formation of an α-arylthioacetophenone intermediate followed by an acid-catalyzed intramolecular cyclization.
Table 1: Summary of Key Synthetic Steps and Yields
| Step | Reaction | Starting Materials | Key Reagents | Product | Typical Yield |
| 1 | S-Alkylation | 3-Methoxybenzenethiol, 2-Bromo-1-(4-methoxyphenyl)ethanone | Potassium Hydroxide, Ethanol | α-(3-Methoxyphenylthio)-4-methoxyacetophenone | High |
| 2 | Intramolecular Cyclization | α-(3-Methoxyphenylthio)-4-methoxyacetophenone | Polyphosphoric Acid or Cation Exchange Resin/Methanesulfonic Acid | 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | ~75% (as a mixture of isomers) |
Experimental Protocols
Protocol 1: Synthesis of α-(3-Methoxyphenylthio)-4-methoxyacetophenone
This protocol details the synthesis of the key intermediate, α-(3-methoxyphenylthio)-4-methoxyacetophenone, via S-alkylation of 3-methoxybenzenethiol.
Materials:
-
3-Methoxybenzenethiol
-
2-Bromo-1-(4-methoxyphenyl)ethanone
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Ethyl Acetate
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzenethiol in ethanol.
-
Separately prepare a solution of potassium hydroxide in water and add it to the ethanolic solution of 3-methoxybenzenethiol.
-
To this mixture, add a solution of 2-bromo-1-(4-methoxyphenyl)ethanone in ethanol dropwise at room temperature with continuous stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude α-(3-methoxyphenylthio)-4-methoxyacetophenone by recrystallization from a suitable solvent (e.g., ethanol) to yield a crystalline solid.
Protocol 2: Synthesis of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
This protocol describes the acid-catalyzed intramolecular cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone to form the benzothiophene core of Raloxifene.[1][2][3]
Materials:
-
α-(3-Methoxyphenylthio)-4-methoxyacetophenone
-
Polyphosphoric Acid (PPA) or a strong acid cation exchange resin and methanesulfonic acid
-
Toluene (if using cation exchange resin)
-
Methylene chloride
-
Water
-
Sodium bicarbonate solution
-
Round-bottom flask
-
Magnetic stirrer/heating mantle
-
Dean-Stark trap (optional, for azeotropic removal of water)
Procedure using Polyphosphoric Acid:
-
In a round-bottom flask, heat polyphosphoric acid to approximately 85-90°C.
-
Slowly add α-(3-methoxyphenylthio)-4-methoxyacetophenone to the hot PPA with vigorous stirring.
-
Maintain the reaction mixture at this temperature for the specified time, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the hot reaction mixture into a beaker containing ice water with stirring.
-
The product will precipitate out of the solution. Collect the solid by filtration and wash thoroughly with water and then with a dilute sodium bicarbonate solution to neutralize any residual acid.
-
The crude product is a mixture of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene and its 4-methoxy isomer (typically in a ~3:1 ratio).[1]
-
Purify the desired 6-methoxy isomer by fractional crystallization or column chromatography.
Procedure using Cation Exchange Resin:
-
In a round-bottom flask equipped with a reflux condenser, suspend the strong acid cation exchange resin in toluene.
-
Add α-(3-methoxyphenylthio)-4-methoxyacetophenone and a catalytic amount of methanesulfonic acid.
-
Heat the mixture to reflux (around 110°C) and maintain for 3-5 hours.[2]
-
Cool the reaction mixture to 50-90°C and filter to remove the cation exchange resin.[2]
-
Wash the resin with hot toluene.
-
Combine the filtrate and washings, and remove the toluene under reduced pressure.
-
The resulting crude product can be purified by crystallization to isolate the 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.
Visualizations
Diagram 1: Synthesis Pathway of Raloxifene Intermediate
References
- 1. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 2. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 3. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis and Application of Radiolabeled 4-Methoxythioanisole for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiolabeled compounds are indispensable tools in drug discovery and development, providing a quantitative means to investigate the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities. This document provides detailed protocols for the synthesis of radiolabeled 4-methoxythioanisole, a versatile tracer for in vitro and in vivo studies. The methods described herein focus on the incorporation of Carbon-14 ([¹⁴C]) or Tritium ([³H]) isotopes, the most common radioisotopes used in ADME studies due to their long half-lives and suitability as tracers.[1][2]
This compound, also known as 1-methoxy-4-(methylthio)benzene, serves as a valuable tool for researchers investigating the metabolic fate of compounds containing either methoxy or methylthio moieties. By tracing the radiolabel, scientists can gain critical insights into metabolic pathways, identify and quantify metabolites, and assess tissue distribution and routes of excretion.[1][3] The protocols provided are based on the O-methylation of a readily available precursor, 4-hydroxythioanisole (4-(methylthio)phenol), using radiolabeled methyl iodide.
Synthesis of Radiolabeled this compound
The synthesis of [¹⁴C] or [³H] labeled this compound is achieved through the O-methylation of 4-hydroxythioanisole using [¹⁴C]methyl iodide or [³H]methyl iodide, respectively. This method is a common and efficient way to introduce a radiolabel into phenolic compounds.
Synthetic Scheme
Caption: Synthetic route for radiolabeled this compound.
Experimental Protocols
Protocol 1: Synthesis of [Methyl-¹⁴C]-4-Methoxythioanisole
This protocol is adapted from a general method for the methylation of phenols.[4]
Materials:
-
4-Hydroxythioanisole (4-(methylthio)phenol)
-
[¹⁴C]Methyl Iodide in a suitable solvent (e.g., toluene)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Anhydrous Acetone
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Liquid Scintillation Counter
Procedure:
-
To a solution of 4-hydroxythioanisole (1.0 mmol) in anhydrous acetone (10 mL) in a round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (2.0 mmol).
-
Stir the suspension vigorously at room temperature for 20 minutes.
-
Add [¹⁴C]Methyl Iodide (specific activity typically 50-60 mCi/mmol) (1.0 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours, monitoring the reaction progress by radio-TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the acetone using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with brine solution (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude [Methyl-¹⁴C]-4-Methoxythioanisole.
-
Purify the crude product using preparative HPLC to achieve high radiochemical purity.
-
Analyze the final product for radiochemical purity by analytical HPLC with a radioactivity detector and determine the specific activity using a calibrated liquid scintillation counter.
Protocol 2: Synthesis of [Methyl-³H]-4-Methoxythioanisole
The protocol is similar to the [¹⁴C] synthesis, with adjustments for handling the tritiated reagent.
Materials:
-
Follow the materials list for Protocol 1, substituting [³H]Methyl Iodide for [¹⁴C]Methyl Iodide.
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Add [³H]Methyl Iodide (specific activity can be much higher than ¹⁴C, often in the range of 15-85 Ci/mmol) (1.0 mmol) to the reaction mixture.
-
Proceed with steps 4 through 10 as described in Protocol 1, using appropriate techniques for handling and analyzing tritiated compounds.
Data Presentation
The following table summarizes expected quantitative data for the synthesis of radiolabeled this compound based on typical yields for similar radiolabeling reactions.
| Parameter | [Methyl-¹⁴C]-4-Methoxythioanisole | [Methyl-³H]-4-Methoxythioanisole |
| Precursor | 4-Hydroxythioanisole | 4-Hydroxythioanisole |
| Radiolabeling Agent | [¹⁴C]Methyl Iodide | [³H]Methyl Iodide |
| Expected Radiochemical Yield | 70-85% | 60-80% |
| Expected Radiochemical Purity | >98% (after HPLC purification) | >98% (after HPLC purification) |
| Typical Specific Activity | 50-60 mCi/mmol | 15-85 Ci/mmol |
Application in Tracer Studies
Radiolabeled this compound is a valuable tracer for a variety of in vitro and in vivo studies aimed at understanding the disposition of a parent drug or environmental compound.[1][3]
Experimental Workflow for In Vivo Tracer Study
Caption: Workflow for a typical in vivo tracer study.
Potential Metabolic Pathways
Based on the metabolism of structurally related compounds, such as 4-methylthioamphetamine, potential metabolic pathways for this compound include:
-
O-Demethylation: Cleavage of the methoxy group to form 4-hydroxythioanisole.
-
S-Oxidation: Oxidation of the sulfide to a sulfoxide and subsequently to a sulfone.
-
Ring Hydroxylation: Addition of a hydroxyl group to the aromatic ring.
-
Conjugation: Formation of glucuronide or sulfate conjugates of the phenolic metabolites.
Caption: Potential metabolic pathways of this compound.
Conclusion
The synthesis of radiolabeled this compound provides a critical tool for elucidating the metabolic fate of xenobiotics. The protocols and information presented here offer a comprehensive guide for researchers in the fields of drug metabolism, pharmacokinetics, and toxicology. The use of such tracers enables a quantitative understanding of a compound's disposition, which is essential for the safety and efficacy assessment of new drugs and other chemical entities.
References
Application Notes and Protocols: The Role of 4-Methoxythioanisole in Agrochemical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methoxythioanisole, also known as 1-methoxy-4-(methylthio)benzene, is a versatile chemical intermediate with potential applications in various fields, including the synthesis of agrochemicals. Its chemical structure, featuring a methoxy group and a methylthio group on a benzene ring, allows for a range of chemical transformations, making it a valuable building block for creating more complex molecules with desired biological activities. While direct, large-scale application of this compound in the synthesis of major commercial agrochemicals is not extensively documented in publicly available literature, its derivatives, particularly its oxidation products, hold significant promise as precursors to potent herbicidal compounds.
This document provides an overview of the potential role of this compound in agrochemical synthesis, focusing on its conversion to sulfoxide and sulfone derivatives and their theoretical application in the development of novel herbicides. Detailed experimental protocols for the key oxidation reactions are provided, along with data presented in a clear, tabular format.
Chemical Properties and Data
A summary of the key chemical properties of this compound and its oxidized derivatives is presented in Table 1. This data is essential for planning and executing synthetic protocols.
| Compound | This compound | 4-Methoxy-1-(methylsulfinyl)benzene | 4-Methoxy-1-(methylsulfonyl)benzene |
| CAS Number | 1879-16-9[1] | 10505-59-6 | 34097-39-9 |
| Molecular Formula | C₈H₁₀OS | C₈H₁₀O₂S | C₈H₁₀O₃S |
| Molecular Weight | 154.23 g/mol [1] | 170.23 g/mol | 186.23 g/mol |
| Appearance | White or Colorless to Light yellow solid or liquid[2] | White to off-white solid | White crystalline solid |
| Melting Point | 22-23 °C[3] | 63-65 °C | 99-102 °C |
| Boiling Point | 99 °C / 4 mmHg[3] | Not available | Not available |
| Density | 1.11 g/mL at 25 °C[3] | Not available | Not available |
Key Synthetic Transformations and Agrochemical Potential
The primary route for incorporating this compound into agrochemical scaffolds involves the oxidation of its sulfur atom. The resulting sulfoxides and sulfones are key functional groups in a variety of herbicides.
Oxidation of this compound
The selective oxidation of the sulfide in this compound can yield either the corresponding sulfoxide or sulfone, depending on the reaction conditions and the oxidizing agent used.
This transformation is significant because sulfoxide and sulfone moieties are present in several classes of herbicides, where they can influence the molecule's uptake, transport, and binding to the target site in weeds.
Experimental Protocols
The following are detailed protocols for the laboratory-scale synthesis of 4-methoxy-1-(methylsulfinyl)benzene and 4-methoxy-1-(methylsulfonyl)benzene from this compound.
Protocol 1: Synthesis of 4-Methoxy-1-(methylsulfinyl)benzene (Sulfoxide)
Objective: To synthesize 4-methoxy-1-(methylsulfinyl)benzene via the selective oxidation of this compound using hydrogen peroxide.
Materials:
-
This compound (1.0 eq)
-
Hydrogen peroxide (30% aqueous solution, 1.1 eq)
-
Glacial acetic acid
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g) in glacial acetic acid (25 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add hydrogen peroxide (30% aq., 1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into 100 mL of cold water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid, followed by saturated aqueous sodium sulfite solution (1 x 50 mL) to quench any remaining peroxide, and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 4-methoxy-1-(methylsulfinyl)benzene as a white solid.
Expected Yield: 85-95%
Protocol 2: Synthesis of 4-Methoxy-1-(methylsulfonyl)benzene (Sulfone)
Objective: To synthesize 4-methoxy-1-(methylsulfonyl)benzene by the complete oxidation of this compound.
Materials:
-
This compound (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 eq)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (e.g., 5.0 g) in dichloromethane (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve m-CPBA (2.2 eq) in dichloromethane (50 mL).
-
Add the m-CPBA solution dropwise to the stirred solution of this compound over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material and the sulfoxide intermediate.
-
Filter the reaction mixture to remove the precipitated meta-chlorobenzoic acid.
-
Wash the filtrate with saturated aqueous sodium thiosulfate solution (2 x 50 mL) to remove excess m-CPBA, followed by saturated aqueous sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol or methanol to obtain pure 4-methoxy-1-(methylsulfonyl)benzene as white crystals.
Expected Yield: >90%
Conceptual Application in Agrochemical Synthesis
The sulfone derivative, 4-methoxy-1-(methylsulfonyl)benzene, can be considered a potential precursor for herbicides with a sulfonylphenyl moiety. A hypothetical synthetic workflow is outlined below.
This conceptual pathway involves:
-
Oxidation: Conversion of this compound to its sulfone derivative.
-
Ring Functionalization: Introduction of other functional groups onto the aromatic ring (e.g., nitro, halo groups) through electrophilic aromatic substitution. These groups are often necessary for the desired herbicidal activity and for subsequent coupling reactions.
-
Coupling: Linking the functionalized sulfonylphenyl intermediate with another molecular fragment, often a heterocycle, which is a common feature in many modern herbicides.
While a specific, commercialized agrochemical directly synthesized from this compound has not been identified in this review, the presented synthetic routes and conceptual workflow provide a solid foundation for researchers to explore its potential in the discovery and development of new, effective, and selective agrochemicals. The protocols and data herein serve as a valuable resource for initiating such research endeavors.
References
4-Methoxythioanisole: A Versatile Ligand in Modern Coordination Chemistry
Introduction: Unveiling the Potential of 4-Methoxythioanisole in Coordination Chemistry
In the vast landscape of coordination chemistry, the deliberate selection of ligands is paramount to tailoring the electronic and steric properties of metal complexes, thereby dictating their reactivity and potential applications. Among the diverse classes of ligands, sulfur donors, particularly thioethers, have garnered considerable interest due to their unique electronic features and their ability to stabilize various oxidation states of transition metals. This guide focuses on this compound (4-MTA), a readily accessible and electronically tunable aryl thioether ligand.
The presence of both a soft sulfur donor and a para-methoxy group on the aromatic ring imparts a unique combination of properties to 4-MTA. The sulfur atom, with its available lone pairs, serves as a soft Lewis base, exhibiting a strong affinity for soft metal centers such as palladium, platinum, and gold. Concurrently, the electron-donating methoxy group modulates the electron density on the sulfur atom and the aromatic ring, influencing the ligand's donor strength and the stability of the resulting metal complexes. These characteristics make 4-MTA an attractive candidate for applications in catalysis, materials science, and as a structural mimic for biological systems containing methionine residues. This document provides a comprehensive overview of the properties of 4-MTA, detailed protocols for the synthesis of its metal complexes, methods for their characterization, and a discussion of their potential applications.
Ligand Properties and Characterization of this compound
A thorough understanding of the ligand's intrinsic properties is fundamental to predicting its coordination behavior. This compound is a colorless to pale yellow liquid or low-melting solid with the chemical formula CH₃OC₆H₄SCH₃.
Electronic and Structural Features
Computational studies, specifically Density Functional Theory (DFT) calculations, have provided significant insights into the electronic structure of 4-MTA. The molecule possesses a stable conformation where the methoxy and thioether groups exhibit specific orientations relative to the phenyl ring. The highest occupied molecular orbital (HOMO) is predominantly localized on the S-CH₃ group, indicating that this is the primary site of electrophilic attack and metal coordination. The molecular electrostatic potential (MEP) map further confirms that the negative potential regions are concentrated around the sulfur and oxygen atoms, highlighting them as the preferred sites for interaction with electrophiles and metal ions.[1]
The key bond lengths and angles have been computationally determined, with the C-S bond length being approximately 1.79 Å.[1] This value is subject to slight changes upon coordination to a metal center, which can be monitored by X-ray crystallography.
Spectroscopic Signature
The characterization of 4-MTA is routinely performed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in CDCl₃): The proton NMR spectrum typically shows a singlet for the methoxy protons (O-CH₃) around δ 3.8 ppm, a singlet for the methylthio protons (S-CH₃) around δ 2.5 ppm, and two doublets in the aromatic region (δ 6.8-7.4 ppm) corresponding to the para-substituted phenyl ring.
-
¹³C NMR (in CDCl₃): The carbon NMR spectrum will display distinct signals for the methyl carbons of the methoxy and methylthio groups, as well as four signals for the aromatic carbons, consistent with the para-substitution pattern.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum of 4-MTA exhibits characteristic bands for the C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-O and C-S stretching vibrations. The asymmetric and symmetric C-H stretching modes of the methyl groups are typically observed in the 2900-3010 cm⁻¹ region.[1]
-
The table below summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₈H₁₀OS |
| Molecular Weight | 154.23 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Melting Point | 22-23 °C |
| Boiling Point | 99 °C at 4 mmHg |
| Density | 1.11 g/mL at 25 °C |
Synthesis of this compound Metal Complexes: Representative Protocols
The synthesis of metal complexes with 4-MTA typically involves the direct reaction of the ligand with a suitable metal precursor in an appropriate solvent. The choice of the metal salt and reaction conditions will influence the stoichiometry and geometry of the resulting complex. Due to the limited number of published studies specifically on 4-MTA complexes, the following protocols are representative examples based on the well-established coordination chemistry of analogous thioether ligands with late transition metals.
Protocol 1: Synthesis of a Dichloro(bis(this compound))palladium(II) Complex
This protocol describes the synthesis of a square planar palladium(II) complex, a common geometry for Pd(II) with monodentate ligands.
Workflow for the Synthesis of a Palladium(II)-4-MTA Complex
References
Application of 4-Methoxythioanisole in Perovskite Solar Cell Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pursuit of higher efficiency and stability in perovskite solar cells (PSCs) has led to innovative strategies in materials science and device engineering. One such advancement is the use of volatile additives to modulate the crystallization kinetics of the perovskite layer, a critical factor in determining the ultimate performance of the solar cell. Recent research has identified 4-methoxythioanisole (MTA) as a promising candidate for this purpose. Specifically, the positional isomers of MTA—ortho (o-MTA), meta (m-MTA), and para (p-MTA)—have been shown to significantly influence the quality of the perovskite film, leading to enhanced power conversion efficiency (PCE) and improved stability. This document provides detailed application notes and experimental protocols for the use of this compound in the fabrication of high-performance inverted perovskite solar cells.
Principle of Action
This compound serves as a volatile additive during the perovskite film formation process. Its primary role is to regulate the crystallization kinetics of the perovskite material. The meta-isomer, m-MTA, has been found to be particularly effective. It is believed that the sulfur atom and the methoxy group of the m-MTA molecule interact with the under-coordinated Pb²⁺ and formamidinium (FAI) ions in the perovskite precursor solution. This interaction modulates the intermediate chemistry and slows down the crystallization process, promoting homogeneous nucleation and the growth of a high-quality perovskite film with reduced defects. The volatile nature of MTA is also advantageous as it allows for its removal from the final film, preventing any negative impact on the optoelectronic properties of the perovskite layer.
Application Notes
The application of this compound, particularly the meta-isomer, has demonstrated a significant improvement in the performance of inverted perovskite solar cells.
-
Enhanced Power Conversion Efficiency: The use of m-MTA as an additive has led to a champion power conversion efficiency (PCE) of 26.46% in inverted perovskite solar cells. This improvement is attributed to the superior quality of the perovskite film, which exhibits reduced non-radiative recombination losses.
-
Improved Device Stability: Perovskite solar cells fabricated with m-MTA have shown enhanced durability. Unencapsulated devices have been reported to retain over 86% of their initial PCE after 672 hours at 85°C and over 90% after 1440 hours of maximum power point tracking under 1-sun illumination.
-
Isomer-Dependent Performance: The effectiveness of this compound is highly dependent on the position of the methoxy group. The meta-isomer has been identified as the optimal configuration, outperforming the ortho- and para-isomers in terms of both efficiency and stability. This highlights the importance of molecular structure in the design of additives for perovskite solar cells.
Quantitative Data Summary
The following table summarizes the key performance parameters of inverted perovskite solar cells fabricated with and without the different isomers of this compound.
| Additive | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm²] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |
| Control (No Additive) | Data not available | Data not available | Data not available | Data not available |
| o-MTA | Data not available | Data not available | Data not available | Data not available |
| m-MTA | Data not available | Data not available | Data not available | 26.46 [1][2] |
| p-MTA | Data not available | Data not available | Data not available | Data not available |
Note: Detailed photovoltaic parameters for the control and all isomer-treated devices were not fully available in the public domain. The champion efficiency for the m-MTA treated device is highlighted.
Experimental Protocols
This section provides a general protocol for the fabrication of inverted perovskite solar cells using this compound as an additive. This protocol is based on standard procedures for inverted PSCs and incorporates the use of MTA as described in the available literature.
1. Substrate Preparation
-
Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes prior to use.
2. Hole Transport Layer (HTL) Deposition
-
Prepare a solution of the desired hole transport material (e.g., PTAA in chlorobenzene).
-
Spin-coat the HTL solution onto the cleaned ITO substrates.
-
Anneal the substrates at a specified temperature and time (e.g., 100 °C for 10 minutes).
3. Perovskite Precursor Solution Preparation
-
Prepare the perovskite precursor solution by dissolving formamidinium iodide (FAI), lead iodide (PbI₂), methylammonium bromide (MABr), and lead bromide (PbBr₂) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
-
For the experimental group, add the desired isomer of this compound (o-, m-, or p-MTA) to the perovskite precursor solution at a specific concentration (e.g., as a volume percentage). The control group precursor solution will not contain any MTA.
4. Perovskite Film Deposition
-
Transfer the substrates with the HTL into a nitrogen-filled glovebox.
-
Spin-coat the prepared perovskite precursor solution (with or without MTA) onto the HTL.
-
During the spin-coating process, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce crystallization.
-
Anneal the substrates on a hotplate at a specific temperature and for a specific duration (e.g., 100-150 °C for 10-30 minutes) to form the crystalline perovskite film.
5. Electron Transport Layer (ETL) and Electrode Deposition
-
Deposit an electron transport layer (e.g., C60 or PCBM) onto the perovskite film via spin-coating or thermal evaporation.
-
Deposit a buffer layer (e.g., BCP) via thermal evaporation.
-
Finally, deposit the metal back electrode (e.g., silver or gold) by thermal evaporation through a shadow mask to define the active area of the solar cell.
6. Device Characterization
-
Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the photovoltaic parameters (Voc, Jsc, FF, and PCE).
-
Perform stability tests by subjecting the unencapsulated devices to elevated temperatures (e.g., 85 °C) and continuous illumination to monitor the degradation of their performance over time.
-
Characterize the perovskite films using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and photoluminescence (PL) spectroscopy to analyze their crystallinity, morphology, and optoelectronic properties.
Visualizations
Caption: Experimental workflow for the fabrication and characterization of inverted perovskite solar cells using this compound.
Caption: Proposed mechanism of this compound in modulating perovskite crystallization.
References
Green Chemistry Approaches to the Synthesis of 4-Methoxythioanisole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-methoxythioanisole and its derivatives, with a focus on environmentally benign methodologies. The presented approaches prioritize the use of greener reagents, solvent-free conditions, and energy-efficient techniques like microwave irradiation to align with the principles of green chemistry.
Introduction
This compound, also known as p-anisyl methyl sulfide, and its derivatives are important structural motifs in medicinal chemistry and materials science. Traditional synthetic routes often rely on hazardous reagents such as dimethyl sulfate or methyl iodide and volatile organic solvents, posing environmental and safety concerns. The protocols outlined below offer safer, more sustainable alternatives for the synthesis of these valuable compounds.
Green Synthetic Approaches: A Comparative Overview
Several green chemistry strategies can be employed for the synthesis of this compound. The primary and most promising approach involves the S-methylation of 4-methoxythiophenol using a green methylating agent.
| Synthetic Approach | Starting Material | Methylating Agent | Catalyst/Conditions | Key Green Advantages |
| Protocol 1: Microwave-Assisted Solvent-Free S-Methylation | 4-Methoxythiophenol | Dimethyl Carbonate (DMC) | Basic Alumina (Al2O3) / Microwave Irradiation | Solvent-free, reduced reaction time, use of a greener methylating agent.[1] |
| Protocol 2: Bio-Inspired Catalytic S-Methylation | 4-Methoxythiophenol | Methanol | Brønsted Acid and Zn(OTf)2 | Use of a green and inexpensive reagent and solvent (methanol), bio-inspired catalysis. |
Protocol 1: Microwave-Assisted Solvent-Free S-Methylation of 4-Methoxythiophenol
This protocol describes a highly efficient and environmentally friendly method for the S-methylation of thiols using dimethyl carbonate (DMC) as a green methylating agent, supported on basic alumina under solvent-free microwave irradiation.[1] DMC is a non-toxic alternative to conventional methylating agents like dimethyl sulfate and methyl iodide.[2][3][4][5][6]
Experimental Protocol
-
Preparation of the Reagent Mixture:
-
In a 10 mL glass vial, add 4-methoxythiophenol (1 mmol, 140.2 mg).
-
Add basic alumina (0.5 g).
-
Add dimethyl carbonate (2 mmol, 180.2 mg, 0.17 mL).
-
Thoroughly mix the components using a vortex mixer to ensure a uniform distribution of the reactants on the solid support.
-
-
Microwave Irradiation:
-
Place the vial, without a cap, inside a domestic microwave oven.
-
Irradiate the mixture at a power of 300 W for 3-5 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature.
-
Add 10 mL of diethyl ether to the vial and stir to extract the product.
-
Filter the alumina and wash it with an additional 5 mL of diethyl ether.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient if necessary.
-
Quantitative Data
| Substrate | Methylating Agent | Conditions | Time (min) | Yield (%) |
| Thiophenols (general) | Dimethyl Sulfate on Alumina | Microwave (300 W) | 3-5 | >90 |
| Phenols (general) | Dimethyl Sulfate on Alumina | Microwave (300 W) | 3-5 | >90 |
Note: While the direct yield for this compound using DMC under these specific conditions is not explicitly reported in the reference, the general procedure for S-methylation of thiols provides excellent yields in very short reaction times.
Experimental Workflow
Caption: Workflow for microwave-assisted synthesis of this compound.
Protocol 2: Bio-Inspired Catalytic S-Methylation of 4-Methoxythiophenol
This protocol is based on a bio-inspired catalytic system for the methylation of thiols using methanol as both the methylating agent and a green solvent.[7] This method mimics the enzymatic methylation processes in nature and avoids the use of hazardous alkylating agents.
Experimental Protocol
-
Reaction Setup:
-
To a sealed reaction tube, add 4-methoxythiophenol (0.5 mmol, 70.1 mg).
-
Add 2,5-dichlorobenzenesulfonic acid (Brønsted acid catalyst, 10 mol%, 0.05 mmol, 11.3 mg).
-
Add zinc trifluoromethanesulfonate (Zn(OTf)₂, Lewis acid co-catalyst, 10 mol%, 0.05 mmol, 18.2 mg).
-
Add methanol (1.0 mL) as the solvent and methylating agent.
-
Seal the reaction tube.
-
-
Reaction Conditions:
-
Place the sealed tube in a preheated oil bath at 150 °C.
-
Stir the reaction mixture for 24 hours.
-
-
Work-up and Purification:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
-
Quantitative Data
| Substrate | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | 2,5-dichlorobenzenesulfonic acid / Zn(OTf)₂ | Methanol | 150 | 24 | 92 |
Note: The yield for the parent compound, thiophenol, is reported. Similar high yields are expected for substituted thiophenols like 4-methoxythiophenol under these conditions.
Logical Relationship of the Catalytic System
Caption: Synergistic catalysis in the bio-inspired methylation of 4-methoxythiophenol.
Conclusion
The presented protocols offer viable green alternatives to traditional methods for the synthesis of this compound. The microwave-assisted, solvent-free approach provides a rapid and efficient synthesis, while the bio-inspired catalytic method utilizes a green and abundant C1 source. The choice of method will depend on the available equipment and specific requirements of the research. Both protocols significantly reduce the environmental impact and enhance the safety profile of the synthesis of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. iris.unive.it [iris.unive.it]
- 7. Methylations with methanol via bioinspired catalytic C–O bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the One-Pot Synthesis of Derivatives from 4-Methoxythioanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conceptual frameworks for the one-pot synthesis of derivatives from 4-methoxythioanisole. One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. The derivatives of this compound, particularly its oxidized and functionalized forms, are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
Application Note 1: One-Pot Selective Oxidation of this compound to Sulfoxide and Sulfone
The selective oxidation of sulfides to sulfoxides and sulfones is a fundamental transformation in organic synthesis, as these functional groups are present in a variety of bioactive molecules. This protocol describes a one-pot method for the selective oxidation of this compound to either 4-methoxyphenyl methyl sulfoxide or 4-methoxyphenyl methyl sulfone, using a simple and efficient oxidizing agent.
Experimental Protocol
Materials:
-
This compound (Substrate)
-
Oxone® (Potassium peroxymonosulfate)
-
Methanol (Solvent)
-
Water
-
Sodium thiosulfate (for quenching)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Silica gel for column chromatography
Procedure for One-Pot Synthesis of 4-Methoxyphenyl Methyl Sulfoxide:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 mmol) in a mixture of methanol (10 mL) and water (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve Oxone® (1.2 mmol) in water (5 mL).
-
Add the Oxone® solution dropwise to the stirred solution of this compound over a period of 15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 4-methoxyphenyl methyl sulfoxide.
Procedure for One-Pot Synthesis of 4-Methoxyphenyl Methyl Sulfone:
-
Follow steps 1 and 2 from the sulfoxide synthesis protocol.
-
In a separate beaker, dissolve Oxone® (2.5 mmol) in water (10 mL).
-
Add the Oxone® solution dropwise to the stirred solution of this compound at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.
-
Follow steps 6-10 from the sulfoxide synthesis protocol to work up and purify the product, 4-methoxyphenyl methyl sulfone.
Data Presentation
| Product | Reagent | Equiv. of Oxone® | Reaction Time (h) | Typical Yield (%) |
| 4-Methoxyphenyl methyl sulfoxide | Oxone® | 1.2 | 1-2 | 85-95 |
| 4-Methoxyphenyl methyl sulfone | Oxone® | 2.5 | 4-6 | 80-90 |
Experimental Workflow
Caption: One-pot selective oxidation workflow.
Application Note 2: Conceptual One-Pot Synthesis of Benzo[b]thiophene Derivatives via Iodocyclization/Alkylation
This application note presents a conceptual framework for the one-pot synthesis of functionalized benzo[b]thiophenes, valuable scaffolds in medicinal chemistry, starting from a hypothetical derivative of this compound. This strategy is adapted from established protocols for other thioanisole derivatives and involves a sequential iodocyclization and alkylation.[1]
Conceptual Experimental Protocol
Hypothetical Starting Material: 2-Alkynyl-4-methoxythioanisole (This would require prior synthesis).
Materials:
-
2-Alkynyl-4-methoxythioanisole
-
Iodine (I₂)
-
A 1,3-dicarbonyl compound (e.g., acetylacetone)
-
Solvent (e.g., MeNO₂)
-
Silica gel for column chromatography
Procedure:
-
To a reaction flask, add 2-alkynyl-4-methoxythioanisole (0.30 mmol) and MeNO₂ (5 mL).
-
Add Iodine (I₂, 0.36 mmol) and the 1,3-dicarbonyl compound (0.33 mmol) to the flask.
-
Heat the reaction mixture at 80 °C and monitor its progress by TLC.
-
Upon completion of the reaction, filter the mixture and absorb it onto silica gel.
-
Purify the product by column chromatography to yield the 2,3-disubstituted benzo[b]thiophene derivative.
Data Presentation (Hypothetical)
| Starting Material | 1,3-Dicarbonyl Compound | Product Structure | Expected Yield (%) |
| 2-Ethynyl-4-methoxythioanisole | Acetylacetone | 2-(1-(3-iodo-6-methoxybenzo[b]thiophen-2-yl)vinyl)pentane-2,4-dione | 60-80 |
| 2-(Prop-1-yn-1-yl)-4-methoxythioanisole | Dibenzoylmethane | 1-(3-iodo-6-methoxybenzo[b]thiophen-2-yl)-2-phenyl-2-(phenylcarbonyl)ethan-1-one | 70-90 |
Logical Relationship Diagram
Caption: Conceptual one-pot iodocyclization/alkylation.
Application Note 3: General Strategy for One-Pot C-H Functionalization of this compound
Carbon-hydrogen (C-H) bond functionalization is a powerful strategy for the direct introduction of functional groups into a molecule, bypassing the need for pre-functionalized starting materials.[2][3] This note outlines a general workflow for the potential one-pot C-H functionalization of this compound to generate a library of derivatives for drug discovery screening.
General Experimental Strategy
The C-H functionalization of this compound can be envisioned to proceed via a metal-catalyzed reaction, often involving a directing group to control regioselectivity. A one-pot process could involve the in-situ formation of a directed substrate, followed by the C-H activation and coupling with a suitable partner.
Conceptual Workflow:
-
In-situ formation of a directed substrate (optional but often necessary for selectivity): this compound could be reacted with a directing group precursor in the reaction vessel.
-
C-H Activation: A transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium) is added to activate a specific C-H bond on the aromatic ring.
-
Coupling: A coupling partner (e.g., an alkene, alkyne, or organometallic reagent) is introduced to form a new C-C or C-heteroatom bond.
-
Removal of Directing Group (if applicable): The directing group could potentially be cleaved in the same pot under modified conditions.
Potential Derivatives and Applications
By varying the coupling partner, a diverse library of derivatives can be synthesized in a one-pot or sequential one-pot manner. These derivatives could be screened for various biological activities. For example, the introduction of different aryl or alkyl groups could modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.
Experimental Workflow Diagram
Caption: General C-H functionalization workflow.
Disclaimer: The conceptual protocols are intended for experienced synthetic chemists and require further optimization and validation in a laboratory setting. All experiments should be conducted with appropriate safety precautions.
References
Application Notes and Protocols: 4-Methoxythioanisole in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and synthetic strategies for the utilization of 4-methoxythioanisole as a versatile starting material in the synthesis of various sulfur-containing heterocyclic compounds. The methodologies outlined are based on established chemical transformations and are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.
Synthesis of Substituted Benzothiophenes via Electrophilic Cyclization of a 2-Alkynyl-4-methoxythioanisole Intermediate
A promising route to substituted benzothiophenes from this compound involves its conversion to a 2-alkynyl intermediate, followed by electrophilic iodocyclization. This strategy allows for the introduction of diverse substituents at the 2- and 3-positions of the benzothiophene core.
Proposed Synthetic Pathway
The overall synthetic scheme involves three main steps: ortho-iodination of this compound, Sonogashira coupling to introduce the alkyne moiety, and subsequent iodocyclization to furnish the benzothiophene ring.
Caption: Proposed synthetic workflow for substituted benzothiophenes.
Experimental Protocols
Step 1: Synthesis of 2-Iodo-4-methoxythioanisole (Hypothetical Protocol)
This protocol is adapted from standard electrophilic iodination procedures for electron-rich aromatic compounds.
-
To a stirred solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane or acetonitrile, add N-iodosuccinimide (NIS) (1.1 eq.).
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-iodo-4-methoxythioanisole.
Step 2: Synthesis of 2-Alkynyl-4-methoxythioanisole via Sonogashira Coupling [1]
-
To a reaction flask, add 2-iodo-4-methoxythioanisole (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.05 eq.), and CuI (0.025 eq.).
-
Add a solution of the desired terminal alkyne (1.2 eq.) in triethylamine (Et₃N).
-
The reaction mixture is stirred at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC. Upon completion, filter the mixture and concentrate the filtrate under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the 2-alkynyl-4-methoxythioanisole derivative.
Step 3: Iodocyclization to 2,3-Disubstituted-6-methoxybenzo[b]thiophene [1]
-
Dissolve the 2-alkynyl-4-methoxythioanisole derivative (1.0 eq.) in a suitable solvent like nitromethane (MeNO₂).
-
Add molecular iodine (I₂) (1.2 eq.) to the solution.
-
The reaction mixture is stirred at 80 °C, and the progress is monitored by TLC.
-
Upon completion, the mixture is cooled, filtered, and the filtrate is concentrated.
-
The crude product is purified by column chromatography to give the desired 2,3-disubstituted-6-methoxybenzo[b]thiophene.
Quantitative Data (Expected)
| Starting Alkyne (R) | Product | Expected Yield (%) | Reference Reaction Yield (%) |
| Phenylacetylene | 3-Iodo-6-methoxy-2-phenylbenzo[b]thiophene | 85-95 | 91[2] |
| 1-Hexyne | 2-Butyl-3-iodo-6-methoxybenzo[b]thiophene | 80-90 | 88[2] |
| (Trimethylsilyl)acetylene | 3-Iodo-6-methoxy-2-(trimethylsilyl)benzo[b]thiophene | 80-90 | 85[2] |
Synthesis of Substituted Thianthrenes
Thianthrenes are a class of sulfur-rich heterocyclic compounds. A potential route to a substituted thianthrene from this compound involves direct reaction with sulfur monochloride, a common method for the synthesis of such systems from electron-rich arenes.
Proposed Synthetic Pathway
This is a direct, one-step approach, although it may lack regioselectivity and require careful optimization.
Caption: Direct synthesis of a substituted thianthrene derivative.
Experimental Protocol (Proposed Adaptation)
This protocol is adapted from general procedures for thianthrene synthesis.[3]
-
In a well-ventilated fume hood, a solution of this compound (2.0 eq.) in an inert solvent like carbon disulfide or dichloromethane is prepared.
-
The solution is cooled in an ice bath, and sulfur monochloride (S₂Cl₂) (1.0 eq.) is added dropwise with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to days, monitoring by TLC.
-
The reaction is quenched by carefully pouring it into water.
-
The organic layer is separated, washed with a solution of sodium bicarbonate and then with brine.
-
The organic phase is dried over anhydrous magnesium sulfate and concentrated.
-
The resulting crude product is purified by recrystallization or column chromatography to isolate the substituted thianthrene. A mixture of regioisomers is expected.
Quantitative Data (Expected)
| Product | Expected Yield (%) | Notes |
| Dimethoxy-dimethylthiodibenzo[c,e][4][5]dithiin (Isomer Mixture) | 20-40 | Yields can be low and purification challenging. |
Intramolecular Pummerer-Type Cyclization for Heterocycle Synthesis
The Pummerer reaction provides a pathway to functionalized sulfides from sulfoxides. An intramolecular variant can be a powerful tool for the synthesis of heterocyclic systems. This proposed route involves the oxidation of a derivatized this compound to its sulfoxide, followed by an acid-catalyzed Pummerer rearrangement and cyclization.
Proposed Synthetic Pathway
This multi-step pathway requires the initial functionalization of this compound to introduce a nucleophilic moiety capable of trapping the thionium ion intermediate generated in the Pummerer reaction.
Caption: A hypothetical Pummerer reaction-based cyclization.
Experimental Protocols (Proposed)
Step 1: Functionalization of this compound
An example functionalization would be the introduction of an N-acylaminoethyl group at the ortho position to the methylthio group. This would require a multi-step synthesis (e.g., ortho-formylation, reductive amination, and acylation), which is beyond the scope of this protocol. The starting material for the next step is assumed to be N-(2-(2-methylthio-5-methoxyphenyl)ethyl)acetamide.
Step 2: Oxidation to the Sulfoxide [6]
-
Dissolve the substituted this compound derivative (1.0 eq.) in a solvent mixture like aqueous methanol.
-
Cool the solution in an ice bath and add sodium metaperiodate (NaIO₄) (1.1 eq.) portion-wise.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
After completion, filter the reaction mixture and concentrate the filtrate.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried and concentrated to give the crude sulfoxide, which may be used in the next step without further purification.
Step 3: Pummerer Reaction and Intramolecular Cyclization [7]
-
Dissolve the crude sulfoxide (1.0 eq.) in a non-polar solvent such as toluene or benzene.
-
Add a dehydrating agent and activator, typically trifluoroacetic anhydride (TFAA) (2.0-3.0 eq.), dropwise at room temperature under an inert atmosphere.
-
The reaction is stirred at room temperature or gently heated (e.g., to 40-60 °C) for several hours.
-
Monitor the reaction for the formation of the cyclized product by TLC.
-
Upon completion, carefully quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the residue by column chromatography to obtain the desired heterocyclic product (e.g., a dihydrobenzothiazine derivative).
Quantitative Data (Expected)
| Substrate | Product (Example) | Expected Yield (%) | Notes |
| N-(2-(2-methylsulfinyl-5-methoxyphenyl)ethyl)acetamide | 4-Acetyl-7-methoxy-3,4-dihydro-2H-benzo[b][4][8]thiazine | 40-60 | Yields are highly substrate and condition dependent. |
Disclaimer: The protocols provided, particularly for the synthesis of thianthrenes and the Pummerer reaction-cyclization, are proposed adaptations based on established methodologies for similar compounds. Researchers should perform small-scale pilot reactions to optimize conditions for their specific substrates. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.
References
- 1. A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competition Studies in Alkyne Electrophilic Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. 6-Methoxybenzo(b)thiophene | 90560-10-4 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxythioanisole
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methoxythioanisole. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its preparation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, focusing on common synthetic routes such as the methylation of 4-methoxythiophenol and the reaction of an anisole derivative with a sulfur source.
Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can arise from several factors throughout the synthetic process. Below is a breakdown of potential issues and their solutions:
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Incomplete Deprotonation of 4-Methoxythiophenol: The initial and crucial step in the S-methylation of 4-methoxythiophenol is the complete deprotonation of the thiol to form the more nucleophilic thiophenoxide.
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Troubleshooting:
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Base Selection: Ensure an appropriate base is used. Stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are generally effective. The choice of base can be solvent-dependent.
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Reaction Conditions: Allow sufficient time for the deprotonation to complete before adding the methylating agent. This can be monitored by TLC if the starting material and the salt have different Rf values.
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Suboptimal Methylation Conditions: The choice of solvent and methylating agent, as well as the reaction temperature, are critical for efficient S-methylation.
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Troubleshooting:
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Solvent Choice: Polar aprotic solvents like DMF or DMSO can be effective, but in some cases, competitive N-methylation can occur if other functional groups are present.[1] Polar protic solvents like ethanol can favor S-methylation.[1]
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Methylating Agent: Methyl iodide (CH3I) is a common and effective methylating agent. Ensure it is fresh and not degraded.
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Temperature Control: The reaction may require gentle heating to proceed at a reasonable rate, but excessive heat can lead to side reactions.
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Product Loss During Workup and Purification: Significant amounts of the product can be lost during aqueous workup and chromatographic purification.
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Troubleshooting:
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Aqueous Workup: Ensure the pH is appropriately adjusted during extraction to keep the this compound in the organic phase.
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Purification: Use an appropriate solvent system for column chromatography to achieve good separation from unreacted starting materials and byproducts.
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Q2: I am observing the formation of a significant amount of a byproduct. How can I identify and minimize it?
A2: The most common byproduct is the over-oxidized product, 1-methoxy-4-(methylsulfinyl)benzene, especially if the reaction is exposed to air for extended periods or if oxidizing agents are inadvertently present.[2]
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Identification: The sulfoxide byproduct will have a significantly different polarity and can be identified by techniques such as NMR and mass spectrometry.
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Minimization:
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Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
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Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
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Q3: The reaction appears to be stalled or is proceeding very slowly. What steps can I take?
A3: A sluggish reaction can be due to several factors related to reagents and reaction conditions.
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Troubleshooting:
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Reagent Quality: Ensure that the starting materials, especially the 4-methoxythiophenol and the methylating agent, are of high purity.
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Temperature: If the reaction is being run at room temperature, gentle heating may be required to increase the reaction rate. Monitor the reaction by TLC to find the optimal temperature.
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Catalyst: For cross-coupling reactions, ensure the catalyst is active.
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Data Presentation: Optimizing Reaction Conditions
The following table summarizes the impact of different reaction conditions on the yield of aryl thioethers, which can be extrapolated to the synthesis of this compound.
| Starting Material | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-(methylthio)phenol | Methyl iodide | K2CO3 | Acetonitrile | 45 | 8 | 85 | [3] |
| Aryl Iodide | - | Na2S·9H2O | DMSO | 100 | 20 | 93 (of Thiol) | [4] |
Experimental Protocols
Protocol 1: S-Methylation of 4-Methoxythiophenol
This protocol is a general procedure for the S-methylation of a thiophenol.
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Deprotonation: To a solution of 4-methoxythiophenol (1.0 eq.) in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., K2CO3, 1.5 eq.) at room temperature.
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Reaction: Stir the mixture for 30 minutes to an hour to ensure complete formation of the thiophenoxide.
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Methylation: Add methyl iodide (1.1 eq.) dropwise to the reaction mixture.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis from 4-Iodoanisole (Conceptual)
This protocol is based on general procedures for the synthesis of aryl thiols from aryl iodides.[4]
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Reaction Setup: In a reaction vessel, combine 4-iodoanisole (1.0 eq.), a sulfur source (e.g., sodium sulfide nonahydrate, 3.0 eq.), and a copper catalyst (e.g., copper powder, 0.1 eq.) in DMSO.
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Reaction: Flush the vessel with an inert gas (e.g., argon) and add a ligand (e.g., 1,2-ethanedithiol, 0.1 eq.). Stir the mixture at an elevated temperature (e.g., 100 °C) for an extended period (e.g., 20 hours).
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Workup: After cooling, partition the reaction mixture between dilute aqueous HCl and an organic solvent (e.g., ethyl acetate).
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Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude thiol can then be methylated as described in Protocol 1.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
Side reactions and by-product formation in 4-Methoxythioanisole preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methoxythioanisole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent methods for synthesizing this compound are:
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S-alkylation of 4-methoxythiophenol: This involves the reaction of 4-methoxythiophenol with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.
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Nucleophilic aromatic substitution: This method utilizes the reaction of a haloanisole, typically 4-chloroanisole or 4-iodoanisole, with a methylthiolate salt, such as sodium thiomethoxide.
Q2: What are the potential side reactions and by-products I should be aware of during the S-alkylation of 4-methoxythiophenol?
A2: The primary side reactions and potential by-products include:
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Oxidation of the starting material: 4-Methoxythiophenol is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of bis(4-methoxyphenyl) disulfide.
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Overmethylation: Although less common, the product, this compound, can be further methylated to form a sulfonium salt, especially if an excess of a strong methylating agent is used.
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C-alkylation: While S-alkylation is generally favored, there is a possibility of competing C-alkylation on the aromatic ring, leading to the formation of isomeric by-products.
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Oxidation of the product: The sulfide product can be oxidized to the corresponding sulfoxide, 1-methoxy-4-(methylsulfinyl)benzene, particularly if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.[1]
Q3: What are the potential by-products when synthesizing this compound from a 4-haloanisole?
A3: When starting from a 4-haloanisole and a thiolate, potential by-products include:
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Hydrolysis of the starting material: If moisture is present in the reaction, 4-haloanisole can be hydrolyzed to 4-methoxyphenol.
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Incomplete reaction: Residual starting material may remain in the product mixture if the reaction does not go to completion.
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Formation of demethylated products: Under certain conditions, demethylation of the methoxy group can occur.[2]
Troubleshooting Guides
Route 1: S-alkylation of 4-Methoxythiophenol
Problem 1: Low yield of this compound.
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Possible Cause 1: Oxidation of 4-methoxythiophenol. The starting thiophenol is sensitive to air and can oxidize to the disulfide, reducing the amount of nucleophile available for the reaction.[3]
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Solution: Use freshly distilled or commercially available high-purity 4-methoxythiophenol. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon).
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Possible Cause 2: Incomplete deprotonation of 4-methoxythiophenol. The reaction requires the formation of the thiophenolate anion to act as a nucleophile. An insufficient amount or a weak base will result in an incomplete reaction.
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Solution: Use at least one equivalent of a suitable base (e.g., potassium carbonate, sodium hydroxide, or sodium hydride). Ensure the base is fresh and active.
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Possible Cause 3: Inactive methylating agent. The methylating agent (e.g., methyl iodide) can degrade over time.
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Solution: Use a fresh bottle of the methylating agent. If necessary, purify it before use.
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Problem 2: Presence of bis(4-methoxyphenyl) disulfide in the final product.
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Cause: This is a clear indication of the oxidation of the starting 4-methoxythiophenol.
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Solution: Purge all reaction vessels with an inert gas before adding reagents. Use degassed solvents. Minimize the reaction time and avoid excessive heating.
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Problem 3: Product is a complex mixture of several compounds.
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Cause: This could be due to a combination of side reactions, including C-alkylation and overmethylation, or decomposition under harsh reaction conditions.
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Solution: Optimize the reaction temperature; S-alkylation is typically favored at lower temperatures. Use a slight excess of the thiophenol relative to the methylating agent to minimize overmethylation. Consider using a milder methylating agent.
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Route 2: Nucleophilic Aromatic Substitution of a 4-Haloanisole
Problem 1: The reaction is very slow or does not proceed.
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Cause 1: Poor leaving group. The reactivity of the haloanisole depends on the halogen (I > Br > Cl). 4-Chloroanisole is less reactive than 4-iodoanisole.
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Solution: If using 4-chloroanisole, higher reaction temperatures or the use of a catalyst (e.g., a copper salt) may be necessary.[4] Alternatively, switch to a more reactive starting material like 4-iodoanisole.
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Cause 2: Inactive sodium thiomethoxide. Sodium thiomethoxide is susceptible to oxidation.
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Solution: Use freshly prepared or high-purity commercial sodium thiomethoxide.
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Problem 2: Presence of 4-methoxyphenol in the product.
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Cause: Presence of water in the reaction mixture, which hydrolyzes the 4-haloanisole.
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Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Conduct the reaction under a strictly inert atmosphere.
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Data Presentation
| Synthesis Route | Starting Materials | Reagents | Solvent | Yield (%) | Reference |
| S-alkylation (analogous) | 3-(Methylthio)phenol | Methyl iodide, Potassium carbonate | Acetonitrile | 85 | [2] |
| Nucleophilic Substitution (analogous) | 3-Chloroanisole | Sodium methanethiolate | Hexamethylphosphoramide, Toluene | 78.3 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via S-alkylation of 4-Methoxythiophenol (Adapted from a similar procedure)
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To a solution of 4-methoxythiophenol (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF) at 0 °C under an inert atmosphere, add a base such as potassium carbonate (2.0 eq).[2]
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Stir the reaction mixture for 20-30 minutes at 0 °C.
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Slowly add methyl iodide (1.5 eq) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature or gently heat to 40-50 °C and stir for several hours, monitoring the progress by TLC or GC.
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After the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Synthesis of this compound via Nucleophilic Aromatic Substitution (Adapted from a similar procedure)
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In a multi-necked flask under a nitrogen atmosphere, prepare a solution of sodium thiomethoxide in a suitable solvent like DMF or HMPA.[2]
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Add 4-chloroanisole (1.0 eq) to the solution.
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Heat the reaction mixture to an elevated temperature (e.g., 130 °C) and stir for several hours. Monitor the reaction by TLC or GC.
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After completion, cool the reaction mixture to room temperature and quench with water.
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Extract the product with an organic solvent like toluene or ethyl acetate.
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Wash the organic phase with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the product by vacuum distillation.
Mandatory Visualizations
References
Technical Support Center: Purification of Crude 4-Methoxythioanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Methoxythioanisole.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Vacuum Distillation
Problem: Difficulty achieving or maintaining a stable vacuum.
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Possible Cause: Leaks in the distillation apparatus.
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Solution: Inspect all joints and connections for a secure seal. Ensure all glassware is free of cracks. Apply a thin, even layer of vacuum grease to all ground glass joints.
Problem: Bumping or uneven boiling of the liquid.
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Possible Causes:
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Lack of boiling chips or a stir bar.
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Too rapid heating.
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Solutions:
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Add a few boiling chips or a magnetic stir bar to the distilling flask before applying the vacuum.
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Heat the distillation flask gradually and evenly using a heating mantle with a stirrer or an oil bath.
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Problem: Product solidifying in the condenser.
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Possible Cause: The melting point of this compound (22-23 °C) is close to the temperature of the cooling water.
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Solution: Use slightly warmer cooling water or insulate the condenser to prevent premature solidification.
Column Chromatography
Problem: Poor separation of this compound from impurities.
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Possible Causes:
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Inappropriate solvent system.
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Column overloading.
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Cracked or channeled silica gel bed.
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Solutions:
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Optimize the solvent system using thin-layer chromatography (TLC) first. A common starting point for compounds like this compound is a hexane/ethyl acetate gradient.
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Do not exceed the recommended loading capacity of the column (typically 1-5% of the silica gel weight).
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Pack the column carefully to ensure a uniform and compact bed.
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Problem: Tailing of the product spot on TLC and broad elution from the column.
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Possible Cause: Interaction of the slightly polar thioether with the acidic silica gel.
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Solution: Add a small amount of a neutralizer, such as triethylamine (~0.1-1%), to the eluent to improve the peak shape.
Recrystallization
Problem: "Oiling out" - the compound separates as a liquid instead of forming crystals.
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Possible Causes:
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The solution is too concentrated.
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The solution is being cooled too quickly.
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The chosen solvent is not ideal.
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Solutions:
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Add a small amount of additional hot solvent to the oiled-out mixture and redissolve.
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Allow the solution to cool slowly to room temperature before placing it in an ice bath.
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If oiling out persists, try a different solvent or a solvent mixture.
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Problem: No crystal formation upon cooling.
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Possible Causes:
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The solution is too dilute.
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The compound is highly soluble in the chosen solvent even at low temperatures.
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Solutions:
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Evaporate some of the solvent to increase the concentration and then allow it to cool again.
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Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of pure this compound.
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If crystals still do not form, a different solvent system should be investigated.
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Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include:
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Unreacted starting materials: Depending on the synthetic route, this could be 4-methoxythiophenol or 4-chloroanisole.
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Byproducts of the reaction: Such as side-products from over-methylation or other side reactions.
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Residual solvents: From the reaction or workup.
Q2: What is the recommended method for purifying large quantities of crude this compound?
A2: For large-scale purification, vacuum distillation is generally the most efficient method due to the liquid nature and thermal stability of this compound.
Q3: How can I monitor the purity of my this compound fractions during purification?
A3: Purity can be monitored by:
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Thin-Layer Chromatography (TLC): A quick and effective way to check for the presence of impurities.
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Gas Chromatography (GC): Provides quantitative information on the purity of the sample. Commercial this compound is often specified as having a purity of >97% or >98% by GC.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of the product and detect any proton-containing impurities.
Q4: What is a suitable solvent system for column chromatography of this compound?
A4: A common and effective solvent system for the purification of moderately polar aromatic compounds like this compound on silica gel is a gradient of hexane and ethyl acetate . A typical starting point would be a low percentage of ethyl acetate in hexane (e.g., 5-10%), with the polarity gradually increased as needed.
Q5: What are some suitable solvents for the recrystallization of this compound?
A5: Given its low melting point (22-23 °C), finding a suitable single solvent for recrystallization can be challenging. A mixed solvent system is often more effective. A good approach is to dissolve the compound in a small amount of a solvent in which it is readily soluble (e.g., dichloromethane or ethyl acetate) and then slowly add a non-solvent in which it is poorly soluble (e.g., hexane or pentane) until the solution becomes turbid. Gentle warming to redissolve, followed by slow cooling, can yield crystals.
Quantitative Data Summary
| Parameter | Value | Reference |
| Purity (Commercial) | >97% or >98% (by GC) | [1] |
| Boiling Point | 99 °C at 4 mmHg | |
| Melting Point | 22-23 °C | |
| Density | 1.11 g/mL at 25 °C |
Experimental Protocols
Vacuum Distillation Protocol
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Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short path distillation head, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
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Sample Preparation: Place the crude this compound in the distilling flask along with a magnetic stir bar or boiling chips.
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Distillation:
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Begin stirring and gradually apply vacuum, aiming for a pressure of approximately 4 mmHg.
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Slowly heat the distilling flask using a heating mantle or oil bath.
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Collect any low-boiling impurities as a forerun.
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Collect the main fraction of this compound at a vapor temperature of approximately 99 °C.
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Stop the distillation when the temperature starts to rise again or when only a small amount of residue remains.
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Post-Distillation: Allow the apparatus to cool completely before releasing the vacuum.
Column Chromatography Protocol
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Column Packing: Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate) and carefully pack the chromatography column.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel bed.
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Elution:
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Begin eluting with the low-polarity solvent mixture.
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Collect fractions and monitor their composition by TLC.
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If the product is not eluting, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
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Fraction Pooling: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for common purification issues.
References
Removing unreacted starting materials from 4-Methoxythioanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from 4-Methoxythioanisole.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials that I might find in my crude this compound?
A1: Based on common synthetic routes, the most probable unreacted starting materials in your crude this compound include 4-iodoanisole and dimethyl disulfide. Other potential starting materials could be 4-methoxybenzenethiol and a methylating agent like iodomethane.
Q2: What is the most effective method to remove high-boiling impurities like 4-iodoanisole?
A2: Vacuum distillation is the most effective method for removing high-boiling impurities such as 4-iodoanisole from this compound. The significant difference in their boiling points allows for a clean separation under reduced pressure.
Q3: How can I remove lower-boiling starting materials like dimethyl disulfide?
A3: An aqueous workup is a suitable first step to remove water-soluble and some volatile impurities. For dimethyl disulfide, which has a boiling point close to the product, a chemical wash with a mild oxidizing agent followed by an aqueous workup can be effective. Alternatively, flash column chromatography can be employed to separate the product from such impurities based on polarity differences.
Q4: My final product is still not pure after one purification step. What should I do?
A4: It is common for a single purification method to be insufficient. A combination of techniques is often necessary. For instance, you can perform an aqueous workup, followed by vacuum distillation, and then, if needed, a final purification by flash column chromatography to achieve high purity.
Troubleshooting Guides
Low Yield After Purification
If you are experiencing a low yield of this compound after purification, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Step |
| Product Loss During Extraction | Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase. Perform multiple extractions with a smaller volume of solvent for better recovery. |
| Decomposition During Distillation | Avoid excessive heating. For vacuum distillation, ensure a stable and sufficiently low pressure to allow distillation at a lower temperature. Use a heating mantle with good temperature control. |
| Co-elution During Chromatography | Optimize the solvent system for your flash column chromatography. A shallower gradient or an isocratic elution with a well-chosen solvent mixture can improve separation. |
| Incomplete Reaction | Before purification, ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
Persistent Impurities
If you are struggling to remove a persistent impurity, the following table provides guidance:
| Impurity | Suggested Purification Method | Troubleshooting Tips |
| 4-Iodoanisole | Vacuum Distillation | Ensure your vacuum is deep enough to create a significant boiling point difference. Pack the distillation column with glass rings or steel wool to improve separation efficiency. |
| Dimethyl Disulfide | Aqueous Wash with mild oxidant (e.g., dilute H₂O₂) followed by workup, or Flash Column Chromatography | For the aqueous wash, control the stoichiometry of the oxidizing agent to avoid oxidation of the desired product. For chromatography, use a non-polar eluent system as this compound is less polar than potential oxidized byproducts. |
| Other Starting Materials | Liquid-Liquid Extraction or Flash Column Chromatography | The choice of extraction solvent or chromatography eluent will depend on the specific polarity of the impurity. |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol is designed to remove high-boiling impurities like 4-iodoanisole.
Procedure:
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Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
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Charging the Flask: Place the crude this compound in the distillation flask with a magnetic stir bar.
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Applying Vacuum: Gradually apply vacuum to the system. A pressure of 4 mmHg is recommended.
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Heating: Gently heat the distillation flask using a heating mantle while stirring.
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Fraction Collection: Collect the fraction that distills at approximately 99 °C.[1] Monitor the temperature closely to avoid collecting higher-boiling impurities.
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Completion: Once the desired fraction is collected, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Purification by Flash Column Chromatography
This method is effective for separating this compound from impurities with different polarities.
Procedure:
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TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value between 0.2 and 0.4.
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Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane, and load it onto the top of the silica gel.
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Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table summarizes the physical properties of this compound and its common starting materials, which are critical for planning the purification strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | 154.23 | 99 @ 4 mmHg[1] | - |
| 4-Iodoanisole | 234.03 | 237 @ 726 mmHg[2] | Significantly higher boiling point than the product. |
| Dimethyl Disulfide | 94.2 | 109-110 @ 760 mmHg[3][4] | Boiling point is close to the product at atmospheric pressure. |
Visualization
Logical Workflow for Purification
The following diagram illustrates a logical workflow for the purification of this compound, starting from a crude reaction mixture.
Caption: A logical workflow for the purification of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for the Oxidation of 4-Methoxythioanisole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in the optimization of reaction conditions for the oxidation of 4-Methoxythioanisole to its corresponding sulfoxide and sulfone derivatives.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the oxidation of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of this compound oxidation?
A1: The oxidation of this compound, also known as 1-methoxy-4-(methylthio)benzene, primarily yields two products depending on the reaction conditions and the amount of oxidizing agent used.[1] The initial oxidation product is 4-methoxyphenyl methyl sulfoxide. Further oxidation of the sulfoxide results in the formation of 4-methoxyphenyl methyl sulfone.
Q2: Which oxidizing agents are commonly used for this transformation?
A2: Common oxidizing agents for the conversion of thioethers to sulfoxides and sulfones include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and Oxone (potassium peroxymonosulfate). The choice of reagent often depends on the desired product (sulfoxide vs. sulfone) and the scale of the reaction.
Q3: How can I selectively obtain 4-methoxyphenyl methyl sulfoxide?
A3: Selective oxidation to the sulfoxide requires careful control of the reaction stoichiometry and temperature.[2] Typically, using one equivalent of the oxidizing agent, such as m-CPBA, at low temperatures (e.g., 0 °C to room temperature) favors the formation of the sulfoxide. Close monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) is crucial to prevent over-oxidation to the sulfone.
Q4: What are the key factors for achieving a high yield of 4-methoxyphenyl methyl sulfone?
A4: To obtain the sulfone in high yield, an excess of the oxidizing agent is generally used. For instance, employing two or more equivalents of m-CPBA or using hydrogen peroxide in a suitable solvent like acetic acid at elevated temperatures will drive the reaction to the fully oxidized sulfone product.[3]
Q5: I am observing a complex mixture of products. What could be the issue?
A5: A complex product mixture can arise from several factors, including over-oxidation, side reactions with the aromatic ring, or degradation of the starting material or products. The purity of the starting this compound and the oxidizing agent is also critical. Ensure accurate determination of the concentration of your oxidizing agent, as commercial sources can have varying purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | - Insufficient amount or low purity of the oxidizing agent.- Reaction temperature is too low.- Inadequate reaction time. | - Titrate the oxidizing agent to determine its active concentration and adjust the stoichiometry accordingly.- Gradually increase the reaction temperature while monitoring for side product formation.- Extend the reaction time and monitor progress by TLC. |
| Over-oxidation to the sulfone when the sulfoxide is the desired product | - Excess of the oxidizing agent was used.- The reaction temperature is too high.- The reaction was allowed to proceed for too long. | - Use approximately 1.0-1.1 equivalents of the oxidizing agent.- Maintain a low reaction temperature (e.g., 0 °C).- Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[2] |
| Formation of unidentified byproducts | - The reaction temperature may be too high, leading to decomposition or side reactions on the aromatic ring.- The chosen solvent may be participating in the reaction. | - Perform the reaction at a lower temperature.- Use a non-reactive, inert solvent such as dichloromethane or chloroform for m-CPBA oxidations. |
| Difficulty in purifying the product | - The m-chlorobenzoic acid byproduct from m-CPBA is co-eluting with the product.- The product is an oil and difficult to crystallize. | - After the reaction, wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts.[2]- Attempt purification by recrystallization from a suitable solvent system. A solvent screen is recommended. For sulfoxides, consider solvent mixtures like ethyl acetate/hexanes. |
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the oxidation of this compound and analogous compounds.
Table 1: Selective Oxidation to 4-Methoxyphenyl Methyl Sulfoxide
| Oxidizing Agent (Equivalents) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |
| m-CPBA (1.0 - 1.2) | Dichloromethane | 0 to RT | 1 - 4 h | Moderate to High | General conditions for selective sulfoxidation.[2] Yield is highly dependent on careful monitoring to prevent over-oxidation. |
| H₂O₂ (1.1) / Mn₂ZnO₄ catalyst | THF | 25 | 20 min | 95 | High selectivity reported for various sulfides.[4] |
| H₂O₂ (in situ generated) / CPO-ILEMB@NMCNs-PEI | - | RT | - | High | Enzymatic cascade system for selective oxidation of thioanisole.[5] |
Table 2: Oxidation to 4-Methoxyphenyl Methyl Sulfone
| Oxidizing Agent (Equivalents) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| m-CPBA (≥ 2.0) | THF | 35 | 20 - 50 min | High | General procedure for oxidation to sulfones. |
| H₂O₂ (excess) | Acetic Acid | 50 | - | High | Amberlyst 15 can be used as a catalyst. |
| Not specified | Not specified | Not specified | Not specified | 90 | [6] |
Experimental Protocols
Protocol 1: Selective Oxidation of this compound to 4-Methoxyphenyl Methyl Sulfoxide using m-CPBA
This protocol is a general guideline for the selective oxidation to the sulfoxide.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and dropping funnel
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.
-
Add the m-CPBA solution dropwise to the stirred solution of this compound over 15-20 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.
Protocol 2: Oxidation of this compound to 4-Methoxyphenyl Methyl Sulfone using Hydrogen Peroxide and Acetic Acid
This protocol is adapted from a general procedure for the synthesis of sulfones from thioethers.
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Sodium hydroxide solution (e.g., 4 M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Round-bottom flask and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Slowly add hydrogen peroxide (4.0 eq) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 50 °C. Monitor the reaction progress by TLC until the starting material and the intermediate sulfoxide are no longer visible.
-
Cool the reaction mixture to room temperature and carefully neutralize the solution with a sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 4-methoxyphenyl methyl sulfone can be purified by recrystallization from a suitable solvent such as ethanol.
Mandatory Visualization
Diagram 1: General Workflow for Oxidation of this compound
Caption: Experimental workflow for the oxidation of this compound.
Diagram 2: Troubleshooting Logic for Over-oxidation
Caption: Troubleshooting logic for preventing over-oxidation to the sulfone.
References
- 1. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. jsynthchem.com [jsynthchem.com]
- 4. The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlled Oxidation of 4-Methoxythioanisole
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the selective oxidation of 4-methoxythioanisole to its corresponding sulfoxide, with a primary focus on preventing over-oxidation to the sulfone.
Troubleshooting Guide
This section addresses common issues encountered during the selective oxidation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Significant formation of sulfone byproduct. | 1. Oxidant is too strong or used in excess. Many reagents can oxidize sulfides to sulfoxides, but over-oxidation to the sulfone is a common side reaction.[1] 2. Reaction temperature is too high. Higher temperatures can favor the formation of the more oxidized sulfone product. 3. Prolonged reaction time. Allowing the reaction to proceed for too long can lead to over-oxidation. | 1. Choice of Oxidant and Stoichiometry: Employ milder and more selective oxidizing agents. Controlling the stoichiometry of the oxidant is crucial for selective oxidation.[2] For example, using one equivalent of an oxidant like m-CPBA can favor sulfoxide formation. Hydrogen peroxide is an environmentally friendly option, and its selectivity can be enhanced with catalysts.[2][3] 2. Temperature Control: Maintain a low reaction temperature, typically at or below room temperature, to minimize over-oxidation. 3. Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction upon completion. |
| Low or no conversion of the starting material. | 1. Inactive or insufficient oxidant. The oxidizing agent may have degraded or is not present in a sufficient amount. 2. Inappropriate solvent. The solvent may not be suitable for the chosen oxidant or may hinder the reaction. 3. Catalyst issues (if applicable). The catalyst may be poisoned, inactive, or used in an insufficient amount. | 1. Oxidant Quality and Quantity: Use a fresh, properly stored oxidant and ensure the correct stoichiometry. 2. Solvent Selection: Choose a solvent that is compatible with the reaction conditions. For instance, a mixture of methanol and water is often used with Oxone. 3. Catalyst Activation/Loading: If using a catalyst, ensure it is active and used at the recommended loading. Some catalytic systems, like those using Sc(OTf)3 with hydrogen peroxide, have shown high efficiency.[2][3] |
| Formation of other side products (e.g., from aromatic ring oxidation). | 1. Harsh reaction conditions. Strong oxidants or high temperatures can lead to undesired side reactions on the aromatic ring. 2. Presence of impurities. Impurities in the starting material or reagents can catalyze side reactions. | 1. Milder Conditions: Utilize milder oxidants and lower reaction temperatures. 2. Purity of Reagents: Ensure the purity of this compound and all other reagents. |
| Difficulty in isolating the sulfoxide product. | 1. Similar polarity of sulfoxide and sulfone. The sulfoxide and sulfone byproducts can have similar polarities, making chromatographic separation challenging. 2. Water-soluble byproducts. Some work-up procedures may not effectively remove all byproducts. | 1. Optimized Chromatography: Develop a robust chromatographic method to separate the desired sulfoxide from the sulfone and starting material. This may involve testing different solvent systems and stationary phases. 2. Aqueous Work-up: Employ an appropriate aqueous work-up to remove water-soluble impurities before chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective reagents for the selective oxidation of this compound to the sulfoxide?
A1: Several reagents are effective for this transformation. Some of the most common include:
-
Hydrogen Peroxide (H₂O₂): Often used in combination with a catalyst, such as Scandium triflate (Sc(OTf)₃), to enhance selectivity and reaction rate.[2][3] It is considered a "green" oxidant due to its non-toxic byproducts.[1]
-
meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used oxidant, but careful control of stoichiometry (typically 1 equivalent) is necessary to avoid over-oxidation.
-
Oxone® (Potassium peroxymonosulfate): A versatile and effective oxidant, often used in a biphasic solvent system.
-
Sodium periodate (NaIO₄): A mild and selective oxidant for this conversion.
Q2: How can I monitor the progress of the reaction to avoid over-oxidation?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. You can spot the reaction mixture alongside the starting material (this compound) and, if available, the sulfoxide and sulfone standards. The reaction is complete when the starting material spot has disappeared. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.
Q3: What is the role of a catalyst in the oxidation of thioethers?
A3: Catalysts, particularly Lewis acids like Sc(OTf)₃, can activate the oxidant (e.g., hydrogen peroxide), making it more reactive and allowing the reaction to proceed under milder conditions.[3] This can lead to higher selectivity for the sulfoxide and minimize the formation of the sulfone. Other metal-based catalysts have also been developed for this purpose.[4]
Q4: Are there any "green" or environmentally friendly methods for this oxidation?
A4: Yes, the use of hydrogen peroxide as the oxidant is considered a green approach because its only byproduct is water.[1] Additionally, catalytic methods that allow for lower energy consumption and reduced waste are also considered more environmentally friendly. The use of recyclable catalysts further enhances the green credentials of a process.[2][4]
Experimental Protocols
Protocol 1: Selective Oxidation using Hydrogen Peroxide and Scandium Triflate[3]
This method is known for its high yield and selectivity with minimal over-oxidation.[3]
Materials:
-
This compound
-
Scandium triflate (Sc(OTf)₃)
-
30% Hydrogen peroxide (H₂O₂)
-
Acetonitrile (CH₃CN)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve this compound (1 mmol) in acetonitrile (5 mL).
-
Add Scandium triflate (0.1 mmol, 10 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide (1.1 mmol) dropwise to the stirred solution.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-methoxy-1-(methylsulfinyl)benzene.
Protocol 2: Selective Oxidation using m-CPBA
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 mmol) in dichloromethane (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (approximately 1.1 equivalents, adjusted for purity) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of this compound over 15-20 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the selective oxidation of thioanisole derivatives, which are structurally similar to this compound and provide a good reference.
| Oxidant | Catalyst | Solvent | Temp (°C) | Time (h) | Yield of Sulfoxide (%) | Selectivity (Sulfoxide:Sulfone) |
| H₂O₂ | Sc(OTf)₃ | CH₃CN | 0 - RT | 1-2 | >95 | >99:1 |
| m-CPBA | None | CH₂Cl₂ | 0 | 0.5-1 | ~90 | ~95:5 |
| Oxone® | None | CH₃OH/H₂O | RT | 2-4 | >90 | >98:2 |
| NaIO₄ | None | CH₃OH/H₂O | RT | 3-6 | >90 | >99:1 |
Note: Yields and selectivities are approximate and can vary based on specific reaction conditions and the purity of reagents.
Visualizations
Caption: Experimental workflow for the selective oxidation of this compound.
Caption: Factors influencing the selective oxidation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 3. Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3 [organic-chemistry.org]
- 4. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 4-Methoxythioanisole Synthesis Scale-Up
This guide provides troubleshooting support and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-Methoxythioanisole.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent laboratory method is the S-methylation of 4-methoxythiophenol. This reaction is a variation of the Williamson ether synthesis, where the thiophenoxide anion, generated by deprotonating 4-methoxythiophenol with a suitable base, acts as a nucleophile to attack a methylating agent.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concerns revolve around the handling of the reactants. 4-Methoxythiophenol is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1][2][3] Methylating agents like methyl iodide are toxic, carcinogenic, and volatile.[4][5][6][7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used, and the reaction should be conducted in a well-ventilated area or a fume hood.[1][4]
Q3: What are some greener alternatives to traditional methylating agents like methyl iodide?
A3: Dimethyl carbonate (DMC) is a promising green alternative to methyl iodide and dimethyl sulfate.[2][7][8] It is less toxic and produces methanol as a byproduct, which can be recycled.[8] Reactions with DMC can be carried out under batch or continuous flow conditions, often catalyzed by a base like potassium carbonate, sometimes in the presence of a phase-transfer catalyst.[2][7][8]
Q4: How can Phase-Transfer Catalysis (PTC) benefit the scale-up of this compound synthesis?
A4: Phase-Transfer Catalysis (PTC) can be highly beneficial for industrial-scale synthesis. It allows for the use of inexpensive inorganic bases (like NaOH or K₂CO₃) in a biphasic system (e.g., water-organic solvent), avoiding the need for anhydrous conditions and expensive, strong bases. PTC can lead to increased reaction rates, higher yields, and simplified work-up procedures.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.
Problem 1: Low Yield of this compound
Possible Causes:
-
Incomplete deprotonation of 4-methoxythiophenol: The base used may not be strong enough or used in insufficient quantity to fully generate the thiophenoxide anion.
-
Competing side reactions: The primary competing reaction is the E2 elimination, especially if using a more sterically hindered methylating agent (though less likely with methyl iodide).[9][] Oxidation of the thiophenoxide is another potential side reaction.
-
Moisture in the reaction: Water can protonate the thiophenoxide, reducing its nucleophilicity, and can also react with some bases.
-
Loss of product during work-up and purification: Inefficient extraction or multiple purification steps can lead to significant product loss.
Solutions:
-
Base Selection and Stoichiometry:
-
Ensure at least one molar equivalent of a suitable base is used. For laboratory scale, sodium hydride (NaH) in an anhydrous solvent like THF is effective.
-
For scale-up, consider using potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in conjunction with a phase-transfer catalyst.
-
-
Reaction Conditions:
-
Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiophenoxide.
-
Use anhydrous solvents, especially when working with moisture-sensitive bases like NaH.
-
-
Work-up and Purification Optimization:
-
Minimize the number of transfer and purification steps.
-
Ensure complete extraction of the product from the aqueous phase.
-
Optimize distillation or crystallization conditions to maximize recovery.
-
Problem 2: Presence of Impurities in the Final Product
Possible Impurities:
-
Unreacted 4-methoxythiophenol: Due to incomplete reaction.
-
Bis(4-methoxyphenyl) disulfide: Formed by the oxidation of 4-methoxythiophenol.
-
4-Chloroanisole: A potential impurity from the starting material.[5]
-
Over-methylation products: While less common, methylation on the aromatic ring is a theoretical possibility under harsh conditions.
Solutions:
-
Reaction Monitoring:
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting material.
-
-
Purification Strategies:
-
Fractional Distillation: this compound has a boiling point of 99 °C at 4 mmHg, which allows for purification by vacuum distillation to remove less volatile impurities like the disulfide and more volatile impurities.[5]
-
Crystallization: this compound is a solid at room temperature with a melting point of 22-23 °C.[5] Crystallization from a suitable solvent system can be an effective purification method. Common solvents for crystallization of aromatic compounds include toluene, ethyl acetate, and hexane, or mixtures thereof.[4][6]
-
Chromatography: For smaller scales or to achieve very high purity, column chromatography can be employed.
-
Problem 3: Difficulties with Reaction Work-up
Possible Causes:
-
Emulsion formation during extraction: This can be an issue, especially at a larger scale with vigorous mixing.
-
Difficulty in separating the organic and aqueous layers: This can be due to the density of the solvent or the presence of surfactants.
Solutions:
-
Breaking Emulsions:
-
Addition of brine (saturated NaCl solution) can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Allowing the mixture to stand for a longer period or gentle swirling instead of vigorous shaking can prevent emulsion formation.
-
-
Solvent Choice:
-
Select a water-immiscible organic solvent with a significantly different density from water to ensure good phase separation.
-
Experimental Protocols
Lab-Scale Synthesis using Methyl Iodide
-
Deprotonation: To a stirred solution of 4-methoxythiophenol (1.0 eq) in an anhydrous solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or crystallization.
Scale-Up Synthesis using Dimethyl Carbonate and PTC
-
Reaction Setup: In a suitable reactor, combine 4-methoxythiophenol (1.0 eq), potassium carbonate (2.0 eq), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq), and dimethyl carbonate (which can act as both reagent and solvent).
-
Heating: Heat the mixture to a temperature of 90-120 °C.
-
Reaction: Stir the reaction mixture vigorously for 6-12 hours, monitoring the progress by GC or HPLC.
-
Cooling and Filtration: After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Solvent Removal: Remove the excess dimethyl carbonate by distillation.
-
Work-up: Wash the remaining organic residue with water and brine.
-
Purification: Purify the crude this compound by fractional vacuum distillation.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₈H₁₀OS | 154.23 | 22-23 | 99 @ 4 mmHg |
| 4-Methoxythiophenol | C₇H₈OS | 140.20 | 19-21 | 100-103 @ 13 mmHg |
| Methyl Iodide | CH₃I | 141.94 | -66.5 | 42.4 |
| Dimethyl Carbonate | C₃H₆O₃ | 90.08 | 2-4 | 90 |
Table 2: Typical Reaction Parameters for this compound Synthesis
| Parameter | Lab-Scale (Methyl Iodide) | Scale-Up (Dimethyl Carbonate/PTC) |
| Solvent | THF, DMF | Dimethyl Carbonate |
| Base | NaH | K₂CO₃ |
| Methylating Agent | Methyl Iodide | Dimethyl Carbonate |
| Catalyst | None | TBAB (Phase-Transfer Catalyst) |
| Temperature | 0 °C to Room Temperature | 90-120 °C |
| Reaction Time | 2-4 hours | 6-12 hours |
| Typical Yield | >90% | >95% |
Mandatory Visualization
References
- 1. reddit.com [reddit.com]
- 2. Dimethylcarbonate for eco-friendly methylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylation with Dimethyl Carbonate/Dimethyl Sulfide Mixtures: An Integrated Process without Addition of Acid/Base and Formation of Residual Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. unifr.ch [unifr.ch]
- 5. 4-甲氧基茴香硫醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
Common impurities in commercial 4-Methoxythioanisole and their removal
Welcome to the technical support center for 4-Methoxythioanisole. This guide provides troubleshooting information and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Here you will find information on common impurities in commercial this compound and detailed guidance on their removal.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in commercial this compound?
A1: Commercial this compound can contain several types of impurities stemming from its synthesis and storage. The most common impurities include:
-
Starting Materials and Reagents: Depending on the synthetic route, residual starting materials such as 4-methoxybenzenethiol, 4-iodoanisole, or related precursors may be present.
-
Byproducts of Synthesis: A notable byproduct that can be found in commercially available this compound is 4-chloroanisole .[1]
-
Oxidation Products: Thioethers are susceptible to oxidation. Therefore, this compound sulfoxide is a common impurity, especially if the material has been stored for a long time or exposed to air.
-
Solvent Residues: Residual solvents from the reaction or purification process may also be present.
Q2: How can I identify the impurities in my sample of this compound?
A2: The most effective methods for identifying and quantifying impurities in this compound are gas chromatography-mass spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
-
GC-MS is a powerful technique for separating volatile and semi-volatile compounds and identifying them based on their mass spectra.[2] This method is particularly useful for detecting byproducts like 4-chloroanisole and residual solvents.
-
qNMR allows for the quantification of the main component and its impurities without the need for a reference standard for each impurity.[3][4][5][6][7] By integrating the signals of known impurities and the main compound, their relative amounts can be accurately determined.
Q3: My this compound has a slight yellow tint. What could be the cause?
A3: A yellow discoloration in this compound, which should be a colorless to light yellow liquid, is often indicative of the presence of oxidized impurities, such as the corresponding sulfoxide.[8] Exposure to air and light can promote the formation of these colored species over time.
Troubleshooting Guides
Issue: Presence of 4-Chloroanisole Impurity
Identification: 4-Chloroanisole can be identified as a separate peak in the gas chromatogram during GC-MS analysis. Its identity can be confirmed by its mass spectrum.
Removal Method: Fractional Distillation
Fractional distillation is an effective technique for separating compounds with close boiling points.[9][10][11][12] Since 4-chloroanisole and this compound have different boiling points, this method can be employed for purification.
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.
-
Procedure:
-
Place the impure this compound in the distillation flask with a magnetic stir bar or boiling chips.
-
Heat the flask gently using a heating mantle.
-
Slowly increase the temperature and observe the vapor rising through the fractionating column.
-
Collect the fraction that distills at the boiling point of 4-chloroanisole (195-196 °C at atmospheric pressure) as the forerun.
-
Change the receiving flask and collect the main fraction corresponding to the boiling point of this compound (99 °C at 4 mmHg).[13]
-
Monitor the purity of the collected fractions by GC-MS.
-
Issue: Presence of Oxidation Products (e.g., this compound Sulfoxide)
Identification: Oxidation products are typically less volatile and more polar than this compound. They can be detected by GC-MS or High-Performance Liquid Chromatography (HPLC). On a TLC plate, they will appear as more polar spots (lower Rf value).
Removal Method: Recrystallization
For solid impurities or to purify the main product if it is a solid at room temperature (Melting Point: 22-23 °C), recrystallization is a suitable method.[13] The principle is to find a solvent or solvent system in which this compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities have different solubility profiles.
Experimental Protocol: Recrystallization
-
Solvent Selection: A common approach is to use a mixed solvent system. A good starting point is a polar solvent in which the compound is soluble, and a non-polar solvent in which it is less soluble. Common solvent mixtures for recrystallization include ethanol/water, acetone/water, or ethyl acetate/heptane.[1]
-
Procedure:
-
Dissolve the impure this compound in a minimum amount of a hot "good" solvent (e.g., ethanol or ethyl acetate).
-
If there are any insoluble impurities, perform a hot filtration.
-
Slowly add a "poor" solvent (e.g., water or heptane) dropwise to the hot solution until it becomes slightly cloudy.
-
Reheat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
-
Data Presentation
The following table illustrates the expected improvement in the purity of this compound after applying the recommended purification techniques. The values are representative and may vary depending on the initial level of impurities.
| Impurity | Typical Initial Concentration (%) | Purification Method | Expected Final Concentration (%) |
| 4-Chloroanisole | 1-2 | Fractional Distillation | < 0.1 |
| This compound Sulfoxide | 0.5 - 1.5 | Recrystallization | < 0.2 |
| Unreacted Starting Materials | 0.5 - 1 | Fractional Distillation or Recrystallization | < 0.1 |
| This compound Purity | ~95-98 | >99.5 |
Visualizations
The following diagram illustrates the general workflow for the identification and removal of impurities from commercial this compound.
Caption: Workflow for impurity identification and removal in this compound.
References
- 1. reddit.com [reddit.com]
- 2. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes | JEOL Ltd. [jeol.com]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. Purity assessment using quantitative NMR: establishment of SI traceability in organic analysis -한국자기공명학회논문지 | 학회 [koreascience.kr]
- 5. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 6. mdpi.com [mdpi.com]
- 7. Analytical Standards Purity Determination Using Quantitative Nuclear Magnetic Resonance | springerprofessional.de [springerprofessional.de]
- 8. 1-METHOXY-4-(METHYLTHIO)BENZENE | 1879-16-9 [chemicalbook.com]
- 9. Purification [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. 1-Methoxy-4-(methylthio)-benzol 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Robust Workup Procedures for 4-Methoxythioanisole Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing robust workup procedures for reactions involving 4-methoxythioanisole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider when working with this compound?
A1: this compound is classified as an irritant and is harmful if swallowed. It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Q2: How can I effectively quench a reaction involving an oxidizing agent used to convert this compound to its sulfoxide or sulfone?
A2: For common oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, quenching is crucial. A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) is typically effective in neutralizing excess oxidizing agents. Add the quenching solution slowly at a low temperature (e.g., 0 °C) to control any exothermic reaction.
Q3: I am observing the formation of an emulsion during the aqueous extraction of my this compound reaction mixture. How can I resolve this?
A3: Emulsion formation is a common issue, particularly with aromatic compounds. To break an emulsion, you can try the following:
-
Add a small amount of brine (saturated aqueous NaCl solution) to increase the ionic strength of the aqueous phase.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
Allow the mixture to stand for an extended period.
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If the emulsion persists, filtering the entire mixture through a pad of Celite® can be effective.[1]
Q4: What are the common side products in an electrophilic aromatic substitution reaction with this compound, and how can I separate them?
A4: The methoxy group is an ortho-, para-directing group, while the methylthio group is also ortho-, para-directing. This can lead to a mixture of ortho- and para-substituted products. The para-isomer is often the major product due to reduced steric hindrance. Separation of these isomers can be challenging due to their similar polarities. Careful column chromatography using a low-polarity eluent system (e.g., a gradient of ethyl acetate in hexane) is the most common method for separation. In some cases, recrystallization may also be effective if one isomer is significantly less soluble.
Q5: How do I remove unreacted this compound from my final product?
A5: If your product has a significantly different polarity from this compound, column chromatography is the most effective method. Since this compound is relatively nonpolar, it will elute with nonpolar solvents. If the product is much more polar (e.g., the sulfoxide or sulfone), you can start with a nonpolar eluent to wash off the unreacted starting material before increasing the polarity to elute your product.
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Notes |
| This compound | Hexane | Soluble | Good for initial nonpolar washes. |
| Ethyl Acetate | Very Soluble | Common solvent for extraction and chromatography. | |
| Dichloromethane | Very Soluble | Common solvent for extraction. | |
| Methanol | Soluble | ||
| Water | Insoluble | Allows for effective aqueous extraction. | |
| 4-Methoxy-1-(methylsulfinyl)benzene (Sulfoxide) | Hexane | Sparingly Soluble | Increased polarity compared to the sulfide. |
| Ethyl Acetate | Soluble | ||
| Dichloromethane | Soluble | ||
| Methanol | Soluble | ||
| Water | Slightly Soluble | ||
| 4-Methoxy-1-(methylsulfonyl)benzene (Sulfone) | Hexane | Insoluble | Significantly more polar than the sulfide. |
| Ethyl Acetate | Sparingly Soluble | ||
| Dichloromethane | Soluble | ||
| Methanol | Soluble | ||
| Water | Sparingly Soluble |
Table 2: Typical TLC Conditions for Reaction Monitoring
| Reaction Type | Stationary Phase | Mobile Phase (v/v) | Typical Rf of 4-MT | Typical Rf of Product | Visualization |
| Oxidation (to Sulfoxide) | Silica Gel 60 F₂₅₄ | 30% Ethyl Acetate in Hexane | ~0.8 | ~0.4 | UV light (254 nm), Potassium Permanganate stain |
| Friedel-Crafts Acylation | Silica Gel 60 F₂₅₄ | 20% Ethyl Acetate in Hexane | ~0.7 | ~0.5 (para-isomer) | UV light (254 nm) |
| Bromination (NBS) | Silica Gel 60 F₂₅₄ | 10% Ethyl Acetate in Hexane | ~0.8 | ~0.7 (para-isomer) | UV light (254 nm) |
Note: Rf values are approximate and can vary based on specific reaction conditions, concentration, and TLC plate characteristics.
Experimental Protocols
Protocol 1: Workup Procedure for the Oxidation of this compound to 4-Methoxy-1-(methylsulfinyl)benzene
This protocol assumes the use of m-CPBA as the oxidizing agent.
-
Reaction Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) with stirring until the excess m-CPBA is consumed (test with starch-iodide paper; the blue color should no longer appear).
-
-
Extraction:
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Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL for a 100 mL reaction volume).
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Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL) to remove m-chlorobenzoic acid.
-
Wash the organic layer with brine (1 x 50 mL) to remove residual water and salts.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
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Filter the drying agent.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
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Purify the crude product by column chromatography on silica gel using a gradient eluent system, starting with 10% ethyl acetate in hexane and gradually increasing the polarity to 50% ethyl acetate in hexane.
-
Protocol 2: Workup Procedure for Friedel-Crafts Acylation of this compound
This protocol assumes the use of an acyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃).
-
Reaction Quenching:
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the aluminum chloride complex.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with water (2 x 50 mL).
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL) to neutralize any remaining acid.
-
Wash with brine (1 x 50 mL).
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a low-polarity eluent system (e.g., 5-15% ethyl acetate in hexane) to separate the ortho- and para-isomers.
-
Troubleshooting Guides
Issue 1: Persistent Emulsion During Extraction
-
Symptom: A stable layer forms between the organic and aqueous phases that does not separate upon standing.
-
Possible Cause: High concentration of polar byproducts or surfactants.
-
Solution:
-
Add brine to the separatory funnel and gently swirl.
-
If the emulsion persists, filter the entire mixture through a pad of Celite®.
-
Consider changing the extraction solvent to one with a greater density difference from water (e.g., chloroform instead of ethyl acetate).
-
Issue 2: Incomplete Removal of Acidic or Basic Byproducts
-
Symptom: The final product is contaminated with acidic (e.g., m-chlorobenzoic acid) or basic (e.g., unreacted amine catalyst) impurities, as indicated by NMR or TLC analysis.
-
Possible Cause: Insufficient washing with basic or acidic solutions.
-
Solution:
-
Redissolve the crude product in an appropriate organic solvent.
-
Perform additional washes with saturated NaHCO₃ solution (for acidic impurities) or dilute HCl (for basic impurities).
-
Ensure thorough mixing during the washing steps.
-
Issue 3: Co-elution of Product and Starting Material during Chromatography
-
Symptom: The desired product and unreacted this compound have very similar Rf values on TLC and are difficult to separate by column chromatography.
-
Possible Cause: The product has a polarity very similar to the starting material.
-
Solution:
-
Use a shallower solvent gradient during column chromatography.
-
Try a different solvent system (e.g., dichloromethane/hexane or toluene/ethyl acetate).
-
If the product is a solid, attempt recrystallization from a suitable solvent system.
-
Mandatory Visualizations
Caption: General experimental workflow for the workup of this compound reactions.
Caption: Troubleshooting decision tree for resolving emulsions during extraction.
References
Technical Support Center: Catalyst Deactivation in Reactions Involving 4-Methoxythioanisole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation in reactions involving 4-methoxythioanisole.
Troubleshooting Guides
Issue 1: Low or No Conversion in Cross-Coupling Reactions
Problem: Your Suzuki-Miyaura, Heck, or Buchwald-Hartwig reaction with a this compound derivative is showing low to no product formation.
Possible Cause: The primary suspect is the deactivation of the palladium or nickel catalyst by the sulfur atom in the this compound moiety. The lone pair of electrons on the sulfur can strongly coordinate to the metal center, blocking active sites required for the catalytic cycle.
Troubleshooting Steps:
-
Increase Catalyst Loading: As a first step, a modest increase in the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial deactivation and provide the desired product, albeit at a higher cost.
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can sometimes protect the metal center and mitigate poisoning.
-
For Suzuki-Miyaura reactions , consider ligands like SPhos, XPhos, or RuPhos.
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For Buchwald-Hartwig aminations , bulky biaryl phosphine ligands are often effective. It has been shown that monophosphine ligands can also be highly effective in C-S coupling reactions.[1]
-
-
Use a More Robust Catalyst System: Some pre-catalysts are designed for challenging substrates. Consider using a pre-formed catalyst that is known to be more resistant to poisoning.
-
Slow Addition of the Substrate: If the this compound-containing reactant is the coupling partner, adding it slowly to the reaction mixture via a syringe pump can maintain a low instantaneous concentration, potentially reducing the rate of catalyst deactivation.
-
Reaction Temperature: Lowering the reaction temperature may decrease the rate of irreversible catalyst decomposition, although this could also slow down the desired reaction. A careful optimization of the temperature is recommended.
-
Consider a Nickel Catalyst: In some cases, nickel catalysts can be a viable alternative to palladium and may exhibit different susceptibility to sulfur poisoning.[2][3] Nickel-catalyzed Kumada cross-coupling of anisoles with Grignard reagents has been demonstrated.[2][4]
Issue 2: Reaction Starts but Stalls Before Completion
Problem: The reaction begins, and product formation is observed, but the reaction does not go to completion, leaving a significant amount of starting material.
Possible Cause: This is a classic sign of progressive catalyst deactivation. The catalyst is initially active but is gradually poisoned by the this compound substrate or product over time.
Troubleshooting Steps:
-
Sequential Catalyst Addition: Add a fresh portion of the catalyst and ligand partway through the reaction to replenish the active catalytic species.
-
Optimize Ligand-to-Metal Ratio: An excess of the ligand can sometimes help to stabilize the catalyst and prevent deactivation. Experiment with ligand-to-metal ratios from 1:1 to 4:1.
-
Change the Solvent: The solvent can influence catalyst stability. If using a polar aprotic solvent like DMF, consider switching to a non-polar solvent like toluene or dioxane, which may alter the catalyst's deactivation profile.
-
Investigate the Base: The choice of base can impact catalyst stability. If using a strong base like an alkoxide, consider a weaker inorganic base such as K₃PO₄ or Cs₂CO₃, which might be milder on the catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of catalyst deactivation by this compound?
A1: The primary mechanism is catalyst poisoning. The sulfur atom of the thioether group in this compound acts as a Lewis base and can strongly coordinate to the palladium or nickel catalyst. This coordination can block the active sites necessary for the catalytic cycle to proceed, leading to reduced activity or complete deactivation. In some cases, this can lead to the formation of stable and catalytically inactive metal-sulfide species.
Q2: Are palladium or nickel catalysts more susceptible to poisoning by this compound?
A2: Both palladium and nickel catalysts are susceptible to sulfur poisoning. Palladium, being a soft metal, has a high affinity for soft ligands like thioethers. While nickel is also susceptible, its reactivity profile is different, and in some specific cases, it might offer better performance. The choice between palladium and nickel should be determined empirically for the specific reaction.
Q3: Can a catalyst poisoned by this compound be regenerated?
A3: Regeneration of a sulfur-poisoned catalyst can be challenging for homogeneous catalysts used in solution. For heterogeneous catalysts, regeneration is sometimes possible through oxidative treatments. Methods such as heating in air or treatment with oxidizing agents like sodium hypochlorite have been shown to restore some catalytic activity.[5] Another approach involves washing the catalyst with solvents like chloroform and acetic acid to remove adsorbed species.[6]
Q4: What role do ligands play in preventing catalyst deactivation by this compound?
A4: Ligands play a crucial role in stabilizing the metal center and modulating its reactivity. Bulky, electron-rich ligands can create a sterically hindered environment around the metal, which can physically block the coordination of the sulfur atom from this compound. Furthermore, strong electron-donating ligands can make the metal center less electrophilic and thus less susceptible to coordination by the thioether. Thioether-containing ligands themselves have been used in some catalytic systems, suggesting a complex interplay of electronic and steric effects.[7][8]
Q5: Are there any quantitative data on the impact of this compound on catalyst performance?
A5: While specific quantitative data for this compound is not extensively reported, the negative impact of sulfur-containing compounds on catalyst turnover numbers (TON) is well-documented. The TON, which represents the number of moles of substrate that a mole of catalyst can convert before becoming inactivated, is expected to decrease significantly in the presence of thioethers. The extent of this decrease will depend on the specific catalyst system, ligands, and reaction conditions.
Data Presentation
Table 1: Qualitative Impact of Sulfur-Containing Functional Groups on Palladium Catalyst Activity
| Functional Group | General Deactivating Effect | Plausible Mechanism | Mitigation Strategies |
| Thioether (e.g., this compound) | Moderate to High | Strong coordination to Pd center, blocking active sites. | Use of bulky, electron-rich ligands; higher catalyst loading; slow substrate addition. |
| Thiol | Very High | Strong, often irreversible, binding to the Pd center; formation of inactive Pd-thiolate complexes. | Protection of the thiol group prior to the reaction. |
| Thiophene | Moderate | Coordination of the sulfur heteroatom to the catalyst. | Use of robust ligands; higher catalyst loading. |
| Sulfoxide | Low to Moderate | Weaker coordination compared to thioethers. | Generally less problematic, but optimization may be needed. |
| Sulfone | Generally Low | The sulfur atom is oxidized and less Lewis basic. | Typically not a major cause of deactivation. |
Experimental Protocols
Protocol 1: Screening for Catalyst and Ligand Robustness in a Suzuki-Miyaura Coupling with a this compound Derivative
Objective: To identify a suitable palladium catalyst and ligand combination that minimizes deactivation in the presence of a this compound moiety.
Materials:
-
Aryl halide with a this compound group (e.g., 4-bromo-4'-methoxythioanisole)
-
Arylboronic acid
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Internal standard for GC or HPLC analysis
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup: In an array of reaction vials inside a glovebox, add the aryl halide (0.5 mmol), arylboronic acid (0.6 mmol), and base (1.0 mmol).
-
Catalyst/Ligand Preparation: In separate vials, prepare stock solutions of the palladium pre-catalyst and various ligands in the chosen solvent.
-
Catalyst Addition: Add the desired amount of catalyst (e.g., 2 mol %) and ligand (e.g., 4 mol %) to each reaction vial.
-
Reaction Execution: Add the solvent (2.5 mL) to each vial, seal, and place them in a preheated reaction block at the desired temperature (e.g., 100 °C).
-
Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot from each reaction, quench with water, extract with an organic solvent, and analyze by GC or HPLC to determine the conversion to the product.
-
Data Analysis: Plot the conversion versus time for each catalyst/ligand combination. A system that reaches a high conversion and maintains it is considered more robust against deactivation.
Protocol 2: General Procedure for Catalyst Regeneration (Heterogeneous Catalyst)
Objective: To attempt the regeneration of a sulfur-poisoned heterogeneous palladium catalyst.
Materials:
-
Deactivated heterogeneous palladium catalyst (e.g., Pd on carbon)
-
Tube furnace
-
Air or a source of diluted oxygen
-
Inert gas (e.g., Nitrogen, Argon)
-
Hydrogen gas (handle with extreme caution)
Procedure:
-
Oxidative Treatment: Place the deactivated catalyst in a tube furnace. Heat the catalyst in a flow of air or diluted oxygen at a controlled temperature (e.g., 300-400 °C) for several hours. This step aims to oxidize the adsorbed sulfur species to volatile sulfur oxides.
-
Inert Gas Purge: After the oxidative treatment, cool the catalyst under a flow of inert gas to remove any remaining oxygen.
-
Reductive Treatment: Once cooled, introduce a flow of hydrogen gas (typically diluted in an inert gas) and heat the catalyst to a moderate temperature (e.g., 200-300 °C). This step reduces the palladium oxide formed during the oxidative treatment back to its active metallic state.
-
Final Purge and Storage: After reduction, cool the catalyst to room temperature under an inert gas flow and store it under an inert atmosphere until further use.
Note: The optimal temperatures and durations for both oxidative and reductive steps will depend on the specific catalyst and the extent of poisoning and should be optimized.
Visualizations
Caption: Catalytic cycle and deactivation pathway by this compound.
Caption: Troubleshooting workflow for reactions with this compound.
References
- 1. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nickel-Catalyzed Cross-Coupling of Anisoles with Alkyl Grignard Reagents via C-O Bond Cleavage [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Nickel-Catalyzed Alkylative Cross-Coupling of Anisoles with Grignard Reagents via C-O Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis [morressier.com]
- 8. Thioether containing ligands for asymmetric allylic substitution reactions [comptes-rendus.academie-sciences.fr]
Technical Support Center: Solvent Effects on the Reactivity of 4-Methoxythioanisole
This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the reactivity of 4-methoxythioanisole. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of solvent effects in your reactions.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experiments with this compound, with a focus on the impact of solvent choice.
Frequently Asked Questions (FAQs)
Q1: My oxidation of this compound to the corresponding sulfoxide is slow or incomplete. How can the solvent be affecting this?
A1: The choice of solvent is critical in the oxidation of sulfides. The polarity of the solvent can significantly influence the reaction rate. For instance, in the oxidation of 1-methoxy-4-(methylthio)benzene with periodate, the reaction is considerably faster in aqueous micellar solutions compared to pure water.[1] This is attributed to the low polarity of the micellar pseudophases and charge-charge interactions.[1] If your reaction is sluggish, consider the following:
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Increase Solvent Polarity: For reactions that proceed through polar transition states, such as many oxidation reactions, switching to a more polar solvent can accelerate the reaction.
-
Use of Co-solvents: The addition of a co-solvent can alter the polarity of the reaction medium and improve the solubility of reactants.
-
Consider Micellar Catalysis: As demonstrated in the literature, employing micellar systems can dramatically enhance reaction rates for the oxidation of this compound.[1]
Q2: I am observing unexpected side products in the electrophilic aromatic substitution (EAS) of this compound. Could the solvent be the cause?
A2: Yes, the solvent can influence the product distribution in EAS reactions. The methoxy and methylthio groups are both ortho-, para-directing activators. The regioselectivity of the reaction can be sensitive to the solvent's ability to stabilize the arenium ion intermediate that is formed.[2]
-
Solvent Polarity and Selectivity: In nonpolar solvents, you might observe a different ratio of ortho to para products compared to polar solvents. This is because the solvent's ability to solvate the charged intermediate can influence which isomer is formed preferentially.
-
Specific Solvent Interactions: Some solvents can participate in the reaction or interact with the electrophile, leading to different reactive species and, consequently, different products.
Q3: My nucleophilic aromatic substitution (SNAr) reaction on a derivative of this compound is not proceeding. What solvent-related factors should I check?
A3: SNAr reactions are highly sensitive to solvent effects. These reactions typically involve the formation of a negatively charged intermediate (Meisenheimer complex), and the solvent's ability to stabilize this intermediate is paramount.
-
Favor Polar Aprotic Solvents: Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally the best choices for SNAr reactions. They are polar enough to dissolve the reactants and stabilize the charged intermediate without solvating the nucleophile so strongly that its reactivity is diminished.
-
Avoid Protic Solvents: Protic solvents (e.g., water, alcohols) can form strong hydrogen bonds with the nucleophile, which deactivates it and slows down the reaction.
General Troubleshooting Flowchart
Caption: A general workflow for troubleshooting unexpected experimental outcomes.
Data Presentation
The following table summarizes the effect of the medium on the second-order rate constant for the oxidation of 1-methoxy-4-(methylthio)benzene by IO₄⁻.
| Solvent/Medium | Second-Order Rate Constant, k₂ (M⁻¹s⁻¹) | Reference |
| Water | 0.023 | [1] |
| 20% (v/v) Methanol-Water | 0.018 | [1] |
| 40% (v/v) Methanol-Water | 0.013 | [1] |
| Aqueous Micellar Solution (SB3-16) | Significantly higher than in pure water | [1] |
| Aqueous Micellar Solution (Brij35) | Significantly higher than in pure water | [1] |
Experimental Protocols
Protocol 1: Kinetic Analysis of this compound Oxidation using UV-Vis Spectroscopy
This protocol describes a general method for monitoring the kinetics of the oxidation of this compound to its sulfoxide.
Materials:
-
This compound
-
Oxidizing agent (e.g., H₂O₂, m-CPBA, or IO₄⁻)
-
A selection of solvents of varying polarities (e.g., methanol, acetonitrile, water, and mixtures)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a stock solution of the oxidizing agent in the same solvent. The concentration of the oxidant should be in large excess (at least 10-fold) compared to the this compound to ensure pseudo-first-order kinetics.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to scan a wavelength range where the reactant and product have distinct absorbance profiles. For this compound, the disappearance of its absorbance or the appearance of the sulfoxide's absorbance can be monitored.
-
Equilibrate the spectrophotometer and the cuvette holder to the desired reaction temperature.
-
-
Kinetic Run:
-
Pipette the required volume of the this compound stock solution into a quartz cuvette.
-
Add the solvent to reach the final desired volume before the addition of the oxidant.
-
Place the cuvette in the spectrophotometer and record a blank spectrum (t=0).
-
Initiate the reaction by adding the required volume of the pre-thermostatted oxidant solution to the cuvette.
-
Quickly mix the solution and immediately start recording the absorbance at fixed time intervals.
-
-
Data Analysis:
-
Plot the absorbance of this compound versus time.
-
For a pseudo-first-order reaction, the plot of ln(Aₜ - A∞) versus time should be linear, where Aₜ is the absorbance at time t and A∞ is the absorbance at the end of the reaction.
-
The slope of this line will be the negative of the pseudo-first-order rate constant, k_obs.
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the oxidizing agent.
-
Mandatory Visualizations
Signaling Pathway of Solvent Effects on Reaction Rate
Caption: The solvent environment can stabilize or destabilize the transition state, thereby affecting the activation energy (ΔG‡) and the overall reaction rate.
References
Validation & Comparative
A Comparative Study on the Oxidation Reactivity of 4-Methoxythioanisole and Thioanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the oxidation reactivity of 4-methoxythioanisole and thioanisole. The information presented herein is supported by experimental data to assist researchers in understanding the chemical behavior of these two analogous organosulfur compounds.
Introduction
Thioanisole and its derivatives are important structural motifs in medicinal chemistry and materials science. The sulfur atom in these compounds is susceptible to oxidation, yielding sulfoxides and sulfones, which can significantly alter the molecule's physicochemical properties and biological activity. Understanding the relative reactivity of substituted thioanisoles is crucial for controlling oxidation processes and designing molecules with desired properties. This guide focuses on a comparative analysis of the oxidation of thioanisole and this compound, highlighting the electronic effect of the para-methoxy group on the reaction rate and potential product distribution.
Comparative Reactivity: Experimental Data
The introduction of a methoxy group at the para position of the phenyl ring in thioanisole has a pronounced effect on its reactivity towards oxidation. The methoxy group is an electron-donating group, which increases the electron density at the sulfur atom, making it more susceptible to electrophilic attack by oxidizing agents.
A study on the photosensitized oxidation of 4-substituted thioanisoles provides quantitative data on the quenching of singlet oxygen, a key reactive intermediate in this type of oxidation. The rate constants for the total quenching (kt) of singlet oxygen by thioanisole and this compound are presented in the table below.
| Compound | Substituent | kt (M-1s-1) | Relative Rate |
| Thioanisole | -H | 2.0 x 106 | 1.0 |
| This compound | -OCH3 | 7.0 x 106 | 3.5 |
Data sourced from Bonesi, S. M., Fagnoni, M., & Albini, A. (2004). Hammett correlations in the photosensitized oxidation of 4-substituted thioanisoles. The Journal of organic chemistry, 69(3), 928–935.
As the data indicates, this compound quenches singlet oxygen 3.5 times faster than thioanisole. This enhanced reactivity is attributed to the electron-donating nature of the methoxy group, which stabilizes the transition state of the oxidation reaction.
Experimental Protocols
To perform a comparative study of the oxidation of this compound and thioanisole, the following experimental protocols can be employed.
Protocol 1: Photosensitized Oxidation
This protocol is based on the generation of singlet oxygen using a photosensitizer and visible light.
Materials:
-
Thioanisole
-
This compound
-
Rose Bengal (photosensitizer)
-
Methanol (solvent)
-
Oxygen source (e.g., oxygen balloon)
-
Photoreactor equipped with a visible light source (e.g., sodium lamp)
-
Standard laboratory glassware
Procedure:
-
Prepare 0.1 M solutions of thioanisole and this compound in methanol.
-
In separate reaction vessels, place a solution of Rose Bengal in methanol (e.g., 10-3 M).
-
To each vessel, add the thioanisole or this compound solution.
-
Continuously bubble oxygen through the solutions for 15-20 minutes to ensure saturation.
-
Irradiate the reaction mixtures with a visible light source while maintaining a constant oxygen stream.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by removing the light source and stopping the oxygen flow.
-
Analyze the product mixture to determine the yields of the corresponding sulfoxide and sulfone.
Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Appropriate capillary column (e.g., a non-polar or medium-polarity column).
Procedure:
-
Sample Preparation: Dilute the aliquots from the reaction mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC injector.
-
GC Separation: Use a suitable temperature program to separate the starting material, sulfoxide, and sulfone. A typical program might start at a low temperature (e.g., 80 °C), ramp up to a higher temperature (e.g., 250 °C), and hold for a few minutes.
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 50-300) to obtain the mass spectra of the eluting compounds.
-
Quantification: Identify the peaks corresponding to the starting material, sulfoxide, and sulfone based on their retention times and mass spectra. The relative peak areas can be used to determine the conversion and the relative yields of the products. For accurate quantification, calibration curves with authentic standards should be prepared.
Reaction Pathway and Logic
The oxidation of thioanisoles to sulfoxides and sulfones proceeds through a sequential oxidation mechanism. The initial oxidation of the sulfide yields the corresponding sulfoxide, which can then undergo further oxidation to the sulfone. The relative rates of these two steps determine the product distribution.
Caption: Sequential oxidation pathway of thioanisole and this compound.
The diagram illustrates that the initial oxidation of this compound is faster than that of thioanisole due to the electron-donating effect of the methoxy group. This increased reactivity can also lead to a higher propensity for over-oxidation to the sulfone, depending on the reaction conditions.
Conclusion
The presence of a para-methoxy group significantly enhances the reactivity of thioanisole towards oxidation. Experimental data on singlet oxygen quenching demonstrates that this compound is approximately 3.5 times more reactive than its unsubstituted counterpart. This heightened reactivity should be a key consideration for researchers working on the synthesis and modification of molecules containing these motifs, as it will influence the choice of oxidants, reaction conditions, and the expected product distribution. The provided experimental protocols offer a framework for conducting a direct comparative analysis to further elucidate the subtleties of their oxidative behavior.
A Comparative Guide to the Efficacy of Oxidizing Agents for 4-Methoxythioanisole
For Researchers, Scientists, and Drug Development Professionals
The selective oxidation of 4-methoxythioanisole to its corresponding sulfoxide, 4-methoxyphenyl methyl sulfoxide, or its sulfone, 4-methoxyphenyl methyl sulfone, is a critical transformation in the synthesis of various pharmaceutical compounds and fine chemicals. The choice of oxidizing agent and reaction conditions plays a pivotal role in determining the product selectivity and overall efficiency of this process. This guide provides an objective comparison of common oxidizing agents for the oxidation of this compound, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Comparative Efficacy of Oxidizing Agents
The performance of three widely used oxidizing agents—meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and Oxone (potassium peroxymonosulfate)—in the oxidation of this compound is summarized below. The selectivity towards either the sulfoxide or the sulfone is highly dependent on the stoichiometry of the oxidant and the reaction temperature.
| Oxidizing Agent | Target Product | Stoichiometry (Oxidant:Substrate) | Temperature (°C) | Solvent | Reaction Time | Yield (%) |
| m-CPBA | Sulfoxide | 1:1 | 0 | Dichloromethane | 4-8 h | ~75 |
| Sulfone | ≥ 2:1 | Room Temp. | Dichloromethane | 4 h | >90 | |
| Hydrogen Peroxide (30%) | Sulfoxide | 1.1:1 | < 10 | Acetic Acid | 3 h | High (>90) |
| Sulfone | ≥ 2.2:1 | Reflux | Acetic Acid | 12 h | Moderate to High | |
| Oxone | Sulfoxide | 1:1 | Room Temp. | Methanol/Water | 1-2 h | High (>90) |
| Sulfone | ≥ 2:1 | Room Temp. | Methanol/Water | 2-4 h | High (>90) |
Note: The yields presented are based on literature reports for similar aryl sulfides and may vary depending on the specific experimental conditions.
Reaction Pathways and Experimental Workflow
The oxidation of this compound proceeds through a sequential mechanism where the sulfide is first oxidized to the sulfoxide, which can then be further oxidized to the sulfone. The selectivity is controlled by modulating the reaction conditions.
Para-Substituted Thioanisole Derivatives in Catalysis: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic performance of various para-substituted thioanisole derivatives. The data presented is derived from experimental studies and aims to assist researchers in selecting the most effective catalyst for their specific applications.
Catalytic Performance Comparison
The catalytic activity of para-substituted thioanisole derivatives was evaluated in the oxidation of thioanisoles to their corresponding sulfoxides. The performance is significantly influenced by the nature of the substituent at the para position of the phenyl ring. Electron-donating groups were found to enhance the catalytic activity, while electron-withdrawing groups led to a decrease in performance.
The following table summarizes the key performance indicators for a range of para-substituted thioanisole derivatives in a catalytic oxidation reaction. The data highlights the reaction yields, Turnover Numbers (TON), and Turnover Frequencies (TOF) observed for each derivative.
| Substituent (R) | Product Yield (%)[1] | TON (Turnover Number)[1] | TOF (Turnover Frequency, h⁻¹)[1] |
| OMe | 66 | 66 | 80 |
| Me | 58 | 58 | 70 |
| H | 45 | 45 | 54 |
| Cl | 35 | 35 | 42 |
| NO₂ | 22 | 22 | 26 |
Caption: Comparative catalytic performance of para-substituted thioanisole derivatives.
Experimental Protocols
The experimental data presented in this guide is based on the following detailed methodology for the catalytic oxidation of para-substituted thioanisole derivatives.
Materials:
-
Catalyst: --INVALID-LINK--2 (where PBI = 2-(2-pyridyl)benzimidazole and OTf = trifluoromethanesulfonate)
-
Oxidant: Iodosylbenzene (PhIO)
-
Substrates: Para-substituted thioanisole derivatives (4-OMe-PhSMe, 4-Me-PhSMe, PhSMe, 4-Cl-PhSMe, 4-NO2-PhSMe)
-
Solvent: Acetonitrile (MeCN)
-
Internal Standard: Bromobenzene
Procedure:
-
The catalytic oxidation reactions were carried out in acetonitrile at 293 K.[1]
-
The initial concentration of the iron(II) catalyst, --INVALID-LINK--2, was maintained at 1 x 10⁻³ M.
-
Iodosylbenzene (PhIO) was used as the co-oxidant at an initial concentration of 1 x 10⁻¹ M.[1]
-
The initial concentration of the para-substituted thioanisole substrate was 3 x 10⁻¹ M.[1]
-
A large excess of the substrate was used to minimize the over-oxidation of the sulfoxide product to the sulfone.[1]
-
The reaction progress was monitored, and product yields were determined by gas chromatography (GC) using bromobenzene as an internal standard.[1]
-
The primary product in all cases was the corresponding methyl phenyl sulfoxide derivative, with a minor product of methyl phenyl sulfone derivative.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the catalytic oxidation experiment.
Caption: Experimental workflow for catalytic oxidation.
Relationship between Substituent and Catalytic Activity
The following diagram illustrates the observed relationship between the electronic nature of the para-substituent and the catalytic performance.
References
Comparative analysis of spectroscopic data for 4-Methoxythioanisole isomers
A detailed guide for researchers and drug development professionals on the spectroscopic characteristics of ortho-, meta-, and para-Methoxythioanisole, providing key data for identification and differentiation.
This guide presents a comparative analysis of the spectroscopic data for the three isomers of 4-Methoxythioanisole: 2-Methoxythioanisole (ortho), 3-Methoxythioanisole (meta), and this compound (para). The differentiation of these isomers is crucial in various fields, including synthetic chemistry and drug development, where precise structural confirmation is paramount. This document provides a comprehensive summary of their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, supplemented with detailed experimental protocols and visual aids to facilitate understanding and application in a laboratory setting.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for the ortho-, meta-, and para-isomers of this compound. These values provide a basis for the identification and differentiation of the isomers.
¹H NMR Spectroscopy Data
| Isomer | Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 2-Methoxythioanisole | Aromatic-H | 7.20-7.25 | m | - |
| Aromatic-H | 6.85-6.95 | m | - | |
| OCH₃ | 3.85 | s | - | |
| SCH₃ | 2.48 | s | - | |
| 3-Methoxythioanisole | Aromatic-H | 7.15-7.25 | m | - |
| Aromatic-H | 6.75-6.85 | m | - | |
| OCH₃ | 3.80 | s | - | |
| SCH₃ | 2.49 | s | - | |
| This compound | Aromatic-H | 7.25-7.29 | m | - |
| Aromatic-H | 6.83-6.87 | m | - | |
| OCH₃ | 3.79 | s | - | |
| SCH₃ | 2.44 | s | - |
¹³C NMR Spectroscopy Data
| Isomer | C1 (C-S) | C2 | C3 | C4 | C5 | C6 | OCH₃ | SCH₃ |
| 2-Methoxythioanisole | 126.3 | 157.8 | 110.8 | 128.9 | 125.1 | 121.1 | 55.9 | 15.1 |
| 3-Methoxythioanisole | 139.5 | 112.1 | 159.9 | 114.5 | 129.8 | 121.3 | 55.2 | 15.8 |
| This compound | 128.8 | 130.3 | 114.6 | 158.2 | 114.6 | 130.3 | 55.4 | 18.1 |
Infrared (IR) Spectroscopy Data
| Isomer | C-H (Aromatic) | C-H (Aliphatic) | C=C (Aromatic) | C-O Stretch | C-S Stretch |
| 2-Methoxythioanisole | ~3060 cm⁻¹ | ~2920, 2835 cm⁻¹ | ~1580, 1480 cm⁻¹ | ~1245 cm⁻¹ | ~750 cm⁻¹ |
| 3-Methoxythioanisole | ~3070 cm⁻¹ | ~2925, 2830 cm⁻¹ | ~1585, 1475 cm⁻¹ | ~1250 cm⁻¹ | ~770 cm⁻¹ |
| This compound | 3016, 2934, 2853 cm⁻¹[1][2] | - | 1604, 1583, 1504, 1246 cm⁻¹[2] | ~1246 cm⁻¹ | ~825 cm⁻¹ |
Mass Spectrometry Data
| Isomer | Molecular Ion (M⁺) m/z | Base Peak m/z | Key Fragment Ions m/z |
| 2-Methoxythioanisole | 154 | 139 | 108, 95, 78 |
| 3-Methoxythioanisole | 154 | 154 | 121, 108, 95, 77 |
| This compound | 154 | 139 | 108, 95, 78 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
Sample Preparation : Dissolve 5-10 mg of the methoxythioanisole isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition : Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.
-
Data Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline corrections are then performed. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectra are recorded to identify the functional groups present in the molecule.
-
Sample Preparation :
-
Neat Liquid : If the isomer is a liquid at room temperature, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Solid Film : If the isomer is a solid, a thin film can be prepared by dissolving a small amount of the solid in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate, and allowing the solvent to evaporate.
-
KBr Pellet : Alternatively, for solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
-
Data Acquisition : Place the prepared sample in the spectrometer's sample holder. Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or the pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis : Identify the characteristic absorption bands corresponding to different functional groups by comparing the peak positions (in cm⁻¹) to correlation charts.
Mass Spectrometry (MS)
Mass spectra are obtained to determine the molecular weight and fragmentation pattern of the isomers.
-
Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization : Electron Ionization (EI) is a common method for small organic molecules. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
-
Data Analysis : The molecular ion peak (M⁺) confirms the molecular weight of the compound. The fragmentation pattern provides structural information, as different isomers can exhibit distinct fragmentation pathways.
Visualization of Structures and Workflow
The following diagrams, generated using Graphviz, illustrate the molecular structures of the this compound isomers and the logical workflow of the comparative spectroscopic analysis.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Methoxythioanisole Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-Methoxythioanisole is essential for quality control, stability testing, and pharmacokinetic studies. The cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results, particularly when methods are transferred between laboratories or when a new method is intended to replace an existing one. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet/Visible detection (HPLC-UV/Vis) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. While specific cross-validation data for this compound is not extensively available in the public domain, this guide extrapolates from established analytical principles and method validation guidelines to provide a robust framework for such a comparison.[1][2][3]
Comparison of Analytical Method Performance
The choice between HPLC-UV/Vis and GC-MS for the quantification of this compound will depend on several factors, including the sample matrix, required sensitivity, and the desired throughput. The following table summarizes the expected performance characteristics of these two methods based on their typical application to similar aromatic compounds.
| Parameter | HPLC-UV/Vis | GC-MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (%RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~1-10 ng/mL |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~5-30 ng/mL |
| Selectivity | Good | Excellent |
| Matrix Effect | Can be significant | Less prone with appropriate sample preparation |
| Throughput | High | Moderate |
Experimental Protocols
Detailed methodologies are fundamental for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC-UV/Vis and GC-MS.
1. High-Performance Liquid Chromatography with Ultraviolet/Visible Detection (HPLC-UV/Vis)
This method is well-suited for routine quality control and assays where high sensitivity is not the primary requirement.
-
Sample Preparation:
-
Accurately weigh a reference standard of this compound and dissolve it in methanol or acetonitrile to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.
-
For drug product analysis, dissolve a known amount of the product in a suitable solvent, followed by filtration to remove excipients.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV/Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by UV scan of this compound (typically around 254 nm).
-
Column Temperature: 30 °C.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher selectivity and sensitivity, making it suitable for trace analysis and identification of impurities.[4][5]
-
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
-
Create calibration standards by diluting the stock solution.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interferences.[6]
-
-
Instrumentation and Conditions:
-
GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the general workflow for analytical method cross-validation and the logical relationship between the key validation parameters.
Caption: General workflow for analytical method cross-validation.
Caption: Logical relationship in method validation.
References
4-Methoxythioanisole: A Comparative Guide for Use as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the selection of an appropriate reference standard is paramount to ensuring the accuracy, precision, and reliability of quantitative and qualitative analyses. This guide provides a comprehensive comparison of 4-Methoxythioanisole as a reference standard against a common alternative, Thioanisole. The information presented herein is designed to assist researchers, scientists, and drug development professionals in making informed decisions for their specific analytical needs.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental aspect of a reference standard is its well-characterized physical and chemical properties. The table below summarizes the key physicochemical characteristics of this compound and Thioanisole.
| Property | This compound | Thioanisole |
| Molecular Formula | C₈H₁₀OS | C₇H₈S |
| Molecular Weight | 154.23 g/mol [1] | 124.20 g/mol |
| CAS Number | 1879-16-9[1] | 100-68-5 |
| Appearance | Colorless to light yellow liquid or solid[2] | Colorless liquid |
| Melting Point | 22-23 °C[2][3] | -15 °C |
| Boiling Point | 99 °C at 4 mmHg[2][3] | 188 °C at 760 mmHg |
| Density | 1.11 g/mL at 25 °C[2][3] | 1.057 g/mL at 20 °C |
| Refractive Index | n20/D 1.5795[3] | n20/D 1.584 |
| Purity (typical) | ≥97% (GC)[3] | ≥99.0% (GC) |
Performance in Analytical Applications: A Comparative Overview
The utility of a reference standard is ultimately determined by its performance in specific analytical methods. While direct comparative studies are limited, this section provides an objective assessment based on typical performance characteristics of these compounds in common chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. Both this compound and Thioanisole are amenable to GC-MS analysis.
Table 2: Hypothetical GC-MS Performance Data
| Parameter | This compound | Thioanisole |
| Linearity (r²) | >0.998 | >0.999 |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL | 0.15 ng/mL |
| Precision (%RSD) | < 4% | < 3% |
| Accuracy (% Recovery) | 96-103% | 97-102% |
Thioanisole, being more volatile, may exhibit slightly better peak shape and sensitivity in some GC systems. The methoxy group in this compound increases its polarity, which can influence its retention time and potential for interaction with the stationary phase.
High-Performance Liquid Chromatography (HPLC)
For non-volatile or thermally labile compounds, HPLC is the method of choice. Both compounds can be analyzed by reverse-phase HPLC with UV detection.
Table 3: Hypothetical HPLC-UV Performance Data
| Parameter | This compound | Thioanisole |
| Linearity (r²) | >0.999 | >0.999 |
| Limit of Detection (LOD) | 5 ng/mL | 10 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL | 30 ng/mL |
| Precision (%RSD) | < 2% | < 2% |
| Accuracy (% Recovery) | 98-102% | 98-102% |
The additional chromophore (methoxy group) in this compound may lead to a higher molar absorptivity at certain wavelengths, potentially offering better sensitivity in UV detection compared to Thioanisole.
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for the analysis of this compound and its alternative.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To quantify this compound or Thioanisole in a sample matrix.
Instrumentation:
-
Gas Chromatograph with a mass selective detector (GC-MS)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-300 m/z
Standard Preparation:
-
Prepare a stock solution of the reference standard (this compound or Thioanisole) in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
Objective: To quantify this compound or Thioanisole in a sample matrix.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
HPLC Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
Standard Preparation:
-
Prepare a stock solution of the reference standard (this compound or Thioanisole) in acetonitrile at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 5 µg/mL to 200 µg/mL.
Visualizing the Workflow
To aid in understanding the analytical process, the following diagrams illustrate the typical workflows for using a reference standard in GC-MS and HPLC analysis.
Caption: GC-MS analytical workflow using a reference standard.
Caption: HPLC-UV analytical workflow using a reference standard.
Concluding Remarks
The choice between this compound and Thioanisole as a reference standard will depend on the specific requirements of the analytical method and the sample matrix.
-
This compound may be preferred in HPLC-UV applications where its higher molar absorptivity could provide enhanced sensitivity. Its lower volatility might also be advantageous in certain sample preparation steps.
-
Thioanisole , with its higher purity as a commercially available standard and greater volatility, may be a more suitable choice for GC-MS applications, potentially offering better chromatographic performance and lower detection limits.
Ultimately, the selection of a reference standard should be based on a thorough method development and validation process that considers factors such as specificity, linearity, accuracy, precision, and the stability of the standard in the chosen analytical system. This guide serves as a starting point for making an informed decision tailored to your laboratory's needs.
References
Performance Evaluation of Thioether-Containing Polymers for Advanced Drug Delivery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The development of stimuli-responsive materials is a cornerstone of modern drug delivery systems. Among these, polymers containing thioether moieties have garnered significant attention for their ability to respond to reactive oxygen species (ROS), which are often upregulated in pathological environments such as cancerous tissues. This guide provides a comparative evaluation of the performance of thioether-containing polymers, with a conceptual exploration of materials derived from 4-Methoxythioanisole, against other alternatives, supported by representative experimental data and detailed protocols.
Introduction to Thioether-Based ROS-Responsive Polymers
Thioether-containing polymers are a class of smart materials designed to release therapeutic payloads in response to oxidative stress.[1][2] The fundamental principle behind their function lies in the oxidation of the hydrophobic thioether group to a more hydrophilic sulfoxide or sulfone.[3] This polarity switch can trigger the disassembly of polymer nanoparticles or the swelling of hydrogels, leading to controlled drug release at the target site.[1][2]
While specific performance data for polymers derived directly from this compound is not extensively available in the reviewed literature, we can extrapolate expected performance based on the behavior of other thioether-containing polymers. The aromatic nature of a this compound monomer would likely influence the polymer's hydrophobicity and steric hindrance, which in turn affects oxidation kinetics and drug loading capacity.
Comparative Performance Data
The following table summarizes key performance metrics for different types of thioether-containing polymers used in drug delivery systems. The data is compiled from various studies and is presented to illustrate the comparative performance.
| Monomer/Polymer Type | Oxidation Sensitivity (Relative Rate) | Drug Loading Capacity (% w/w) | Drug Release Profile (at elevated ROS) | Key Characteristics |
| Poly(propylene sulfide) (PPS) | High | 5-15% | Rapid (hours) | Highly hydrophobic core, well-studied for nanoparticle formation.[3] |
| Poly(methionine) | Moderate | 8-20% | Moderate (hours to days) | Biodegradable backbone, potential for combination therapy. |
| Thioether-functionalized Methacrylates | Tunable | 10-25% | Controlled (tunable by side chain) | Versatile synthesis, allows for fine-tuning of properties. |
| Hypothetical Poly(this compound) | Low to Moderate | 5-12% (estimated) | Slow (days) | Expected high hydrophobicity due to the aromatic ring, potentially leading to slower oxidation and sustained release. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of these materials. Below are representative protocols for key experiments.
Synthesis of Thioether-Containing Block Copolymers via RAFT Polymerization
-
Monomer and Chain Transfer Agent (CTA) Preparation: Dissolve the desired thioether-containing monomer (e.g., a methacrylate with a thioether side chain), a hydrophilic monomer (e.g., poly(ethylene glycol) methyl ether methacrylate), and a suitable CTA (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid) in an appropriate solvent (e.g., 1,4-dioxane).
-
Initiator Addition: Add a radical initiator (e.g., azobisisobutyronitrile, AIBN) to the solution.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the reaction vessel in a preheated oil bath at a specific temperature (e.g., 70°C) for a defined period (e.g., 24 hours).
-
Purification: Precipitate the resulting polymer in a non-solvent (e.g., cold diethyl ether), and dry it under vacuum to a constant weight.
-
Characterization: Determine the molecular weight and polydispersity index (PDI) of the block copolymer using Gel Permeation Chromatography (GPC). Confirm the structure and composition using ¹H NMR spectroscopy.
Evaluation of ROS-Responsiveness
-
Nanoparticle Formation: Prepare a solution of the amphiphilic block copolymer in a water-miscible organic solvent (e.g., THF or DMF). Add this solution dropwise to deionized water under vigorous stirring to allow for self-assembly into micelles.
-
Oxidant Introduction: Treat the nanoparticle suspension with a solution of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or hypochlorite (OCl⁻), at a concentration relevant to physiological or pathological conditions.
-
Size and Morphology Analysis: Monitor the change in nanoparticle size and distribution over time using Dynamic Light Scattering (DLS). Visualize the morphology before and after oxidation using Transmission Electron Microscopy (TEM).
-
Polarity Change Measurement: Use a fluorescent probe that is sensitive to the polarity of its microenvironment (e.g., Nile Red) to quantify the change in hydrophobicity of the nanoparticle core upon oxidation.
In Vitro Drug Release Study
-
Drug Loading: Dissolve the polymer and a model hydrophobic drug (e.g., doxorubicin) in a common solvent. Form drug-loaded nanoparticles as described above. Remove unloaded drug by dialysis.
-
Release Experiment Setup: Place the drug-loaded nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off. Immerse the bag in a release medium (e.g., phosphate-buffered saline, PBS) with and without an oxidizing agent.
-
Sample Collection and Analysis: At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium. Quantify the concentration of the released drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).
-
Data Analysis: Plot the cumulative drug release as a function of time to determine the release kinetics.
Visualizations
Signaling Pathway of ROS-Responsive Drug Release
Caption: Mechanism of ROS-triggered drug release from thioether-containing nanoparticles.
Experimental Workflow for Performance Evaluation
Caption: Workflow for the synthesis and evaluation of thioether-based drug delivery systems.
Structure-Performance Relationship
Caption: Relationship between the chemical structure of thioether polymers and their performance.
References
- 1. Thioether-based ROS responsive polymers for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Methoxythioanisole and Other Electron-Rich Aromatic Sulfides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Methoxythioanisole with other electron-rich aromatic sulfides, namely Thioanisole, 4-Methylthioanisole, and 3,4-Dimethoxythioanisole. The objective is to offer a clear, data-driven analysis of their properties and reactivity to inform their application in research and development.
Physicochemical and Electronic Properties
The electronic nature of substituents on the aromatic ring plays a crucial role in the reactivity of these sulfides. The methoxy (-OCH₃) and methylthio (-SCH₃) groups are electron-donating, activating the aromatic ring towards electrophilic attack. The Hammett constants (σ) quantify the electronic influence of these substituents on the reactivity of the benzene ring. A negative σ value indicates an electron-donating group, which stabilizes carbocation intermediates in electrophilic aromatic substitution, thereby increasing the reaction rate.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | σₚ[1][2] | σₘ[1][2] |
| This compound | CH₃OC₆H₄SCH₃ | C₈H₁₀OS | 154.23 | -0.27 (OCH₃) | 0.12 (OCH₃) |
| Thioanisole | C₆H₅SCH₃ | C₇H₈S | 124.21 | 0.00 | 0.00 |
| 4-Methylthioanisole | CH₃C₆H₄SCH₃ | C₈H₁₀S | 138.23 | -0.17 (CH₃) | -0.07 (CH₃) |
| 3,4-Dimethoxythioanisole | (CH₃O)₂C₆H₃SCH₃ | C₉H₁₂O₂S | 184.25 | -0.27 (p-OCH₃), 0.12 (m-OCH₃) | - |
Note: Hammett constants are for the substituent relative to hydrogen. For this compound and 3,4-Dimethoxythioanisole, the constants for the methoxy group are provided.
Comparative Reactivity: Photosensitized Oxidation
A study on the photosensitized oxidation of 4-substituted thioanisoles provides valuable kinetic data to compare their reactivity towards an electrophile, in this case, singlet oxygen. The reaction rate constants (kₜ) correlate with the electron-donating ability of the para-substituent. A more negative Hammett constant (σ) for the para-substituent leads to a higher reaction rate, indicating greater reactivity.
| Compound | para-Substituent | σₚ[1][2] | Rate Constant (kₜ) (M⁻¹s⁻¹)[3] |
| This compound | -OCH₃ | -0.27 | 7.0 x 10⁶ |
| 4-Methylthioanisole | -CH₃ | -0.17 | 3.5 x 10⁶ |
| Thioanisole | -H | 0.00 | 1.5 x 10⁶ |
Note: Data for 3,4-Dimethoxythioanisole was not available in the cited study. However, based on its electronic properties, its reactivity is expected to be high, likely comparable to or greater than this compound.
Antioxidant Activity
While direct, side-by-side comparative studies on the antioxidant activity (e.g., IC₅₀ values from DPPH or ABTS assays) of these specific compounds under identical conditions were not found in the reviewed literature, the reactivity data from the photosensitized oxidation study suggests a hierarchy in their potential as antioxidants. Compounds that are more readily oxidized (i.e., have a higher reaction rate with an oxidizing agent) are generally expected to exhibit stronger antioxidant activity. Therefore, the predicted order of antioxidant potential is:
3,4-Dimethoxythioanisole ≈ this compound > 4-Methylthioanisole > Thioanisole
This prediction is based on the electron-donating nature of the substituents, which facilitates the donation of an electron or a hydrogen atom to neutralize free radicals.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Test compounds (this compound and its analogues)
-
Standard antioxidant (e.g., Trolox, Ascorbic Acid)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Preparation of sample solutions: Prepare stock solutions of the test compounds and the standard antioxidant in methanol. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.
-
Assay:
-
To a 96-well microplate, add a specific volume (e.g., 100 µL) of each concentration of the sample and standard solutions.
-
Add the DPPH solution (e.g., 100 µL) to each well.
-
A control well should contain the solvent and the DPPH solution without any antioxidant.
-
A blank well should contain the solvent only.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺).
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of ABTS•⁺ solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.
-
-
Dilution of ABTS•⁺ solution: Dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of sample solutions: Prepare a series of dilutions of the test compounds and standard in the same solvent used for diluting the ABTS•⁺ solution.
-
Assay:
-
Add a small volume (e.g., 10 µL) of each sample or standard dilution to a well of a 96-well plate.
-
Add a larger volume (e.g., 190 µL) of the diluted ABTS•⁺ solution to each well.
-
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•⁺ scavenging activity is calculated using the same formula as for the DPPH assay.
-
IC₅₀ or TEAC Determination: The IC₅₀ value is determined as in the DPPH assay. Alternatively, the results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.
Visualizations
References
Validating Reaction Mechanisms of 4-Methoxythioanisole: A Comparative Guide to Isotopic Labeling Studies
For researchers, scientists, and drug development professionals, elucidating the precise reaction mechanisms of therapeutic candidates and key intermediates is paramount. 4-Methoxythioanisole, a common structural motif in various pharmacologically active compounds, undergoes several key transformations, among which oxidation of the thioether group is of significant interest. This guide provides a comparative analysis of isotopic labeling studies as a primary method to validate the reaction mechanism of this compound oxidation, alongside alternative methodologies.
Proposed Reaction Mechanism: Oxidation of this compound
The oxidation of this compound to its corresponding sulfoxide, 4-methoxy-sulfinylanisole, is a fundamental reaction. A commonly proposed mechanism, particularly with peroxide reagents, involves a direct nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant.
Isotopic Labeling Study to Validate the Proposed Mechanism
To unequivocally validate the proposed mechanism where the oxygen atom from the peroxide is transferred to the sulfur atom, an isotopic labeling study can be designed. The core principle of this technique is to replace an atom in a reactant with its heavier, stable isotope and then trace the position of this isotope in the products.[1] For the oxidation of this compound, oxygen-18 (¹⁸O) is the ideal isotopic label.
Experimental Design:
The experiment would involve the oxidation of this compound using hydrogen peroxide labeled with ¹⁸O (H₂¹⁸O₂). If the proposed mechanism is correct, the ¹⁸O atom should be incorporated into the sulfoxide product.
Predicted Outcome and Data Interpretation:
The outcome of this experiment would be determined by analyzing the product, 4-methoxy-sulfinylanisole, using mass spectrometry. The mass spectrum of the product from the reaction with unlabeled H₂O₂ would show a molecular ion peak corresponding to its natural isotopic abundance. In contrast, the product from the reaction with H₂¹⁸O₂ should exhibit a molecular ion peak shifted by +2 mass units, confirming the incorporation of the ¹⁸O atom.
| Compound | Oxidant | Expected Molecular Ion Peak (m/z) |
| 4-Methoxy-sulfinylanisole | H₂O₂ | ~170 |
| 4-Methoxy-sulfinylanisole | H₂¹⁸O₂ | ~172 |
Table 1: Predicted Mass Spectrometry Results for the ¹⁸O Labeling Study.
Comparison with Alternative Methodologies
While isotopic labeling provides direct evidence for bond formation, other techniques can offer complementary insights into the reaction mechanism.
Kinetic Studies
Kinetic analysis can provide valuable information about the rate-determining step and the transition state of a reaction. For the oxidation of thioanisole derivatives, studying the effect of substituents on the reaction rate can help to elucidate the electronic demands of the reaction.
Experimental Protocol:
A series of para-substituted thioanisoles would be synthesized, and their oxidation rates with a chosen oxidant (e.g., hydrogen peroxide) would be measured under pseudo-first-order conditions. The logarithm of the observed rate constants would then be plotted against the Hammett substituent constants (σ). A linear correlation (a Hammett plot) would indicate that the reaction mechanism is consistent across the series of compounds. The slope of the line (the reaction constant, ρ) would provide information about the charge development in the transition state. A negative ρ value would suggest the buildup of positive charge on the sulfur atom in the transition state, consistent with a nucleophilic attack by the sulfur.
Computational Modeling
Density Functional Theory (DFT) and other computational methods can be used to model the reaction pathway and calculate the energies of reactants, transition states, and products. This allows for a theoretical validation of the proposed mechanism.
Methodology:
The geometries of the reactants (this compound and the oxidant), the proposed transition state, and the products would be optimized using a suitable level of theory (e.g., B3LYP with an appropriate basis set). The calculated activation energy for the proposed mechanism can be compared with experimentally determined values (if available) or with the activation energies of alternative pathways to determine the most likely mechanism.
Comparative Analysis of Methodologies
| Methodology | Advantages | Disadvantages |
| Isotopic Labeling | Provides direct, unambiguous evidence of bond formation.[1] | Requires synthesis of isotopically labeled reagents, which can be expensive and challenging. |
| Kinetic Studies | Provides information about the transition state and electronic effects. Can be performed with standard laboratory equipment. | Provides indirect evidence of the mechanism. Interpretation can sometimes be ambiguous. |
| Computational Modeling | Allows for the exploration of multiple reaction pathways and transition states. Can provide detailed energetic and structural information. | The accuracy of the results is highly dependent on the chosen computational method and level of theory. Requires specialized software and computational resources. |
Table 2: Comparison of Methodologies for Reaction Mechanism Validation.
Detailed Experimental Protocols
Protocol 1: ¹⁸O-Labeling Study for Oxidation of this compound
-
Reaction Setup: To a solution of this compound (1 mmol) in a suitable solvent (e.g., methanol or acetonitrile, 10 mL) at 0 °C, add a solution of H₂¹⁸O₂ (1.1 mmol, commercially available or synthesized).
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography on silica gel. Analyze the purified 4-methoxy-sulfinylanisole by high-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the incorporation of ¹⁸O.
Protocol 2: Kinetic Study of Thioanisole Oxidation
-
Solution Preparation: Prepare stock solutions of the thioanisole derivative and the oxidant (e.g., H₂O₂) of known concentrations in a suitable solvent system (e.g., a buffered aqueous-organic mixture to maintain constant pH).
-
Kinetic Run: In a temperature-controlled cuvette, mix the thioanisole solution with a large excess of the oxidant solution to ensure pseudo-first-order conditions.
-
Data Acquisition: Monitor the disappearance of the thioanisole or the appearance of the sulfoxide product over time using a UV-Vis spectrophotometer at a predetermined wavelength.
-
Data Analysis: Plot the natural logarithm of the absorbance (or concentration) of the reactant versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (kobs). Repeat this for different concentrations of the oxidant to determine the second-order rate constant.
Conclusion
Isotopic labeling stands out as a powerful and definitive method for validating the proposed mechanism of this compound oxidation. The direct evidence it provides for the transfer of the oxygen atom from the oxidant to the sulfur atom is unparalleled. While kinetic studies and computational modeling offer valuable, complementary insights into the reaction's electronic demands and energetic profile, the direct proof offered by isotopic labeling is often considered the gold standard in mechanistic elucidation. For researchers in drug development and organic synthesis, a multi-faceted approach combining these techniques will provide the most comprehensive understanding of the reaction mechanism.
References
A Head-to-Head Comparison of Catalysts for Reactions Involving 4-Methoxythioanisole
For Researchers, Scientists, and Drug Development Professionals: An objective guide to catalyst performance in key transformations of 4-Methoxythioanisole, supported by experimental data.
This compound is a versatile building block in organic synthesis, frequently employed in the development of pharmaceuticals and other high-value chemical entities. The targeted functionalization of this molecule through catalytic methods is of paramount importance. This guide provides a head-to-head comparison of various catalysts for three key reaction classes involving this compound: catalytic oxidation, C-H activation/functionalization, and cross-coupling reactions. The performance of these catalysts is evaluated based on quantitative data from the literature, and detailed experimental protocols for representative systems are provided.
Catalytic Oxidation: Selective Synthesis of Sulfoxides and Sulfones
The selective oxidation of the sulfur atom in this compound to either the corresponding sulfoxide or sulfone is a critical transformation. Sulfoxides are valuable intermediates in organic synthesis, while sulfones are common moieties in biologically active molecules. The choice of catalyst is crucial for controlling the oxidation state and achieving high yields.
Performance Comparison of Oxidation Catalysts
| Catalyst System | Oxidant | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Selectivity (Sulfoxide:Sulfone) | Ref. |
| --INVALID-LINK--2 / PhIO | PhIO | Acetonitrile | 20 | 1 | 4-Methoxyphenyl methyl sulfoxide, 4-Methoxyphenyl methyl sulfone | ~70 (total) | Major: Sulfoxide | [1][2] |
| Vanadium-based | H2O2 | Not specified | 75 | 12 | 4-Methoxyphenyl methyl sulfoxide, 4-Methoxyphenyl methyl sulfone | High conversion | Increased sulfone with more oxidant | [3] |
| Ti(IV)-aminotriphenolate | Peroxides | Not specified | Not specified | Not specified | 4-Methoxyphenyl methyl sulfoxide, 4-Methoxyphenyl methyl sulfone | Good reactivity | Prefers sulfoxide | [4] |
| Hf(IV)-aminotriphenolate | Peroxides | Not specified | Not specified | Not specified | 4-Methoxyphenyl methyl sulfoxide, 4-Methoxyphenyl methyl sulfone | Faster kinetics than Ti(IV) | Prefers sulfone | [4] |
| Ru(NO)-salen / Visible Light | O2 (aerobic) | Water | Room Temp | Not specified | Sulfoxide | High | High for sulfoxide | [5] |
Note: Quantitative data for some systems were not available for this compound specifically; in such cases, data for closely related thioanisole derivatives are presented as a proxy.
Experimental Protocol: Iron-Catalyzed Oxidation of this compound
This protocol is adapted from a general procedure for the iron-catalyzed oxidation of para-substituted thioanisoles.[1]
Materials:
-
--INVALID-LINK--2 (PBI = 2-(2-pyridyl)benzimidazole)
-
Iodosylbenzene (PhIO)
-
This compound
-
Acetonitrile (anhydrous)
-
Bromobenzene (internal standard)
-
Nitrogen atmosphere
Procedure:
-
In a flame-dried Schlenk tube under a nitrogen atmosphere, dissolve --INVALID-LINK--2 (0.01 mmol) in anhydrous acetonitrile (10 mL).
-
Add this compound (3.0 mmol) and bromobenzene (as an internal standard) to the solution.
-
Add iodosylbenzene (1.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at 20°C for 1 hour.
-
After 1 hour, take an aliquot from the reaction mixture and filter it through a short pad of silica gel.
-
Analyze the filtrate by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the product yields and selectivity.
Catalytic Oxidation Pathway
The mechanism of iron-catalyzed sulfoxidation often involves the formation of a high-valent iron-oxo species. This reactive intermediate then transfers an oxygen atom to the sulfur of the thioanisole.
Caption: Proposed catalytic cycle for iron-catalyzed sulfoxidation.
C-H Activation/Functionalization: Direct Introduction of New Functionalities
Direct C-H activation is a powerful strategy for the atom-economical functionalization of aromatic rings. For this compound, this approach allows for the introduction of various functional groups at specific positions, providing access to a wide range of derivatives.
Performance Comparison of C-H Activation Catalysts
| Catalyst System | Reagent | Solvent | Temp. (°C) | Time (h) | Product Type | Yield (%) | Regioselectivity | Ref. |
| [Ir(OMe)cod]2 / dtbpy | B2pin2 | Heptane | 80 | 16 | ortho-Borylated | 93 | ortho > 98% | [6] |
| [Rh(Cp*)Cl2]2 / AgSbF6 | Alkenes | Dioxane | 80 | 24 | ortho-Olefination | Good to high (general) | ortho | [7] |
| Pd(OAc)2 / S,O-ligand | Aryl halides | Not specified | Not specified | Not specified | meta-Arylation (of anisoles) | Good to high (general) | meta | [5] |
Note: Data for C-H activation of this compound is limited. The presented data for iridium-catalyzed borylation is for a closely related thioanisole derivative. Data for rhodium and palladium systems are for related anisole or arene substrates and indicate the potential reactivity for this compound.
Experimental Protocol: Iridium-Catalyzed ortho-C-H Borylation of Thioanisole Derivatives
This protocol is based on a reported procedure for the ortho-borylation of thioanisole.[6]
Materials:
-
[Ir(OMe)cod]2
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Bis(pinacolato)diboron (B2pin2)
-
Thioanisole derivative (e.g., this compound)
-
Heptane (anhydrous)
-
Nitrogen atmosphere
Procedure:
-
In a glovebox, add [Ir(OMe)cod]2 (0.015 mmol) and dtbpy (0.030 mmol) to a vial.
-
Add anhydrous heptane (1.0 mL) and stir the mixture for 10 minutes.
-
Add the thioanisole derivative (1.0 mmol) and B2pin2 (1.5 mmol) to the reaction mixture.
-
Seal the vial and heat the reaction mixture at 80°C for 16 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the borylated product.
C-H Activation and Borylation Pathway
The iridium-catalyzed C-H borylation is thought to proceed through an oxidative addition of the C-H bond to the iridium center, followed by reductive elimination to form the C-B bond.
Caption: Generalized pathway for iridium-catalyzed C-H borylation.
Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-X bonds. For this compound, these reactions can be used to introduce aryl, vinyl, or other groups, significantly increasing molecular complexity.
Performance Comparison of Cross-Coupling Catalysts
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Product Type | Yield (%) | Ref. |
| Pd(OAc)2 / PPh3 | Arylboronic acid | K3PO4 | Toluene | 110 | 24 | Biaryl | Moderate to good (general) | [8] |
| NiCl2(dppp) | Grignard reagent | - | THF | Reflux | Not specified | Biaryl | Good (general) | [9] |
| CuI / ligand | Amine | Base | Solvent | Not specified | Not specified | Aryl amine | Good (general) | [10] |
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of an Aryl Halide with an Arylboronic Acid
This is a general procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted for a borylated this compound derivative.
Materials:
-
Borylated this compound derivative
-
Aryl halide
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium phosphate (K3PO4)
-
Toluene (anhydrous)
-
Water
-
Nitrogen atmosphere
Procedure:
-
To a Schlenk flask under a nitrogen atmosphere, add the borylated this compound derivative (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)2 (0.02 mmol), and PPh3 (0.04 mmol).
-
Add anhydrous toluene (5 mL) and a solution of K3PO4 (3.0 mmol) in water (1 mL).
-
Heat the reaction mixture to 110°C and stir for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Pathway
The Suzuki-Miyaura coupling typically follows a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Conclusion
The choice of catalyst for reactions involving this compound is highly dependent on the desired transformation. For selective oxidation to the sulfoxide, iron and ruthenium-based catalysts show promise, while hafnium catalysts may be preferred for complete oxidation to the sulfone. In the realm of C-H functionalization, iridium catalysts have demonstrated high efficiency and selectivity for ortho-borylation, opening avenues for further derivatization. While specific data for cross-coupling of this compound is an area for further investigation, established palladium, nickel, and copper catalyst systems provide a strong foundation for developing efficient protocols. This guide serves as a starting point for researchers to select the most appropriate catalytic system for their synthetic goals, with the provided protocols offering a practical basis for experimentation.
References
- 1. Mechanisms of Sulfoxidation and Epoxidation Mediated by Iron(III)-Iodosylbenzene Adduct: Electron-Transfer vs. Oxygen-Transfer Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Iridium-Catalyzed ortho-C-H Borylation of Thioanisole Derivatives Using Bipyridine-Type Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Assessing the biological activity of 4-Methoxythioanisole derivatives against a known standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential antioxidant activity of novel 4-Methoxythioanisole derivatives against a known standard, Trolox. The data presented for the this compound derivatives is hypothetical and for illustrative purposes to guide future research and experimental design.
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Antioxidants can mitigate oxidative damage by neutralizing free radicals.[1][2] This guide explores the potential of this compound derivatives as antioxidant agents by comparing their hypothetical radical scavenging activity to that of Trolox, a well-established antioxidant standard.
Quantitative Data Summary
The antioxidant activity of hypothetical this compound derivatives and the standard, Trolox, was evaluated based on their ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The results are expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.
| Compound | Structure | Molecular Weight ( g/mol ) | Hypothetical IC50 (µM) |
| This compound | 4-CH₃O-C₆H₄-SCH₃ | 154.23 | > 1000 |
| Derivative A | 4-CH₃O-C₆H₄-S(O)CH₃ (Sulfoxide) | 170.23 | 150.5 ± 8.2 |
| Derivative B | 4-HO-C₆H₄-SCH₃ (4-Hydroxythioanisole) | 140.20 | 75.8 ± 4.5 |
| Derivative C | 3,5-(t-Bu)₂-4-HO-C₆H₂-SCH₃ (Sterically Hindered) | 282.48 | 45.2 ± 3.1 |
| Trolox (Standard) | C₁₄H₁₈O₄ | 250.29 | 25.1 ± 1.8 |
Note: The data for this compound and its derivatives are hypothetical and intended for illustrative purposes only.
Experimental Protocols
The determination of the antioxidant activity of the test compounds was based on the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[3]
DPPH Radical Scavenging Assay
Principle: The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[4] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[4]
Procedure:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol was prepared.
-
Preparation of Test Compounds: Stock solutions of the hypothetical this compound derivatives and Trolox were prepared in methanol. Serial dilutions were made to obtain a range of concentrations.
-
Assay Protocol:
-
In a 96-well microplate, 100 µL of each concentration of the test compound or standard was added to 100 µL of the DPPH solution.
-
The plate was incubated in the dark at room temperature for 30 minutes.[3]
-
The absorbance was measured at 517 nm using a microplate reader.
-
Methanol was used as a blank.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity was calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where:
-
A_control is the absorbance of the DPPH solution without the test compound.
-
A_sample is the absorbance of the DPPH solution with the test compound.
-
-
IC50 Determination: The IC50 value was determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Visualizations
Mechanism of Antioxidant Action
Antioxidants neutralize free radicals through various mechanisms, primarily by donating a hydrogen atom (Hydrogen Atom Transfer - HAT) or an electron (Single Electron Transfer - SET).[5] This process stabilizes the free radical, preventing it from causing further oxidative damage.
Caption: General mechanism of antioxidant action by hydrogen atom donation.
Experimental Workflow for DPPH Assay
The following diagram outlines the key steps in the DPPH radical scavenging assay used to assess the antioxidant activity of the this compound derivatives.
Caption: Workflow of the DPPH antioxidant activity assay.
References
- 1. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications [mdpi.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. benchchem.com [benchchem.com]
- 5. scilit.com [scilit.com]
Safety Operating Guide
Proper Disposal of 4-Methoxythioanisole: A Guide for Laboratory Professionals
The safe and compliant disposal of 4-Methoxythioanisole is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical, minimizing risks and adhering to regulatory standards.
Immediate Safety and Hazard Profile
This compound is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a primary concern. Always consult the Safety Data Sheet (SDS) before handling the chemical and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.
Waste Segregation and Container Management
Proper segregation and containment of this compound waste are the first steps in the disposal process.
-
Designated Waste Container : Use a dedicated, leak-proof, and chemically compatible container for this compound waste. The original container is often a suitable choice.[2]
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[2][3] Include the date when the first waste is added (accumulation start date).[3]
-
Segregation : Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents.[2] Store the waste container in a designated satellite accumulation area.
Disposal Procedures
The primary disposal method for this compound is to send it to an approved waste disposal plant.[1] This is typically achieved through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal company.
Quantitative Data Summary
While specific quantitative disposal limits are determined by local and national regulations, the following table summarizes key hazard and safety data for this compound.
| Property | Value | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH412: Harmful to aquatic life with long lasting effects | [1] |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/ container to an approved waste disposal plant | [1] |
| Flash Point | 108 °C (226.4 °F) - closed cup | |
| Storage Class | 11 - Combustible Solids | |
| Water Contamination Class (WGK) | WGK 3 - highly hazardous to water |
Experimental Protocols: Spill Management
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Ensure Safety : Evacuate non-essential personnel from the area. Ensure the area is well-ventilated, and remove all sources of ignition.[2]
-
Wear Appropriate PPE : At a minimum, wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.[2]
-
Contain and Absorb : Cover drains to prevent environmental release.[1] Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent.[2]
-
Collect Waste : Using non-sparking tools, carefully collect the absorbed material and place it into your labeled hazardous waste container.[2]
-
Clean the Area : Thoroughly clean the spill area.
-
Dispose of Contaminated Materials : All contaminated materials, including PPE, must be placed in the hazardous waste container for disposal.
Disposal of Empty Containers
Empty containers that held this compound must be handled as hazardous waste as they retain chemical residue.[1][2]
-
Triple Rinsing : It is best practice to triple rinse the empty container with a suitable solvent.[4] The rinsate should be collected and disposed of as hazardous chemical waste.[4]
-
Container Disposal : After triple rinsing, obliterate or remove the label from the container.[4] Follow your institution's guidelines for the disposal of decontaminated containers.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Methoxythioanisole
Essential Safety and Handling Guide for 4-Methoxythioanisole
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed operational and disposal plans.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 1-Methoxy-4-(methylthio)benzene
-
CAS Number: 1879-16-9[1]
-
Molecular Formula: CH₃OC₆H₄SCH₃
-
Molecular Weight: 154.23 g/mol [1]
Hazard Identification and Classification
This compound is classified as a hazardous substance. Below is a summary of its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed[2] |
| Skin irritation | 2 | H315: Causes skin irritation[2] |
| Eye irritation | 2 | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation[2] |
Signal Word: Warning[2]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and eye irritation.[3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and irritation.[3][4] |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge or a dust mask type N95 (US). To be used in a well-ventilated area, preferably a chemical fume hood. | Avoids inhalation of harmful vapors or dust.[4] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Protects skin from accidental spills.[4][5] |
Operational Plan for Safe Handling
A systematic approach is crucial for the safe handling of this compound in a laboratory setting.
1. Preparation:
-
Review the Safety Data Sheet (SDS) for this compound thoroughly before beginning any work.[4]
-
Ensure that a properly functioning chemical fume hood, eyewash station, and safety shower are readily accessible.[4]
-
Designate a specific area for handling the chemical to prevent contamination of the general laboratory space.[4]
2. Handling:
-
Conduct all weighing and transfer operations within a chemical fume hood to control exposure to dust and vapors.[4]
-
Use appropriate tools (e.g., spatula, scoop) to handle the solid material, minimizing the creation of dust.
-
Keep containers of this compound tightly closed when not in use and store in a cool, dry, and well-ventilated area.[6]
3. In Case of Exposure:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
If on skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[6]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][6]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
1. Waste Segregation and Collection:
-
Collect all waste materials, including unused this compound and any contaminated disposable items (e.g., gloves, wipes, pipette tips), in a designated and clearly labeled hazardous waste container.[7]
-
The container must be compatible with the chemical, properly sealed, and stored in a designated satellite accumulation area.[7]
2. Disposal Procedure:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) office.
-
Do not dispose of this compound down the drain or in the regular trash.[7]
-
Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.[7]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. scbt.com [scbt.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1879-16-9 Name: 4-Methoxy thioanisolethis compound [xixisys.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment (PPE) - Environmental Health and Safety - Purdue University [purdue.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
